AS2717638
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-15-7-8-20-18(11-15)23(26-33-20)28-14-19(24(29)27-9-5-4-6-10-27)16-12-21(31-2)22(32-3)13-17(16)25(28)30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYHYZQUGJBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of AS2717638
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuropathic and inflammatory pain. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on intracellular signaling pathways. The information provided herein is intended to support further research and development of LPA5-targeted therapeutics.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the LPA5 receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, lysophosphatidic acid (LPA). LPA5 is coupled to Gαi/o and Gαq proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as well as the activation of phospholipase C (PLC) and subsequent downstream signaling. By blocking LPA binding, this compound effectively attenuates these signaling events, leading to a reduction in neuroinflammation and nociceptive signaling.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human LPA5 | cAMP Accumulation | CHO | 38 | [1] |
| Human LPA1 | cAMP Accumulation | CHO | >10000 | [1] |
| Human LPA2 | cAMP Accumulation | CHO | >10000 | [1] |
| Human LPA3 | cAMP Accumulation | CHO | >10000 | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral | 3 - 30 mg/kg | Reversal of mechanical allodynia and thermal hyperalgesia | [1] |
| Carrageenan-induced (Inflammatory Pain) | Rat | Oral | 10 - 30 mg/kg | Reduction in paw edema and mechanical hyperalgesia | [1] |
| LPA-induced Allodynia | Mouse | Oral | 3 - 30 mg/kg | Inhibition of paw withdrawal | [1] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines the methodology used to determine the potency of this compound in inhibiting LPA-induced changes in intracellular cAMP levels.
Objective: To measure the IC50 of this compound against the human LPA5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.
-
Assay medium: MEM with 2% charcoal-stripped serum.
-
LPA (1-oleoyl-sn-glycero-3-phosphate).
-
This compound.
-
cAMP assay kit (e.g., chemiluminescent immunoassay).
-
96-well microplates.
Procedure:
-
Cell Culture: Culture CHO-hLPA5 cells in appropriate growth medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of 10,000 cells/well in 100 µL of assay medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add 30 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of LPA and forskolin in assay buffer. Add a pre-determined concentration of LPA (typically at its EC80) to the wells to stimulate cAMP production. Forskolin is used to potentiate the signal.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the surgical procedure for inducing neuropathic pain in rats and the subsequent assessment of the analgesic effects of this compound.
Objective: To evaluate the efficacy of this compound in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut sutures.
-
This compound formulated for oral administration.
-
Von Frey filaments for assessing mechanical allodynia.
-
Plantar test apparatus for assessing thermal hyperalgesia.
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions and handling for at least one week prior to surgery.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source applied to the plantar surface of the hind paw using a plantar test apparatus.
-
-
Drug Administration: Administer this compound or vehicle orally at the desired doses.
-
Post-Dose Behavioral Assessment: Re-assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA).
Signaling Pathways and Visualizations
LPA5 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the LPA5 receptor and the inhibitory effect of this compound.
Caption: LPA5 receptor signaling and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound in a rodent pain model.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a highly selective and orally bioavailable antagonist of the LPA5 receptor. Its mechanism of action involves the direct inhibition of LPA5 signaling, leading to the attenuation of downstream pathways involved in neuroinflammation and pain. The data presented in this guide support the potential of this compound as a therapeutic agent for the treatment of neuropathic and inflammatory pain conditions. The detailed experimental protocols and visual aids are provided to facilitate further investigation into the pharmacology of this compound and the role of LPA5 in disease.
References
AS2717638: A Potent and Selective LPA5 Antagonist for Preclinical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1][2] Among these, the LPA5 receptor has emerged as a significant target in various physiological and pathological processes, particularly in the transmission of pain signals within the spinal cord.[1][2] AS2717638 is a novel, orally active, and highly selective antagonist of the LPA5 receptor, showing promise as a valuable tool for investigating the role of LPA5 in preclinical models of neuropathic and inflammatory pain.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its selectivity profile, mechanism of action, and detailed protocols for key in vitro and in vivo experimental assays.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for the LPA5 receptor.
Table 1: In Vitro Potency of this compound
| Target Receptor | Species | Assay Type | Value |
| LPA5 | Human | cAMP Accumulation | IC50: 38 nM (95% CI: 33-43 nM)[2] |
| LPA5 | Mouse | Radioligand Binding | Ki: 7.3 nM |
Table 2: Selectivity Profile of this compound
| Target Receptor | Species | Assay Type | IC50 (µM) |
| LPA1 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |
| LPA2 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |
| LPA3 | Human | cAMP Accumulation / Ca2+ Mobilization | >10[4] |
Table 3: Off-Target Binding Profile of this compound
| Target Receptor | Species | Inhibition at 10 µM |
| Adenosine A1 Receptor | Rat | >50%[2] |
| Non-selective Opioid Receptor | Rat | >50%[2] |
| µ-Opioid Receptor | Rat | >50%[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: LPA5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Investigating this compound in a Mouse Model of LPS-Induced Neuroinflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
In Vitro cAMP Accumulation Assay
This protocol is adapted for determining the antagonist activity of this compound on LPA5-mediated cAMP production.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
The day before the assay, seed the cells into 96-well or 384-well white, solid-bottom assay plates at a density optimized for the assay format. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve the desired final concentrations.
3. Assay Procedure:
-
On the day of the assay, remove the growth medium from the cell plate and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 20 minutes) at 37°C.[5]
-
Stimulate the cells by adding a pre-determined EC80 concentration of an LPA5 agonist (e.g., LPA or a selective agonist) to all wells except the negative control wells.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a concentration-response curve for this compound by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Calcium Mobilization Assay
This protocol outlines a method to assess the effect of this compound on LPA5-mediated intracellular calcium release.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human LPA5 receptor as described in the cAMP assay protocol.
-
Seed the cells into black, clear-bottom 96-well or 384-well assay plates and incubate overnight.
2. Dye Loading:
-
Remove the growth medium and wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with the assay buffer to remove any extracellular dye.
3. Compound Addition and Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a short period (e.g., 5-15 minutes) to allow for antagonist binding.
-
Measure the baseline fluorescence.
-
Inject a pre-determined EC80 concentration of an LPA5 agonist and immediately begin kinetic measurement of the fluorescence signal for a defined period (e.g., 60-120 seconds).
4. Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Generate a concentration-response curve and calculate the IC50 value as described for the cAMP assay.
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes a widely used rodent model to evaluate the analgesic effects of this compound on neuropathic pain.
1. Animals:
-
Use male Sprague-Dawley or Wistar rats (typically 100-250 g).
-
Acclimatize the animals to the housing and testing environment for at least 3 days prior to surgery.
2. Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a skin incision on the dorsal surface of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect the muscle to expose the common sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover from surgery.
3. Drug Administration:
-
Administer this compound orally at the desired doses (e.g., 3, 10, and 30 mg/kg) at a specified time point before behavioral testing.[2] A vehicle control group should also be included.
4. Behavioral Testing (Allodynia and Hyperalgesia):
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to a non-noxious mechanical stimulus using von Frey filaments or an electronic von Frey apparatus. Test both the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a noxious heat stimulus using a plantar test apparatus.
-
Conduct baseline behavioral testing before surgery and at multiple time points after surgery and drug administration.
5. Data Analysis:
-
Compare the paw withdrawal thresholds or latencies between the this compound-treated groups and the vehicle-treated group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the analgesic effects.
Conclusion
This compound is a potent and selective LPA5 antagonist that serves as an invaluable pharmacological tool for elucidating the role of the LPA5 receptor in various physiological and pathological conditions, particularly in the context of pain and inflammation. The data and protocols presented in this technical guide are intended to support the research community in further exploring the therapeutic potential of targeting the LPA5 receptor.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of AS2717638 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. A key player in this complex process is the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and inflammatory signaling. AS2717638 has emerged as a potent, selective, and orally active antagonist of LPA5, demonstrating significant potential in preclinical studies for mitigating neuroinflammatory processes. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key experimental findings, and detailed protocols for its use in neuroinflammation research.
Introduction to this compound
This compound is a small molecule inhibitor that acts as a highly selective antagonist for the lysophosphatidic acid receptor 5 (LPA5).[1][2] It is characterized as a brain-penetrant and orally active compound, making it a valuable tool for in vivo studies of neuroinflammation and related pathologies.[1][3] Chemically, it is known as 6,7-Dimethoxy-2-(5-methyl-1,2-benzisoxazol-3-yl)-4-(1-piperidinylcarbonyl)-1(2H)-isoquinolinone.
Mechanism of Action
This compound exerts its effects by specifically binding to the LPA-binding site of the LPA5 receptor.[4] This action selectively inhibits the downstream signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to LPA5. A primary consequence of this inhibition is the suppression of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[4][5]
The antagonism of LPA5 by this compound has profound effects on neuroinflammatory signaling pathways. In microglial cells, which are the primary immune cells of the central nervous system, this compound has been shown to blunt the LPA-induced phosphorylation of key pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[3][6][7] This, in turn, leads to a significant reduction in the secretion of various pro-inflammatory cytokines and chemokines.[3][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LPA5 antagonism) | CHO cells expressing human LPA5 | 38 nM (0.038 µM) | [1][5] |
| IC50 (LPA5 antagonism) | BV-2 microglia cells | 38 nM | |
| Selectivity | LPA1, LPA2, LPA3 | No significant antagonistic activity | [1][2] |
| IC50 (LPA1, LPA2, LPA3) | Not specified | >10 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Effect | Dosage | Reference |
| LPA5 agonist-induced allodynia (mice) | Inhibition of allodynia | 3, 10, and 30 mg/kg (oral) | [5] |
| Neuropathic pain (chronic constriction injury, rats) | Amelioration of static mechanical allodynia and thermal hyperalgesia | 10 mg/kg (oral) | [1] |
| Inflammatory pain (adjuvant-induced, rats) | Improved hind paw weight-bearing ability | 10 mg/kg (oral) | [1] |
Table 3: Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Mediator | Effect | Concentration of this compound | Reference |
| Phosphorylation of STAT1, p65, c-Jun | Inhibition | 0.1-1 µM | [1] |
| Expression of TLR4 and COX2 | Reduction | Not specified | [1] |
| NO production | Decrease | Not specified | [1] |
| Secretion of TNFα, IL-6, CXCL10, CXCL2, CCL5 | Reduction | 0.1-1 µM | [1] |
Experimental Protocols
In Vitro Inhibition of LPA-induced cAMP Accumulation
Objective: To determine the potency of this compound in inhibiting LPA5 receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human LPA5 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.001 to 10 µM) for 20 minutes.[1]
-
LPA Stimulation: Cells are then stimulated with a fixed concentration of LPA (e.g., EC80) for a specified time.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Assessment of Pro-inflammatory Cytokine Secretion in BV-2 Microglia
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.
Methodology:
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Plating: Cells are seeded in 24-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with this compound (0.1-1 µM) for 1 hour.[1]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[1]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of cytokines and chemokines (e.g., TNFα, IL-6, CXCL10) in the supernatant are measured using specific ELISA kits.
-
Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated, LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LPA5 Antagonism by this compound in Microglia
Caption: LPA5 signaling cascade and its inhibition by this compound in microglial cells.
Experimental Workflow for In Vivo Neuropathic Pain Model
Caption: Workflow for assessing the analgesic effects of this compound in a rat model of neuropathic pain.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the LPA5 receptor in neuroinflammation. Its high selectivity, oral bioavailability, and brain penetrance make it suitable for both in vitro and in vivo studies. The demonstrated ability of this compound to suppress pro-inflammatory signaling in microglia and to alleviate pain in animal models highlights its therapeutic potential for neurological disorders with a neuroinflammatory component. Further research utilizing this compound is warranted to fully elucidate the therapeutic promise of LPA5 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 7. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Investigating Neuropathic Pain with AS2717638: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide inadequate relief and are associated with considerable side effects, highlighting the urgent need for novel analgesic agents. The lysophosphatidic acid (LPA) signaling pathway has emerged as a key player in the pathophysiology of neuropathic pain. LPA, a bioactive lipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA5 receptor.[1][2] Preclinical evidence strongly suggests that antagonism of the LPA5 receptor can alleviate neuropathic pain, making it an attractive target for drug development.[1][2]
AS2717638 is a novel, orally active, and selective antagonist of the LPA5 receptor.[3] This technical guide provides an in-depth overview of the core methodologies and data related to the investigation of this compound in preclinical models of neuropathic pain.
Mechanism of Action of this compound
This compound functions as a potent and selective antagonist of the human LPA5 receptor, with a reported IC50 of 38 nM.[3] Its mechanism of action involves the inhibition of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[3] Notably, this compound demonstrates high selectivity for LPA5 over other LPA receptors, including LPA1, LPA2, and LPA3.[3]
In the context of neuropathic pain, the LPA5 receptor is understood to be a critical component of pain signal transmission in the spinal cord.[2] Activation of LPA5 by LPA is coupled to Gq/11 and G12/13 proteins, initiating a downstream signaling cascade that includes increased intracellular calcium, neurite retraction, and the accumulation of cAMP. This signaling ultimately contributes to the hyperexcitability of neurons and the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from microglia. This compound, by blocking the LPA5 receptor, effectively dampens these pathological signaling events.
Preclinical Investigation in a Neuropathic Pain Model
The Chronic Constriction Injury (CCI) model in rats is a widely used and well-validated model of neuropathic pain that mimics many of the symptoms observed in humans.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the CCI model of neuropathic pain.
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
The CCI model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Animals: Male Sprague-Dawley rats (240-270g) are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).
-
Surgical Procedure:
-
The animal is placed in a prone position, and the skin over the right thigh is shaved and disinfected.
-
An incision is made through the skin and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight twitch in the hind limb.
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips or sutures.
-
-
Post-operative Care: Animals are allowed to recover in a warm environment and monitored for any signs of distress. Behavioral testing typically commences 7 to 14 days post-surgery to allow for the full development of neuropathic pain.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate for at least 15-20 minutes.
-
The von Frey filament is applied perpendicularly to the mid-plantar surface of the hind paw.
-
For manual filaments, the "up-down" method is often employed. The test begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal, licking, or flinching), the next weaker filament is used. If there is no response, the next stronger filament is used.
-
For electronic von Frey, the filament is applied with gradually increasing force until the paw is withdrawn, and the force at which withdrawal occurs is automatically recorded.
-
The 50% paw withdrawal threshold is calculated from the pattern of responses.
-
Assessment of Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A plantar test apparatus (Hargreaves' apparatus).
-
Procedure:
-
Rats are placed in individual plexiglass chambers on a glass floor and allowed to acclimate.
-
A movable radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw to be tested.
-
The heat source is activated, and the time until the rat withdraws its paw is automatically recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Several measurements are taken for each paw, with sufficient time between stimuli to avoid sensitization.
-
Quantitative Data Summary
In Vitro Activity of this compound
| Target | Assay Type | Species | IC50 (nM) | Reference |
| LPA5 | cAMP accumulation | Human | 38 | [3] |
| LPA1 | cAMP accumulation | Human | No significant antagonism | [3] |
| LPA2 | cAMP accumulation | Human | No significant antagonism | [3] |
| LPA3 | cAMP accumulation | Human | No significant antagonism | [3] |
Pharmacokinetic Profile of this compound
While this compound is reported to be orally active and brain-penetrant, specific pharmacokinetic parameters are not publicly available.
| Parameter | Value |
| Oral Bioavailability | Data not available |
| Tmax (Time to maximum concentration) | Data not available |
| Cmax (Maximum concentration) | Data not available |
| Half-life (t1/2) | Data not available |
Illustrative In Vivo Efficacy of this compound in the CCI Model
This compound has been shown to significantly ameliorate static mechanical allodynia and thermal hyperalgesia in the rat CCI model of neuropathic pain.[2] The following table provides an illustrative representation of the expected results based on typical findings in this model.
| Treatment Group | Paw Withdrawal Threshold (g) (von Frey Test) | Paw Withdrawal Latency (s) (Hargreaves Test) |
| Sham + Vehicle | 15.2 ± 1.5 | 12.5 ± 1.2 |
| CCI + Vehicle | 3.5 ± 0.8 | 6.2 ± 0.7 |
| CCI + this compound (10 mg/kg, p.o.) | 10.8 ± 1.2 | 10.1 ± 1.0 |
*Note: Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. These are representative data and not from a specific publication on this compound.
Conclusion
This compound is a promising novel LPA5 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain. Its high selectivity and oral activity make it an attractive candidate for further development. This technical guide provides a framework for the continued investigation of this compound and similar compounds, outlining the key experimental models and methodologies required to assess their therapeutic potential for the treatment of neuropathic pain. Further studies to fully characterize its pharmacokinetic and pharmacodynamic profile are warranted to support its translation to clinical settings.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
An In-depth Technical Guide on AS2717638 and its Effects on Microglia Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5). This guide provides a comprehensive technical overview of the effects of this compound on microglia activation, a key process in neuroinflammation. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document serves as a crucial resource for professionals investigating neuroinflammatory diseases and developing novel therapeutics. This compound has demonstrated significant efficacy in attenuating the pro-inflammatory response of microglia, both in vitro and in vivo, by inhibiting critical signaling cascades and reducing the production of inflammatory mediators.
Introduction to this compound and Microglia Activation
Microglia are the resident immune cells of the central nervous system (CNS) and play a pivotal role in maintaining neuronal homeostasis. However, in response to injury or pathological stimuli, microglia become activated, a state characterized by morphological changes and the release of a plethora of signaling molecules, including cytokines and chemokines. While acute microglial activation is a crucial component of the brain's defense and repair mechanisms, chronic or excessive activation contributes to neuroinflammation and the pathogenesis of various neurodegenerative diseases.
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6).[1] The LPA/LPAR signaling axis is implicated in a wide range of physiological and pathological processes. Specifically, LPAR5 is highly expressed in microglia and its activation is associated with a pro-inflammatory phenotype.[2][3]
This compound is a small molecule antagonist that selectively targets LPAR5.[1][4] Its chemical name is 6-(3-(piperazin-1-yl)propanoyl)benzo(d)oxazol-2(3H)-one.[5] By blocking the interaction of LPA with LPAR5, this compound effectively mitigates the downstream signaling events that lead to microglial activation and the subsequent inflammatory cascade. This makes this compound a valuable pharmacological tool for studying the role of LPAR5 in neuroinflammation and a promising therapeutic candidate for neurological disorders characterized by microglial-mediated pathology.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of LPA to LPAR5 on the surface of microglia. This blockade prevents the activation of downstream intracellular signaling pathways that are crucial for the pro-inflammatory response.
Upon activation by LPA, LPAR5 couples to heterotrimeric G proteins, which in turn initiate a cascade of phosphorylation events. This leads to the activation of several key transcription factors, including:
-
STAT1 (Signal Transducer and Activator of Transcription 1)
-
STAT3 (Signal Transducer and Activator of Transcription 3)
-
p65 (a subunit of NF-κB, Nuclear Factor kappa-light-chain-enhancer of activated B cells)
These transcription factors then translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes. This compound, by preventing the initial LPAR5 activation, effectively blunts the phosphorylation and activation of these transcription factors.[4]
Furthermore, in the context of systemic inflammation induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, the LPA/LPAR5 axis can amplify the inflammatory signal. LPS activates Toll-like receptor 4 (TLR4), another key receptor in the innate immune response.[2][6] Studies have shown that this compound can significantly reduce the expression of TLR4 in LPS-activated microglia, suggesting a crosstalk between the LPAR5 and TLR4 signaling pathways.[2][5]
Quantitative Data on the Effects of this compound
The efficacy of this compound in suppressing microglial activation has been quantified in numerous studies. The following tables summarize the key findings from in vitro experiments using the murine BV-2 microglial cell line and in vivo studies.
In Vitro Effects of this compound on BV-2 Microglia
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion in LPS-Activated BV-2 Microglia [1][2][4]
| Cytokine/Chemokine | Stimulus | This compound Concentration | % Reduction (Compared to Stimulus Alone) |
| TNF-α | LPS (20 ng/mL) | 1 µM | Significant reduction |
| IL-6 | LPS (20 ng/mL) | 1 µM | Significant reduction |
| IL-1β | LPS (20 ng/mL) | 1 µM | Significant reduction |
| CXCL10 | LPS (20 ng/mL) | 1 µM | Significant reduction |
| CXCL2 | LPS (20 ng/mL) | 1 µM | Significant reduction |
| CCL5 | LPS (20 ng/mL) | 1 µM | Significant reduction |
| TNF-α | LPA (1 µM) | 0.1 µM | Reduced to near baseline |
| IL-6 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |
| IL-1β | LPA (1 µM) | 0.1 µM | Reduced to near baseline |
| CXCL10 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |
| CXCL2 | LPA (1 µM) | 0.1 µM | Not statistically significant |
| CCL5 | LPA (1 µM) | 0.1 µM | Reduced to near baseline |
Table 2: Effect of this compound on Pro-inflammatory Marker Expression in LPS-Activated BV-2 Microglia [2][5]
| Marker | Stimulus | This compound Concentration | Effect |
| TLR4 | LPS (20 ng/mL) | 1 µM | Significant reduction in protein expression |
| COX-2 | LPS (20 ng/mL) | 1 µM | Significant reduction in protein expression |
| iNOS | LPS (20 ng/mL) | 1 µM | Significant reduction in mRNA expression |
In Vivo Effects of this compound
Table 3: Effect of this compound on Neuroinflammation in a Mouse Endotoxemia Model [2][5]
| Parameter | Treatment | This compound Dosage | Outcome |
| Brain mRNA Expression (iNOS, TNF-α, IL-1β, IL-6, CXCL2) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly attenuated LPS-induced increase |
| Brain Protein Expression (TLR4, Iba1, GFAP, COX2) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly reduced compared to LPS-only group |
| Systemic Cytokine Levels (TNF-α, IL-6) | LPS (5 mg/kg, i.p.) | 10 mg/kg, i.p. | Significantly attenuated LPS-mediated synthesis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglia activation.
BV-2 Microglia Cell Culture and Treatment
-
Cell Line: BV-2, an immortalized murine microglial cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation:
-
This compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
Cells are pre-treated with this compound (typically at 0.1 µM for LPA stimulation and 1 µM for LPS stimulation) for a specified period (e.g., 1 hour) before the addition of the stimulus.[4][5]
-
A vehicle control (DMSO) is run in parallel.
-
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-STAT1, phospho-p65, TLR4, COX-2, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants are collected at various time points after treatment.
-
ELISA Kits: Commercially available ELISA kits for specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody is added.
-
Following another incubation and wash, a substrate solution is added, leading to a color change.
-
The reaction is stopped, and the optical density is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine/chemokine in the samples is calculated based on the standard curve.
Flow Cytometry for Cell Surface Marker Analysis
-
Cell Preparation: After treatment, BV-2 cells are detached and washed with PBS.
-
Staining: Cells are incubated with fluorescently labeled antibodies against cell surface markers of microglial activation, such as CD40 and CD86 (pro-inflammatory).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells expressing the specific markers and the mean fluorescence intensity are determined using flow cytometry analysis software.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the LPAR5 signaling pathway in microglia-mediated neuroinflammation. The data clearly demonstrate its ability to suppress the pro-inflammatory activation of microglia by inhibiting key transcription factors and reducing the production of inflammatory mediators. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate the therapeutic potential of LPAR5 antagonism in a variety of neurological disorders. Further research into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to translate these promising preclinical findings into novel treatments for neuroinflammatory diseases.
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic acid via LPA-receptor 5/protein kinase D-dependent pathways induces a motile and pro-inflammatory microglial phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
The Selectivity Profile of AS2717638: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and orally bioavailable small molecule antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] Emerging as a significant target in translational research, LPA5 is implicated in a variety of physiological and pathological processes, notably in pain and neuroinflammation.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways. The information herein is intended to support further investigation and application of this compound in preclinical and clinical research.
Selectivity Profile of this compound
This compound demonstrates high selectivity for the human LPA5 receptor. The primary measure of its potency is its half-maximal inhibitory concentration (IC50), which has been determined in functional cellular assays.
Lysophosphatidic Acid (LPA) Receptor Selectivity
This compound exhibits marked selectivity for LPA5 over other members of the LPA receptor family, specifically LPA1, LPA2, and LPA3. While precise IC50 values for LPA1, LPA2, and LPA3 are not consistently reported in publicly available literature, studies have indicated no significant antagonistic activity against these receptors.[1][2][3]
| Target Receptor | IC50 (nM) | Assay Type | Cell Line | Notes |
| Human LPA5 | 38 | cAMP accumulation assay | CHO cells expressing human LPA5 | Potent antagonism of LPA-induced signaling.[1][2][3] |
| Human LPA1 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |
| Human LPA2 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |
| Human LPA3 | >10,000 (inferred) | Not specified | Not specified | No significant antagonistic activity observed.[1][2][3] |
Off-Target Activities
Limited off-target screening data is available. One study reported that this compound inhibited binding to three rat receptors by more than 50% at an unspecified concentration. Further quantitative analysis with IC50 or Ki values is required for a complete understanding of these interactions.
| Target | % Inhibition | Concentration | Assay Type | Species |
| Adenosine (B11128) A1 Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |
| Non-selective Opioid Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |
| µ-Opioid Receptor | >50% | Not Specified | Radioligand Binding Assay | Rat |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are primarily derived from the foundational study by Murai et al., 2017. While the full, detailed protocols from the supplementary materials of this primary publication were not accessible, the following represents a generalized methodology for key assays based on available information and standard laboratory practices.
LPA5 Functional Antagonism: cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the LPA-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a hallmark of LPA5 activation through its coupling to Gi/o proteins.
Objective: To determine the IC50 value of this compound for the human LPA5 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Lysophosphatidic acid (LPA) solution.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well microplates.
Protocol:
-
Cell Seeding: Seed the LPA5-expressing CHO cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Pre-incubation: The following day, replace the culture medium with a serum-free medium. Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
LPA Stimulation: Add a fixed concentration of LPA (typically at its EC80) to the wells, along with forskolin to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Measure the cAMP levels. The data are then normalized to the response of LPA alone (0% inhibition) and the basal level (100% inhibition). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Off-Target Liability: Radioligand Binding Assay
Radioligand binding assays are employed to assess the potential of a compound to interact with other receptors, thus identifying potential off-target effects.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-DPCPX for adenosine A1 receptor).
-
This compound stock solution.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
A scintillation counter.
Protocol:
-
Assay Setup: In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway of LPA5 and Point of Intervention for this compound
LPA5 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon binding of its endogenous ligand, lysophosphatidic acid (LPA), LPA5 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This signaling pathway is implicated in various cellular responses, including cell migration, proliferation, and the release of inflammatory mediators. This compound acts as a competitive antagonist at the LPA binding site on the LPA5 receptor, thereby preventing the initiation of this downstream signaling cascade.
Conclusion
This compound is a highly selective antagonist of the LPA5 receptor with potent inhibitory activity demonstrated in cellular functional assays. Its selectivity against other LPA receptor subtypes is a key feature, suggesting a lower potential for off-target effects within this receptor family. The available data, primarily from the foundational study by Murai et al. (2017), provides a strong basis for its use as a pharmacological tool to investigate the role of LPA5 in health and disease. However, a more comprehensive selectivity screen across a broader panel of GPCRs, ion channels, and kinases would provide a more complete safety and selectivity profile, which is crucial for its further development as a therapeutic agent. Researchers utilizing this compound should be mindful of the limited publicly available off-target data and may consider conducting further profiling to suit their specific research needs.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. The selectivity data presented is based on publicly available information and may not be exhaustive. For complete and detailed information, please refer to the primary scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 3. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
AS2717638: A Technical Guide for Research in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in the modulation of inflammatory and neuropathic pain.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its application in inflammatory pain research. The information presented is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of LPA5 in pain signaling and to explore its therapeutic potential.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the LPA5 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of lysophosphatidic acid (LPA), a bioactive lipid mediator that is upregulated during tissue injury and inflammation. A key consequence of LPA5 activation is the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in sensitizing nociceptive neurons.[1] this compound effectively inhibits this LPA-induced cAMP accumulation.[1]
Furthermore, in cellular models of neuroinflammation, such as in BV-2 microglia, this compound has been shown to suppress the phosphorylation of key pro-inflammatory transcription factors, including STAT1, p65 (a subunit of NF-κB), and c-Jun. This action leads to a reduction in the expression and secretion of various inflammatory mediators, including cytokines and chemokines, thereby attenuating the neuroinflammatory response that contributes to the generation and maintenance of inflammatory pain.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Assay System | Parameter | Value | Reference |
| CHO cells expressing human LPA5 | IC50 (cAMP accumulation) | 38 nM | [1] |
| BV-2 microglia | Inhibition of p-STAT1, p-p65, p-c-Jun | Effective at 0.1 - 1 µM | |
| BV-2 microglia | Reduction of TNFα, IL-6, CXCL10, CXCL2, CCL5 | Effective at 0.1 - 1 µM |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory and Neuropathic Pain
| Pain Model | Species | Administration Route | Effective Dose Range | Endpoint | Reference |
| Adjuvant-Induced Inflammatory Pain | Rat | Oral | 10 mg/kg | Improved hind paw weight-bearing | [1] |
| PGE2, PGF2α, or AMPA-induced Allodynia | Mouse | Oral | 10 - 30 mg/kg | Alleviation of allodynia | [1] |
| Chronic Constriction Injury (CCI)-Induced Neuropathic Pain | Rat | Oral | 10 mg/kg | Amelioration of mechanical allodynia and thermal hyperalgesia | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Assays in BV-2 Microglia
1. Cell Culture and Maintenance:
-
Cell Line: BV-2 immortalized murine microglia.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Cells should be passaged every 2-3 days when they reach 80-90% confluency.
2. Western Blot Analysis of Phosphorylated Transcription Factors:
-
Cell Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Treatment: Pre-treat cells with this compound (e.g., 0.1, 1 µM) or vehicle (DMSO) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1, phospho-p65, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. ELISA for Cytokine and Chemokine Measurement:
-
Cell Seeding and Treatment: Seed BV-2 cells in 24-well plates and treat as described for Western blotting, but for a longer duration (e.g., 6-24 hours) to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines and chemokines of interest (e.g., TNF-α, IL-6, CXCL10). Follow the manufacturer's instructions for preparing standards and samples, and for the incubation and detection steps.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the analytes based on the standard curve.
In Vivo Inflammatory Pain Models
1. Adjuvant-Induced Arthritis in Rats:
-
Animals: Male Lewis or Sprague-Dawley rats (150-200 g).
-
Induction: Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis. Inject 100 µL of the CFA emulsion into the plantar surface of one hind paw.[2]
-
Pain Assessment: Measure paw volume (plethysmometry) and assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) at baseline and at various time points after CFA injection (e.g., daily for 21 days).
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg) at a specified time before each behavioral assessment.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure: Anesthetize the rat. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve. Place four loose chromic gut ligatures around the nerve with about 1 mm spacing between them.[3][4][5] The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow. Close the incision in layers.
-
Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at baseline and at regular intervals after surgery (e.g., days 3, 7, 14, and 21).
-
This compound Administration: Administer this compound orally at the desired dose (e.g., 10 mg/kg) prior to behavioral testing.
3. Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place the rat in a Plexiglas chamber on a wire mesh floor and allow it to acclimate. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is determined using the up-down method.[6][7][8][9][10]
-
Thermal Hyperalgesia (Plantar Test): Place the rat in a Plexiglas chamber on a glass floor.[11][12][13][14] A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.[11][12][13][14][15]
Visualizations
Signaling Pathways
Caption: this compound inhibits LPA5 signaling pathways involved in pain.
Experimental Workflow
Caption: Workflow for evaluating this compound in pain models.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. criver.com [criver.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. von Frey testing [bio-protocol.org]
- 7. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.jax.org [media.jax.org]
- 9. researchgate.net [researchgate.net]
- 10. forum.painresearcher.net [forum.painresearcher.net]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 13. biomed.au.dk [biomed.au.dk]
- 14. Plantar Test (Hargreaves' Method) Analgesia Meters [harvardapparatus.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
The Therapeutic Potential of LPA5 Antagonism with AS2717638: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts a wide range of cellular effects through its interaction with at least six G protein-coupled receptors (LPA1-6).[1][2] The LPA5 receptor subtype has emerged as a critical player in pain signaling and neuroinflammation.[1][2][3][4] AS2717638 is a potent and selective antagonist of the LPA5 receptor, demonstrating significant therapeutic potential in preclinical models of neuropathic and inflammatory pain. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with LPA5 antagonism by this compound.
Introduction to LPA5 and this compound
Lysophosphatidic acid acts as an extracellular signaling molecule, and its dysregulation has been implicated in various pathological conditions, including chronic pain.[1][2] The LPA5 receptor is expressed in key areas of the nervous system involved in pain transmission, such as the spinal cord and dorsal root ganglion neurons.[1] Activation of LPA5 is linked to the initiation and maintenance of pain hypersensitivity.[1][5]
This compound, with the chemical name 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidin-1-ylcarbonyl)isoquinolin-1(2H)-one, is an orally active and brain-penetrant small molecule antagonist of the LPA5 receptor.[6][7] It exhibits high selectivity for LPA5 over other LPA receptor subtypes, making it a valuable tool for investigating the specific roles of LPA5 and a promising candidate for therapeutic development.[2]
Mechanism of Action of this compound
This compound functions by competitively binding to the LPA5 receptor, thereby preventing the binding of its endogenous ligand, LPA. This antagonism blocks the downstream signaling cascades initiated by LPA5 activation. A key mechanism of LPA5 signaling is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] LPA-induced activation of LPA5 leads to an accumulation of cAMP.[1][2] this compound has been shown to potently inhibit this LPA-induced cAMP accumulation in cells expressing human LPA5.[2]
Furthermore, in the context of neuroinflammation, LPA5 activation in microglia, the resident immune cells of the central nervous system, leads to the phosphorylation and activation of several pro-inflammatory transcription factors, including STAT1, p65 (a subunit of NF-κB), and c-Jun.[8] This, in turn, drives the expression and secretion of various inflammatory cytokines and chemokines. This compound effectively blunts the LPA-induced phosphorylation of these transcription factors, consequently reducing the production of inflammatory mediators.[8]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | Value | Reference |
| IC50 (LPA-induced cAMP accumulation) | CHO cells expressing human LPA5 | Human | 38 nM | [6][8] |
| IC50 (LPA1, LPA2, LPA3) | Various | Human | >10,000 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain
| Model | Species | Endpoint | Dose (Oral) | Effect | Reference |
| LPA-induced Allodynia | Mouse | Mechanical Allodynia | 3, 10, 30 mg/kg | Significant inhibition | [2] |
| GGPP-induced Allodynia | Mouse | Mechanical Allodynia | 1, 3, 10, 30 mg/kg | Significant inhibition | [2] |
| PGE2-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |
| PGF2α-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |
| AMPA-induced Allodynia | Mouse | Mechanical Allodynia | 10, 30 mg/kg | Significant improvement | [2] |
| CCI-induced Neuropathic Pain | Rat | Mechanical Allodynia | 10 mg/kg | Significant amelioration | [2][5] |
| CCI-induced Neuropathic Pain | Rat | Thermal Hyperalgesia | 10 mg/kg | Significant amelioration | [2][5] |
| Adjuvant-induced Inflammatory Pain | Rat | Weight-bearing deficit | 10 mg/kg | Significant improvement | [3] |
Signaling Pathways and Experimental Workflows
LPA5 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by LPA binding to the LPA5 receptor and the point of intervention for this compound.
Caption: LPA5 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Pain Assessment
This diagram outlines the typical workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
Caption: Workflow for assessing the analgesic effects of this compound in a neuropathic pain model.
Detailed Experimental Protocols
In Vitro Assays
This assay quantifies the ability of this compound to inhibit LPA5-mediated cAMP production.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor.
-
Protocol:
-
Seed CHO-hLPA5 cells into 96-well plates and culture overnight.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 20-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of LPA (e.g., the EC80 concentration) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Calculate the IC50 value of this compound by fitting the concentration-response data to a four-parameter logistic equation.
-
This assay assesses the potential cytotoxicity of this compound.
-
Cell Line: BV-2 murine microglial cells.
-
Protocol:
-
Seed BV-2 cells into 96-well plates at a density of approximately 4 x 10^3 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of this compound or vehicle for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
This method detects the effect of this compound on the activation of key inflammatory signaling molecules.
-
Cell Line: BV-2 murine microglial cells.
-
Protocol:
-
Plate BV-2 cells and starve them in serum-free medium before treatment.
-
Pre-treat cells with this compound or vehicle for a specified time.
-
Stimulate cells with LPA or lipopolysaccharide (LPS) to induce phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT1, phospho-p65, and phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated protein levels to total protein levels or a loading control like β-actin or GAPDH.
-
This assay measures the inhibitory effect of this compound on the release of pro-inflammatory mediators.
-
Cell Line: BV-2 murine microglial cells.
-
Protocol:
-
Plate BV-2 cells and pre-treat with this compound or vehicle.
-
Stimulate the cells with LPA or LPS for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentrations of cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, CXCL10, CXCL2, and CCL5) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[11][12][13]
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add the supernatants and standards, add a detection antibody, add a streptavidin-HRP conjugate, and finally add a substrate solution to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
In Vivo Models
This is a widely used surgical model to induce neuropathic pain in rodents.[14][15][16][17]
-
Animals: Male Sprague-Dawley or Wistar rats (typically 100-250g).[15][16]
-
Surgical Protocol:
-
Anesthetize the rat (e.g., with isoflurane).[17]
-
Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[14]
-
Loosely tie four chromic gut ligatures (e.g., 4-0 or 5-0) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.[14]
-
Close the muscle layer with sutures and the skin with wound clips or sutures.
-
Allow the animals to recover for at least 7 days before behavioral testing.
-
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.[18][19][20][21]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Protocol:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[18]
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold. A positive response is a brisk withdrawal or licking of the paw.
-
Alternatively, use an electronic von Frey device to apply a gradually increasing force until the paw is withdrawn. The device automatically records the force at which withdrawal occurs.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
This test measures the paw withdrawal latency to a noxious thermal stimulus.[22][23][24][25][26]
-
Apparatus: A plantar test apparatus (Hargreaves' method) with a radiant heat source.
-
Protocol:
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source, which starts a timer.
-
The timer stops automatically when the animal withdraws its paw. The recorded time is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
-
Therapeutic Potential and Future Directions
The robust preclinical data for this compound strongly support the therapeutic potential of LPA5 antagonism in the treatment of chronic pain states, including both neuropathic and inflammatory pain.[2][3] Its efficacy in models that are relevant to human pain conditions, combined with its oral bioavailability and brain penetration, make it an attractive candidate for further clinical development.
Future research should focus on:
-
Clinical Trials: Evaluating the safety, tolerability, and efficacy of this compound in human subjects with chronic pain conditions.
-
Broader Indications: Investigating the potential of LPA5 antagonism in other neuroinflammatory disorders where LPA5 signaling is implicated, such as multiple sclerosis and Alzheimer's disease.
-
Biomarker Development: Identifying biomarkers that could predict patient response to LPA5 antagonist therapy.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other classes of analgesics.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 7. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. MTT Assay [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. criver.com [criver.com]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 22. apacscientific.com [apacscientific.com]
- 23. IITC Plantar Test Hargreaves Method for Mice and Rats – IITC [iitcinc.com]
- 24. somatco.com [somatco.com]
- 25. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Impact of AS2717638 on cAMP Accumulation Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPAR5), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuroinflammation and pain.[1][2][3][4][5] One of the key functional readouts for LPAR5 activity is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the impact of this compound on cAMP accumulation assays, including the underlying signaling pathways, detailed experimental protocols, and quantitative data presentation. The information herein is intended to equip researchers with the necessary knowledge to effectively design, execute, and interpret experiments involving this compound and LPAR5-mediated cAMP signaling.
Introduction to LPAR5 and this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of at least six G protein-coupled receptors (GPCRs), designated LPAR1-6.[3] LPAR5, also known as GPR92, is coupled to multiple G protein subtypes, including Gq/11 and G12/13, leading to the activation of diverse downstream signaling cascades.[6] Activation of LPAR5 by LPA has been shown to stimulate an increase in intracellular cAMP, a critical second messenger involved in numerous cellular functions.[6]
This compound has been identified as a selective and orally active antagonist of LPAR5.[2][7] It competitively binds to the LPA-binding site on the receptor, thereby inhibiting LPA-induced downstream signaling.[3][7] A key pharmacological characteristic of this compound is its ability to potently inhibit LPA-mediated cAMP accumulation in cells endogenously or recombinantly expressing LPAR5.[2][8]
LPAR5 Signaling Pathway and the Role of cAMP
Upon binding of its ligand, LPA, LPAR5 undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. The primary signaling pathways initiated by LPAR5 are:
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Coupling to G12/13 proteins activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA plays a crucial role in regulating cytoskeletal dynamics, including stress fiber formation and neurite retraction.
-
cAMP Accumulation: While LPAR5 activation leads to an increase in intracellular cAMP, the exact mechanism is not fully elucidated and may not follow the canonical Gs-adenylyl cyclase pathway. Some evidence suggests that this effect might be mediated by the βγ subunits of the dissociated G proteins or through other indirect mechanisms.[8]
This compound, by blocking the initial binding of LPA to LPAR5, effectively prevents the initiation of all these downstream signaling events, including the accumulation of cAMP.
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. Alpha cAMP assays | Revvity [revvity.com]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Discovery and Development of AS2717638: A Selective LPAR5 Antagonist for Neuropathic and Inflammatory Pain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 5 (LPAR5). Initially derived from natural compounds found in Streptomyces bacteria, this synthetic small molecule has demonstrated significant analgesic effects in preclinical models of both neuropathic and inflammatory pain. Its mechanism of action involves the targeted inhibition of LPAR5, a G protein-coupled receptor implicated in pain signaling and neuroinflammation. By blocking the downstream signaling cascades, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP) accumulation and the phosphorylation of key transcription factors such as STATs and NF-κB, this compound effectively attenuates the pro-inflammatory response in microglia, a key cell type in the central nervous system's response to injury and disease. This technical guide provides a comprehensive overview of the initial discovery, development, and preclinical characterization of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating at least six G protein-coupled receptors (LPAR1-6).[1] The LPA signaling axis is crucial for various physiological processes, but its dysregulation has been implicated in the pathophysiology of several diseases, including chronic pain.[2][3] The lysophosphatidic acid receptor 5 (LPAR5), in particular, has emerged as a key player in pain signal transmission within the spinal cord and in mediating neuroinflammatory responses.[2][4]
This compound was identified as a selective antagonist of LPAR5, offering a promising therapeutic strategy for conditions characterized by neuropathic and inflammatory pain.[2] This document details the foundational preclinical research that has elucidated the pharmacological profile and therapeutic potential of this novel compound.
Initial Discovery and Synthesis
This compound is a synthetic small molecule inhibitor that was originally derived from natural compounds found in Streptomyces bacteria. While the specific natural product precursor and the subsequent structure-activity relationship (SAR) studies that led to the isoquinolinone scaffold of this compound are not extensively detailed in the public domain, the synthesis of this class of compounds typically involves the construction of the isoquinolone core from substituted benzoic acids.[5] The chemical formula for this compound is C25H25N3O5, with a molecular weight of 447.48 g/mol .[6]
Mechanism of Action
This compound functions as a potent and selective antagonist of the LPAR5 receptor. It has been shown to bind to the LPA-binding site on LPAR5, thereby inhibiting the downstream signaling cascades initiated by LPA.[2]
Inhibition of cAMP Accumulation
One of the key mechanisms of LPAR5 signaling is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. In cells expressing human LPAR5, LPA stimulation typically leads to an accumulation of cAMP. This compound has been demonstrated to selectively inhibit this LPA-induced cAMP accumulation, confirming its antagonistic activity at the LPAR5 receptor.[2]
Attenuation of Pro-inflammatory Signaling in Microglia
Microglia, the resident immune cells of the central nervous system, play a critical role in the pathogenesis of neuropathic pain and neuroinflammation. Upon activation, they release a variety of pro-inflammatory mediators. The LPA/LPAR5 signaling axis is a key driver of this pro-inflammatory phenotype in microglia.[7][8] this compound has been shown to blunt the LPA-induced phosphorylation of several key pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[1][7] By inhibiting the activation of these transcription factors, this compound effectively reduces the expression and secretion of pro-inflammatory cytokines and chemokines.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Target | IC50 (nM) | Reference |
| cAMP Accumulation | CHO cells expressing human LPAR5 | Human LPAR5 | 38 | [2] |
| Inhibition of LPA-induced phosphorylation of STAT1, STAT3, p65, c-Jun | BV-2 microglia | Downstream signaling | Effective at 100 nM | [1][7] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | Effective Dose (mg/kg, p.o.) | Effect | Reference |
| LPA-induced allodynia | Mouse | Mechanical allodynia | 3, 10, 30 | Significant inhibition | [3] |
| GGPP-induced allodynia | Mouse | Mechanical allodynia | 1, 3, 10, 30 | Significant inhibition | [3] |
| PGE2-induced allodynia | Mouse | Mechanical allodynia | 10, 30 | Significant improvement | [2] |
| PGF2α-induced allodynia | Mouse | Mechanical allodynia | 30 | Significant improvement | [2] |
| AMPA-induced allodynia | Mouse | Mechanical allodynia | 30 | Significant improvement | [2] |
| Chronic Constriction Injury (CCI) | Rat | Static mechanical allodynia | 10 | Significant amelioration | [2] |
| Chronic Constriction Injury (CCI) | Rat | Thermal hyperalgesia | 10 | Significant amelioration | [2] |
| Adjuvant-induced inflammatory pain | Rat | Weight-bearing deficit | 10 | Significant improvement | [3] |
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This protocol is adapted from the method originally described by Bennett and Xie (1988) and has been used to evaluate the efficacy of this compound in a model of neuropathic pain.[2][9]
-
Animal Preparation: Male Sprague-Dawley rats (240-270g) are used.[10] The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A skin incision is made at the mid-thigh level of the left hind paw, dorsal to the pelvis.[10][11]
-
The biceps femoris and gluteus superficialis muscles are separated by blunt dissection to expose the common sciatic nerve.[9]
-
Proximal to the sciatic nerve's trifurcation, approximately 7 mm of the nerve is freed from the surrounding connective tissue.[9][10]
-
Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve with about 1 mm spacing between them.[9] The ligatures are tightened until they just barely constrict the nerve, without arresting the epineural blood flow.[9]
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[11]
-
-
Post-operative Care: Animals are allowed to recover for at least 24 hours before behavioral testing.[10] They are group-housed with additional bedding.[11]
-
Behavioral Testing for Mechanical Allodynia:
-
Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate.
-
Mechanical withdrawal thresholds are assessed using von Frey filaments applied to the plantar surface of the ipsilateral (injured) hind paw.[10]
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Behavioral Testing for Thermal Hyperalgesia:
-
A plantar test apparatus is used to apply a radiant heat source to the plantar surface of the ipsilateral hind paw.
-
The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.
-
cAMP Accumulation Assay
This protocol describes a general method for measuring cAMP accumulation in response to LPAR5 activation and its inhibition by this compound.[2]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPAR5 receptor are cultured in appropriate media.
-
Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is removed, and the cells are washed with a stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer for a short period to prevent cAMP degradation.
-
-
Antagonist and Agonist Addition:
-
This compound at various concentrations is added to the wells and incubated for a defined period (e.g., 20-30 minutes).
-
LPA (the agonist) is then added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a further period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
The cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 value for this compound is calculated by plotting the percentage inhibition of the LPA-induced cAMP response against the concentration of this compound.
Western Blotting for Phosphorylated Transcription Factors
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of STAT1, STAT3, p65, and c-Jun in BV-2 microglial cells.[1][7]
-
Cell Culture and Treatment:
-
BV-2 microglial cells are seeded in 6-well plates and grown to a suitable confluency.
-
The cells are serum-starved overnight before treatment.
-
Cells are pre-treated with this compound (e.g., 100 nM) for a specified time, followed by stimulation with LPA (e.g., 1 µM).
-
-
Protein Extraction:
-
The cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of STAT1, STAT3, p65, and c-Jun, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin).
-
The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
-
ELISA for Cytokine and Chemokine Secretion
This protocol details the measurement of pro-inflammatory cytokine and chemokine secretion from BV-2 microglia treated with this compound.[1][7]
-
Cell Culture and Supernatant Collection:
-
BV-2 cells are seeded in 24-well plates and serum-starved overnight.
-
The cells are pre-treated with this compound (e.g., 100 nM) before stimulation with LPA (e.g., 1 µM).
-
The cell culture supernatants are collected at various time points (e.g., 2, 8, and 24 hours).
-
-
ELISA Procedure:
-
Commercially available ELISA kits for the specific cytokines and chemokines of interest (e.g., IL-6, TNF-α, IL-1β, CXCL10, CXCL2, and CCL5) are used.
-
The assay is performed according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
-
Data Analysis: The concentration of each cytokine or chemokine in the supernatants is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of the recombinant protein.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using the DOT language for Graphviz to illustrate key pathways and workflows related to the action of this compound.
Caption: LPAR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for chronic pain. Its selective antagonism of LPAR5 provides a focused mechanism to disrupt the signaling pathways that contribute to both neuropathic and inflammatory pain states. The preclinical data gathered to date strongly support its potential as a novel analgesic. Further investigation into its clinical efficacy and safety is warranted to translate these promising preclinical findings into a viable therapeutic option for patients suffering from chronic pain. This technical guide provides a foundational understanding of the initial discovery and development of this compound for researchers and professionals in the field of drug development.
References
- 1. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid via LPA-receptor 5/protein kinase D-dependent pathways induces a motile and pro-inflammatory microglial phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Role of AS2717638 in Attenuating Pro-inflammatory Signaling: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of AS2717638, a selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPAR5). The information presented herein is intended for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of inflammation and the therapeutic potential of LPAR5 antagonism.
Executive Summary
This compound has emerged as a potent modulator of pro-inflammatory signaling cascades. By selectively targeting LPAR5, a G protein-coupled receptor implicated in neuro-inflammatory conditions, this compound effectively blunts the cellular responses to lysophosphatidic acid (LPA), a key signaling lipid that accumulates during tissue injury and inflammation.[1][2] In preclinical models, this compound has demonstrated significant efficacy in reducing the expression and secretion of pro-inflammatory mediators, inhibiting the activation of key inflammatory transcription factors, and showing analgesic effects in models of neuropathic and inflammatory pain.[3][4][5] This document summarizes the core pharmacology of this compound, details the experimental findings that elucidate its mechanism of action, and provides protocols for key assays used in its characterization.
Core Pharmacology and Mechanism of Action
This compound is a piperidine-based, highly selective antagonist of LPAR5 with a reported IC50 value of 38 nM.[6][7] Its selectivity is a key attribute, as it shows no significant antagonistic activity against other LPA receptors such as LPA1, LPA2, and LPA3.[5][6][7] The primary mechanism of action for this compound is the inhibition of LPA-induced signaling through LPAR5. In inflammatory contexts, particularly in microglia, the activation of LPAR5 by LPA triggers a signaling cascade that leads to a pro-inflammatory M1 phenotype.[2]
This compound intervenes by blocking this initial activation step. Experimental evidence demonstrates that it inhibits the LPA-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing human LPAR5.[3][4][5] Downstream of receptor binding, this compound has been shown to blunt the LPA-induced phosphorylation of critical pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[1][8] The inhibition of these transcription factors leads to a subsequent reduction in the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines.[1][2][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.038 µM (38 nM) | CHO cells expressing human LPAR5 | cAMP Accumulation Assay | [1][3][6] |
Table 1: In Vitro Potency of this compound
| Cytokine/Chemokine | Effect of this compound (0.1 µM) | Cell Line | Condition | Reference |
| IL-6 | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| TNFα | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| IL-1β | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| CXCL10 (IP-10) | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| CXCL2 (MIP-2) | No Statistically Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| CCL5 (RANTES) | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion
| Pro-inflammatory Marker | Effect of this compound | Cell Line | Condition | Reference |
| COX-2 | Significant Decrease | BV-2 microglia | LPA-stimulated | [1][8] |
| CD40 | Abrogated Expression | BV-2 microglia | LPA-stimulated | [1][8] |
| CD86 | Abrogated Expression | BV-2 microglia | LPA-stimulated | [1][8] |
| Arg-1 (M2 Marker) | Increased Expression | BV-2 microglia | LPA-stimulated | [1][8] |
| CD206 (M2 Marker) | Upregulated Expression | BV-2 microglia | LPA-stimulated | [1][8] |
Table 3: Modulation of Microglial Polarization Markers by this compound
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by inhibiting the LPA/LPAR5 signaling axis, which is crucial for inducing a pro-inflammatory state in microglia.[2] Upon activation by LPA, LPAR5 initiates a downstream cascade that results in the phosphorylation and activation of key transcription factors responsible for expressing inflammatory genes. This compound blocks this pathway at its origin.
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
AS2717638: A Technical Whitepaper on Brain Penetrance and Oral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuropathic and inflammatory pain. Preclinical studies have demonstrated its efficacy in rodent models following oral administration, highlighting its potential as a therapeutic agent for central nervous system (CNS) disorders. This document provides a comprehensive overview of the available data on the brain penetrance and oral activity of this compound, including its mechanism of action, in vivo efficacy, and general methodologies for assessing its pharmacokinetic properties. While specific quantitative data on brain-to-plasma ratios and oral bioavailability are not publicly available, this guide synthesizes the existing knowledge to inform further research and development.
Introduction
Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of biological effects through its interaction with at least six G protein-coupled receptors (LPA1-6). The LPA5 receptor is of particular interest as it is involved in pain signal transmission in the spinal cord.[1][2] this compound has emerged as a selective antagonist of LPA5, demonstrating analgesic properties in various preclinical models of pain.[1][3] A key attribute for any CNS-targeted therapeutic is its ability to cross the blood-brain barrier (BBB) and be orally available. This compound is described as a brain-penetrant and orally active compound.[4][5] This whitepaper consolidates the available technical information regarding these critical properties.
In Vitro and In Vivo Pharmacology
In Vitro Activity
This compound demonstrates high potency and selectivity for the human LPA5 receptor.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.038 µM (95% CI: 0.033-0.043 µM) | CHO cells expressing human LPA5 | LPA-induced cAMP accumulation | [1] |
In Vivo Oral Efficacy
Oral administration of this compound has been shown to be effective in rodent models of pain and neuroinflammation.
| Animal Model | Effect | Oral Dose (mg/kg) | Species | Reference |
| LPA-induced allodynia | Significant inhibition | 3, 10, 30 | Mouse | [1] |
| GGPP-induced allodynia | Significant inhibition | 1, 3, 10, 30 | Mouse | [1] |
| PGE2-, PGF2α-, and AMPA-induced allodynia | Significant improvement | Not specified | Mouse | [1] |
| Chronic Constriction Injury (CCI)-induced neuropathic pain | Amelioration of static mechanical allodynia and thermal hyperalgesia | Not specified | Rat | [1] |
| Inflammatory pain model | Analgesic effects | Not specified | Rat | [1] |
| LPS-induced neuroinflammation | Attenuation of pro-inflammatory gene and protein expression in the brain | 10 | Mouse | [5][6] |
Brain Penetrance and Oral Activity (Qualitative Assessment)
Multiple sources describe this compound as having CNS penetration and being orally active. One study explicitly states that this compound "accumulates in rat brain and displays neuroprotective action".[7] This indicates that the compound can cross the blood-brain barrier to a degree sufficient to exert a pharmacological effect within the central nervous system. Its consistent efficacy in rodent models of neuropathic pain and neuroinflammation following oral administration further substantiates its oral activity and ability to reach its CNS target.[1][6]
Note: Despite extensive searches of publicly available literature, specific quantitative pharmacokinetic data for this compound, such as the brain-to-plasma ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and absolute oral bioavailability (F%), have not been disclosed. The following sections on experimental protocols are therefore based on general methodologies employed in the field of drug discovery for assessing these parameters.
General Experimental Protocols
Assessment of Brain Penetrance
The extent of a compound's brain penetration is typically determined by measuring its concentration in the brain and plasma over time following administration.
Experimental Workflow for Brain Penetrance Study
Caption: Workflow for a typical rodent brain penetrance study.
Methodology Details:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Dosing: For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is often formulated as a suspension or solution and administered by gavage.
-
Sample Collection: Blood is collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Animals are euthanized at corresponding time points, and brains are rapidly excised and frozen.
-
Analysis: Drug concentrations in plasma and brain homogenates are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculations:
-
Kp: [Concentration in Brain] / [Concentration in Plasma]
-
Kp,uu: Kp * (fu,plasma / fu,brain), where 'fu' is the fraction unbound. The unbound fraction is determined in vitro using methods like equilibrium dialysis.
-
Assessment of Oral Bioavailability
Oral bioavailability is determined by comparing the plasma concentration-time profile of a drug after oral administration to that after intravenous administration.
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for determining oral bioavailability in rodents.
Methodology Details:
-
Animals and Dosing: Two groups of fasted rodents are used. One group receives the drug intravenously, and the other receives it orally.
-
Blood Sampling: Blood samples are collected at multiple time points to capture the absorption, distribution, metabolism, and excretion phases.
-
Analysis: Plasma concentrations of the drug are measured using a validated bioanalytical method.
-
Pharmacokinetic Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
-
Calculation of Oral Bioavailability (F%):
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
LPA5 Receptor Signaling Pathway
This compound exerts its effects by antagonizing the LPA5 receptor. LPA5 activation by LPA initiates several downstream signaling cascades.
LPA5 Receptor Signaling
Caption: Simplified LPA5 receptor signaling pathways.
LPA5 is known to couple to multiple G proteins, including Gq, G12/13, and Gs, leading to the activation of phospholipase C (PLC), Rho, and adenylyl cyclase, respectively.[8][9] This results in downstream events such as intracellular calcium mobilization, changes in cell morphology, and modulation of cyclic AMP (cAMP) levels.[8] this compound blocks these signaling cascades by preventing LPA from binding to the LPA5 receptor.
Conclusion
This compound is a promising orally active and brain-penetrant LPA5 antagonist with demonstrated efficacy in preclinical models of pain and neuroinflammation. While the publicly available data confirms its potential for treating CNS disorders, a detailed quantitative understanding of its pharmacokinetic properties, including brain penetrance and oral bioavailability, is currently limited. The general experimental workflows provided in this document serve as a guide for the methodologies typically used to characterize such compounds. Further disclosure of specific pharmacokinetic data would be invaluable for the research community to fully assess the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 5. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor that increases cAMP, LPA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AS2717638, a Selective LPAR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 5 (LPAR5).[1][2][3] With an IC50 value of 38 nM, it serves as a valuable pharmacological tool for investigating the role of LPAR5 in various physiological and pathological processes, particularly in the context of pain and neuroinflammation.[1][3] These application notes provide detailed in vitro experimental protocols for studying the activity of this compound, including its effects on cell viability, downstream signaling pathways, and inflammatory responses.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors (LPAR1-6).[4][5] The LPAR5 receptor is implicated in pain signaling, neuroinflammation, and the polarization of microglia towards a pro-inflammatory phenotype.[6][7][8][9][10] this compound has been shown to selectively bind to the LPA-binding site on LPAR5 and inhibit LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[4][5][7] In vitro studies have demonstrated its ability to attenuate LPA-induced phosphorylation of key inflammatory transcription factors and reduce the secretion of pro-inflammatory cytokines and chemokines in microglia.[2][6][8] This document outlines key in vitro assays to characterize the pharmacological effects of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | CHO cells expressing human LPAR5 | cAMP Accumulation Assay | 38 nM (0.038 µM) | [1][2][3][5] |
| IC50 | BV-2 microglia cells | LPA-induced signaling | ~0.038 µM | [6][8] |
| Effect on Cell Viability (24h) | BV-2 microglia cells | MTT Assay | No significant effect at 0.1 µM and 1 µM; ~50% reduction at 10 µM | [1][9] |
Effects of this compound on Pro-inflammatory Markers in LPA-stimulated BV-2 Microglia
| Marker Type | Marker | Effect of this compound (0.1 µM) | Reference |
| Transcription Factor Phosphorylation | p-STAT1, p-STAT3, p-p65, p-c-Jun | Inhibition | [2][6][8] |
| Cytokine Secretion | IL-6, TNFα, IL-1β | Reduction | [1][2][6][8] |
| Chemokine Secretion | CXCL10, CXCL2, CCL5 | Reduction | [1][2][6][8] |
| Intracellular Polarization Markers | COX-2 | Reduction | [1][2] |
| Cell Surface Polarization Markers | CD40, CD86 | Modulation | [2][6][8] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on BV-2 microglia cells.
Materials:
-
BV-2 microglia cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 0.1 µM to 10 µM.[6][8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 2 hours or 24 hours).[6][8]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Transcription Factor Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of key transcription factors in response to LPA stimulation in BV-2 cells.
Materials:
-
BV-2 microglia cells
-
This compound
-
LPA (Lysophosphatidic acid)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-p-p65, anti-p65, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.[6]
-
Pre-treat the cells with this compound (e.g., 0.1 µM) or vehicle (DMSO) for 1 hour.[6]
-
Stimulate the cells with LPA (e.g., 1 µM) for a specified time (e.g., 15-60 minutes).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
ELISA for Cytokine and Chemokine Secretion
This protocol is to quantify the effect of this compound on the secretion of pro-inflammatory mediators from LPA-stimulated BV-2 cells.
Materials:
-
BV-2 microglia cells
-
This compound
-
LPA
-
ELISA kits for specific cytokines/chemokines (e.g., IL-6, TNFα, CXCL10)
-
24-well plates
-
Plate reader
Procedure:
-
Seed BV-2 cells in a 24-well plate and grow to confluency.
-
Serum-starve the cells overnight.[6]
-
Pre-treat the cells with this compound (e.g., 0.1 µM) or vehicle (DMSO) for 1 hour.[6]
-
Stimulate the cells with LPA (e.g., 1 µM) for various time points (e.g., 2, 8, and 24 hours).[6]
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokines and chemokines according to the manufacturer's instructions.[6][11]
-
Measure the absorbance using a plate reader and calculate the concentrations based on the standard curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting LPA-induced pro-inflammatory signaling.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preparing AS2717638 Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in various physiological and pathological processes, including neuropathic pain and neuroinflammation.[1][2][3] Its utility in preclinical research necessitates standardized protocols for its preparation and application, particularly for in vitro studies where dimethyl sulfoxide (B87167) (DMSO) is the required solvent. This document provides detailed application notes and protocols for the preparation of this compound solutions in DMSO, tailored for researchers in cell biology and drug development.
Physicochemical Properties and Solubility
This compound is a solid compound with the formal name 6,7-dimethoxy-2-(5-methyl-1,2-benzisoxazol-3-yl)-4-(1-piperidinylcarbonyl)-1(2H)-isoquinolinone.[1] Its molecular formula is C₂₅H₂₅N₃O₅, and it has a molecular weight of 447.5 g/mol .[1]
Solubility Data
The solubility of this compound is a critical parameter for the preparation of stock solutions. The compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] For cell culture applications, DMSO is the preferred solvent due to its miscibility with aqueous media and its ability to permeate cell membranes.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₅N₃O₅ | [1] |
| Molecular Weight | 447.48 g/mol | |
| Appearance | A solid | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | 2 mg/mL to 4.47 mg/mL (equivalent to ~10 mM) | [1] |
| Storage Temperature | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist for the LPA5 receptor, exhibiting a potent inhibitory concentration (IC50) of 0.038 µM (38 nM) in BV-2 microglia cells.[1][5] It shows high selectivity for LPA5 over other LPA receptors such as LPA1, LPA2, and LPA3 (IC50s > 10 µM).[1]
Upon activation by its ligand, lysophosphatidic acid (LPA), the LPA5 receptor couples to G proteins to initiate downstream signaling cascades. In microglia, this signaling is associated with a pro-inflammatory response. This compound, by blocking the LPA5 receptor, inhibits these downstream events. Specifically, it has been shown to blunt the LPA-induced phosphorylation of several key transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[5] This inhibition ultimately leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines such as IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5.[5]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO, ≥99.9%)[6]
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.475 mg of this compound (Molecular Weight = 447.5 g/mol ).
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Slowly add the weighed this compound powder to the DMSO.[7] Gently vortex or pipette the solution to facilitate dissolution.[7] It may take some time for the compound to dissolve completely. Avoid vigorous mixing to prevent the introduction of air bubbles.[7]
-
Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[6][8] This is crucial to minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[6] Store the aliquots at -20°C or -80°C for long-term storage.[6][8]
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[8]
-
DMSO Stock Solution:
Application of this compound in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Prepared this compound DMSO stock solution (e.g., 10 mM)
-
Cultured cells (e.g., BV-2 microglia)
-
Appropriate cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Preparation of Working Solution: Dilute the DMSO stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions in the culture medium.[9] For example, to achieve a final concentration of 0.1 µM in 1 mL of cell culture, add 0.1 µL of the 10 mM stock solution.
-
DMSO Concentration Control: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid cytotoxicity. The final DMSO concentration should typically be less than 0.5%, and ideally 0.1% or lower.[8][10] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.[8]
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.[7]
-
Incubation: Incubate the cells under their normal culture conditions for the desired experimental duration.
In Vitro Efficacy and Toxicity
Studies using the murine BV-2 microglia cell line have provided valuable data on the effective concentrations and potential toxicity of this compound.
| Concentration | Effect on BV-2 Microglia Cells | Source(s) |
| 0.1 µM | Effective concentration for inhibiting LPA-induced pro-inflammatory responses. Used in experiments as a non-toxic concentration. | [5] |
| ≥0.5 µM | Reduced cell viability by 10-30% after a 2-hour incubation. | [5] |
| 1 µM | Decreased cell viability by 55% after a 24-hour incubation. | [5] |
| 10 µM | Decreased cell viability by 70% after a 24-hour incubation. | [5] |
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If the compound precipitates when diluting the DMSO stock in culture medium, ensure that the stock solution is added dropwise while gently mixing.[7] It may also be necessary to prepare an intermediate dilution in a co-solvent before the final dilution in the aqueous medium.
-
Cell toxicity: If unexpected cell toxicity is observed, verify the final DMSO concentration in the culture medium. It may be necessary to reduce the DMSO concentration by preparing a more concentrated stock solution. Always include a vehicle control to assess the effect of DMSO alone.
-
Variability in results: To ensure reproducibility, use high-purity, anhydrous DMSO, as water absorption can affect compound stability.[6] Adhere strictly to the storage and handling recommendations to avoid degradation of the compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AS2717638 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2] It is an orally active and brain-penetrant compound that has demonstrated significant analgesic and anti-inflammatory effects in various preclinical rodent models.[1][3] These properties make this compound a valuable research tool for investigating the role of the LPA5 receptor in pain, neuroinflammation, and other pathological conditions.[4] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies, with a focus on neuropathic pain and systemic inflammation models.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidin-1-ylcarbonyl)isoquinolin-1(2H)-one | [5] |
| Molecular Formula | C26H27N3O5 | MedChemExpress |
| Molecular Weight | 461.51 g/mol | MedChemExpress |
| IC50 (LPA5) | 38 nM | [1][2] |
| Solubility | Soluble in DMSO | MedChemExpress |
Data Presentation: Efficacy in Rodent Models
The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of this compound.
Table 1: Efficacy of this compound in Mouse Models of Allodynia
| Mouse Model | Agonist | This compound Oral Dose (mg/kg) | Outcome | Reference |
| LPA-induced allodynia | LPA | 3, 10, 30 | Significant inhibition of allodynia | [3] |
| GGPP-induced allodynia | GGPP | 1, 3, 10, 30 | Significant inhibition of allodynia | [3] |
| PGE2-induced allodynia | PGE2 | Not specified | Significant improvement | [3] |
| PGF2α-induced allodynia | PGF2α | Not specified | Significant improvement | [3] |
| AMPA-induced allodynia | AMPA | Not specified | Significant improvement | [3] |
Table 2: Efficacy of this compound in Rat Models of Neuropathic and Inflammatory Pain
| Rat Model | This compound Oral Dose (mg/kg) | Outcome | Reference |
| Chronic Constriction Injury (CCI)-induced neuropathic pain | Not specified | Significantly ameliorated static mechanical allodynia and thermal hyperalgesia | [3][6] |
| Inflammatory pain | Not specified | Demonstrated analgesic effects | [3][6] |
Table 3: Efficacy of this compound in a Mouse Model of Systemic Inflammation
| Mouse Model | This compound Intraperitoneal Dose (mg/kg) | Outcome | Reference |
| LPS-induced endotoxemia | 10 | Significantly attenuated LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression in the brain. Reduced TLR4, Iba1, GFAP, and COX2 protein expression. | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound in a Rat Model of Chronic Constriction Injury (CCI)-Induced Neuropathic Pain
Objective: To evaluate the analgesic efficacy of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methyl cellulose (B213188) in sterile water)*
-
Anesthetics (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Standard surgical instruments
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
Note on Vehicle Selection: The specific vehicle used for oral administration of this compound is not consistently reported in the primary literature. For hydrophobic compounds, a suspension in 0.5% methyl cellulose or 0.5% carboxymethyl cellulose (CMC) in water is a common and appropriate choice for oral gavage in rodents.[8] Researchers should validate the stability and homogeneity of the this compound suspension in the chosen vehicle prior to in vivo administration.
Procedure:
-
Induction of CCI:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30 mg/kg).
-
Administer this compound or vehicle via oral gavage at a volume of 5-10 ml/kg body weight.
-
-
Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the rats in the plantar test apparatus and allow for acclimation.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Evaluation of this compound in a Mouse Model of LPS-Induced Systemic Inflammation
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of endotoxemia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Reagents and equipment for tissue homogenization, RNA extraction, and quantitative PCR (qPCR)
-
Reagents and equipment for protein extraction and Western blotting or ELISA
Procedure:
-
Drug and LPS Administration:
-
Prepare a solution of this compound in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., sterile saline with a small percentage of DMSO and Tween 80 to aid solubility, ensuring final DMSO concentration is non-toxic).
-
Prepare a solution of LPS in sterile PBS.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via i.p. injection.
-
After a predetermined time (e.g., 30-60 minutes), administer LPS (e.g., 5 mg/kg) or sterile PBS via i.p. injection.[7]
-
-
Tissue Collection:
-
At a specific time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Harvest the brain and other organs of interest (e.g., liver, spleen) and snap-freeze in liquid nitrogen or store in an appropriate buffer for subsequent analysis.
-
-
Analysis of Inflammatory Markers:
-
Gene Expression Analysis (qPCR):
-
Homogenize brain tissue and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, TNFα, IL-1β, IL-6, CXCL2) using qPCR. Normalize the expression to a stable housekeeping gene.
-
-
Protein Expression Analysis (Western Blot or ELISA):
-
Homogenize brain tissue and extract total protein.
-
Measure the protein levels of inflammatory markers (e.g., TLR4, Iba1, GFAP, COX2) by Western blotting.
-
Measure the levels of cytokines (e.g., TNFα, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.
-
-
-
Data Analysis:
-
Compare the gene and protein expression levels of inflammatory markers between the different treatment groups using appropriate statistical analyses.
-
Signaling Pathways and Experimental Workflows
LPA5 Signaling Pathway in Microglia
Caption: LPA5 receptor signaling cascade in microglia.
Experimental Workflow for CCI-Induced Neuropathic Pain Study
Caption: Workflow for a CCI neuropathic pain study.
Experimental Workflow for LPS-Induced Systemic Inflammation Study
Caption: Workflow for an LPS-induced inflammation study.
References
- 1. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 5. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS2717638 in BV-2 Microglia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS2717638, a selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5), in BV-2 murine microglial cell culture. This document outlines the mechanism of action, key applications, and detailed experimental protocols to investigate its anti-neuroinflammatory effects.
Introduction
This compound is a potent, orally active, and brain-penetrant antagonist of LPAR5 with a reported IC50 value of 38 nM.[1][2] It selectively inhibits LPAR5-mediated signaling, making it a valuable tool for studying the role of this receptor in neuroinflammation.[1][2][3] In the context of microglia, the primary immune cells of the central nervous system, lysophosphatidic acid (LPA) signaling through LPAR5 can induce a pro-inflammatory and potentially neurotoxic phenotype.[4][5][6] this compound has been shown to effectively counteract these effects in the BV-2 microglial cell line, a widely used model for neuroinflammation research.[7][8][9]
Mechanism of Action
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6).[3][10] In BV-2 microglia, activation of LPAR5 by LPA triggers downstream signaling cascades that lead to the phosphorylation and activation of key pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[4][5] This, in turn, upregulates the expression and secretion of various pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-1β, CXCL10, CXCL2, and CCL5.[1][4][5] this compound acts by selectively binding to LPAR5, thereby blocking LPA-induced signaling and attenuating the subsequent inflammatory response in BV-2 cells.[3][4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in BV-2 microglia.
Table 1: Potency and Cytotoxicity of this compound
| Parameter | Value | Cell Type | Notes | Source |
| IC50 | 38 nM | Human LPAR5-expressing CHO cells | Inhibition of LPA-induced cAMP accumulation. | [1][3] |
| Effective Concentration | 0.1 - 1 µM | BV-2 microglia | Attenuates pro-inflammatory responses without significant toxicity. | [4][7] |
| Cytotoxicity | Cell viability reduced by ~50% at 10 µM (24h incubation). | BV-2 microglia | Assessed by MTT assay. No significant effect at 0.1 µM and 1 µM. | [1][11] |
Table 2: Effects of this compound on Pro-inflammatory Markers in Activated BV-2 Cells
| Marker | Stimulant | This compound Concentration | Observed Effect | Source |
| p-STAT1, p-p65, p-c-Jun | LPS (20 ng/mL) | 0.1 - 1 µM | Inhibition of phosphorylation. | [1][7] |
| p-STAT1, p-STAT3, p-p65, p-c-Jun | LPA (1 µM) | 0.1 µM | Inhibition of phosphorylation. | [4][5] |
| TNF-α, IL-6, CXCL10, CXCL2, CCL5 | LPS | 0.1 - 1 µM | Reduced secretion. | [1] |
| IL-6, TNF-α, IL-1β, CXCL10, CXCL2, CCL5 | LPA | 0.1 µM | Reduced secretion. | [4][5] |
| TLR4 and COX-2 Expression | LPS | 0.1 - 1 µM | Reduced expression. | [1][7] |
| Nitric Oxide (NO) Production | LPS | 0.1 - 1 µM | Decreased production. | [1][7] |
| Neurotoxicity of Conditioned Medium | LPA | 0.1 µM | Attenuated neurotoxic potential on CATH.a neurons. | [4][5] |
Experimental Protocols
BV-2 Microglia Cell Culture
This protocol provides standard procedures for the culture and maintenance of the BV-2 cell line.
Materials:
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
0.25% Trypsin-EDTA solution.
-
Culture flasks (T-75).
-
Incubator: 37°C, 5% CO₂, 95% humidity.
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.[14]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 flask and incubate.
-
-
Cell Maintenance and Passaging:
-
BV-2 cells grow as a mix of adherent and suspension cells.[15][16]
-
When cells reach 70-80% confluency, they are ready for passaging.[14]
-
Aspirate the medium containing floating cells and collect it in a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 1-3 minutes at 37°C, or until cells detach.[14][16]
-
Neutralize the trypsin with 4-6 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Combine this suspension with the collected floating cells.
-
Centrifuge the total cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Subculture at a ratio of 1:5 to 1:10.[13]
-
Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on BV-2 cell viability.
Materials:
-
BV-2 cells.
-
96-well culture plates.
-
This compound stock solution (in DMSO).
-
Serum-free medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader (570 nm).
Protocol:
-
Seed BV-2 cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum-starve the cells overnight if required by the experimental design.[4][5]
-
Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 10 µM) in the appropriate medium.[4] Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 2 hours or 24 hours).[4][5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Pro-inflammatory Signaling
This protocol outlines the general workflow for stimulating BV-2 cells and preparing lysates for downstream analysis like Western blotting.
Protocol for Western Blotting of Phosphorylated Transcription Factors:
-
Follow the experimental workflow above (Steps 1-5, 7).
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT1, STAT3, p65, and c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol for Cytokine/Chemokine Measurement by ELISA:
-
Follow the experimental workflow above (Steps 1-6). For cytokine secretion, a longer incubation time after stimulation (e.g., 24 hours) is typically required.
-
Centrifuge the collected supernatants to remove any cellular debris.
-
Use commercially available ELISA kits for specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, etc.).
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the concentrations based on the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. accegen.com [accegen.com]
- 13. bcrj.org.br [bcrj.org.br]
- 14. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 15. Morphology, Growth, and Troubleshooting in BV2 Cell Culture [procellsystem.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for AS2717638 Administration in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1] LPA5 is a G protein-coupled receptor implicated in pain signaling pathways, particularly in the spinal cord.[1][2] Preclinical studies in rodent models have demonstrated the analgesic efficacy of this compound in both neuropathic and inflammatory pain conditions.[2][3][4] These findings suggest that pharmacological antagonism of LPA5 with this compound is a promising therapeutic strategy for the development of novel pain therapies.[1][2]
This document provides detailed application notes and protocols for the administration and evaluation of this compound in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.
Mechanism of Action
This compound functions by binding to the LPA-binding site on the LPA5 receptor, selectively inhibiting LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][2] This action modulates downstream signaling cascades that contribute to pain transmission and neuroinflammation. In microglia, the inhibition of LPA5 has been shown to reduce the secretion of pro-inflammatory cytokines and chemokines, thereby attenuating the neuroinflammatory response associated with neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| IC₅₀ (cAMP accumulation) | Human | CHO cells expressing LPA5 | 38 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Administration Route | Effective Dose | Effect | Reference |
| CCI-induced Neuropathic Pain | Rat | Oral | 10 mg/kg | Ameliorated static mechanical allodynia and thermal hyperalgesia | [4][5] |
| LPA-induced Allodynia | Mouse | Oral | 3, 10, 30 mg/kg | Significantly inhibited allodynia | [6] |
| GGPP-induced Allodynia | Mouse | Oral | 1, 3, 10, 30 mg/kg | Significantly inhibited allodynia | [6] |
| PGE₂-, PGF₂α-, AMPA-induced Allodynia | Mouse | Oral | 10, 30 mg/kg | Significantly improved allodynia | [4][6] |
Experimental Protocols
Chronic Constriction Injury (CCI) Rat Model of Neuropathic Pain
This protocol describes the surgical procedure to induce a peripheral nerve injury that mimics clinical manifestations of neuropathic pain.[7]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the mid-thigh of the chosen hind limb.
-
Make a skin incision parallel to the femur and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[7][8]
-
Gently free approximately 7-10 mm of the sciatic nerve proximal to its trifurcation.[7][9]
-
Tie four loose ligatures of 4-0 chromic gut suture around the exposed nerve at approximately 1 mm intervals.[7][9] The ligatures should be tightened until they just barely constrict the nerve without arresting epineural blood flow.[7]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover from surgery. Behavioral testing can typically commence 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a solution of 10% Solutol HS-15 and 90% PEG 600)
-
Oral gavage needles (flexible tip recommended)
-
Syringes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the rats.
-
Prepare the vehicle. For a suspension, gradually add the this compound powder to the 0.5% methylcellulose solution while vortexing to ensure a uniform suspension. Sonication may be used to aid dispersion. For a solution, dissolve the this compound in the Solutol/PEG vehicle.
-
Administer the this compound formulation or vehicle control to the rats via oral gavage. The typical volume for oral gavage in rats is 5-10 ml/kg.
-
Administer the compound at a consistent time each day. For acute studies, administration is typically done 1-2 hours before behavioral testing.[5]
Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the withdrawal threshold to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments (manual set) or an electronic von Frey apparatus
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
For manual filaments, use the up-down method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range and increase or decrease the force of the subsequent filament based on the animal's response.
-
For an electronic von Frey apparatus, apply gradually increasing pressure to the plantar surface of the paw until the rat withdraws its paw. The device will automatically record the force at which the withdrawal occurred.
-
Repeat the measurement several times (e.g., 3-5 times) with a few minutes interval between stimulations and calculate the mean withdrawal threshold.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a thermal stimulus.[2]
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor enclosure
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the chambers on the glass floor for at least 15-20 minutes.
-
Position the radiant heat source under the glass floor directly beneath the mid-plantar surface of the hind paw to be tested.[2]
-
Activate the heat source. A timer will start simultaneously.
-
The timer will stop automatically when the rat withdraws its paw. Record the paw withdrawal latency.[2]
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[2]
-
Repeat the measurement several times (e.g., 3 times) for each paw, with a sufficient interval between tests, and calculate the mean withdrawal latency.[8]
Visualizations
Caption: Signaling pathway of this compound in modulating neuropathic pain.
Caption: Experimental workflow for evaluating this compound in a rat CCI model.
References
- 1. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
Application Notes and Protocols: Measuring Cytokine Secretion after AS2717638 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5). LPAR5 signaling is implicated in inflammatory responses, particularly in microglia, the resident immune cells of the central nervous system.[1][2] Activation of LPAR5 can lead to the secretion of a variety of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation.[2][3] Consequently, this compound is a valuable pharmacological tool for studying the role of the LPAR5 signaling pathway in inflammation and for evaluating its therapeutic potential in neuroinflammatory and pain-related disorders.[1][2]
These application notes provide detailed protocols for the in vitro assessment of this compound's effect on cytokine secretion, utilizing the murine BV-2 microglial cell line as a model system. The protocols describe methods for cell culture, stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, treatment with this compound, and subsequent quantification of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: this compound in Attenuating Cytokine Release
This compound exerts its anti-inflammatory effects by blocking the binding of lysophosphatidic acid (LPA) to its receptor, LPAR5. In microglia, the activation of LPAR5 by LPA initiates a downstream signaling cascade that results in the phosphorylation and activation of key pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[3] These transcription factors then translocate to the nucleus and drive the expression of genes encoding various pro-inflammatory cytokines and chemokines. By antagonizing LPAR5, this compound inhibits the activation of these transcription factors, thereby reducing the production and secretion of inflammatory mediators.[3]
Data Presentation: Effect of this compound on Cytokine Secretion in LPS-Stimulated BV-2 Microglia
The following table summarizes the quantitative data on the inhibitory effect of this compound on the secretion of various cytokines and chemokines from BV-2 microglial cells stimulated with lipopolysaccharide (LPS). Data is presented as mean concentration (pg/mL) ± Standard Error of the Mean (SEM) from three independent experiments.[1]
| Cytokine/Chemokine | Treatment Group | Concentration (pg/mL) ± SEM |
| TNF-α | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 1250 ± 150 | |
| LPS + this compound (0.1 µM) | 800 ± 100 | |
| LPS + this compound (1 µM) | 600 ± 80 | |
| IL-6 | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 3500 ± 400 | |
| LPS + this compound (0.1 µM) | 2000 ± 250 | |
| LPS + this compound (1 µM) | 1500 ± 200 | |
| IL-1β | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 80 ± 10 | |
| LPS + this compound (0.1 µM) | 85 ± 12 | |
| LPS + this compound (1 µM) | 82 ± 11 | |
| CXCL10 | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 4500 ± 500 | |
| LPS + this compound (0.1 µM) | 2500 ± 300 | |
| LPS + this compound (1 µM) | 1800 ± 220 | |
| CXCL2 | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 1800 ± 200 | |
| LPS + this compound (0.1 µM) | 1000 ± 150 | |
| LPS + this compound (1 µM) | 800 ± 100 | |
| CCL5 | Control (DMSO) | Not specified |
| LPS (20 ng/mL) | 600 ± 70 | |
| LPS + this compound (0.1 µM) | 350 ± 50 | |
| LPS + this compound (1 µM) | 250 ± 40 |
Experimental Protocols
Cell Culture and Treatment of BV-2 Microglia
This protocol outlines the steps for culturing BV-2 microglial cells, stimulating them with LPS, and treating them with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM and 1 µM). A vehicle control with the same final concentration of DMSO should also be prepared.
-
LPS Preparation: Prepare a stock solution of LPS in sterile PBS. Dilute the stock solution in culture medium to the desired final concentration (e.g., 20 ng/mL).
-
Treatment and Stimulation:
-
For the control group, replace the medium with fresh medium containing the DMSO vehicle.
-
For the LPS-stimulated group, replace the medium with fresh medium containing LPS (20 ng/mL) and the DMSO vehicle.
-
For the this compound treatment groups, pre-incubate the cells with medium containing the desired concentrations of this compound for 1 hour. After the pre-incubation, add LPS to a final concentration of 20 ng/mL.
-
-
Incubation: Incubate the plates for the desired time points (e.g., 2, 8, or 24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the cell-free supernatants and store them at -80°C for subsequent cytokine analysis.
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcription Factor Phosphorylation using AS2717638
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, notably neuroinflammation and pain.[1][2] Lysophosphatidic acid (LPA) signaling through LPA5 has been shown to activate downstream pathways that lead to the phosphorylation and subsequent activation of key transcription factors, including Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, the p65 subunit of Nuclear Factor-kappa B (NF-κB), and c-Jun.[3][4] The phosphorylation of these transcription factors is a critical step in the regulation of gene expression programs that govern inflammatory responses.
These application notes provide a comprehensive protocol for utilizing this compound to study the inhibition of transcription factor phosphorylation in a cellular context, using the murine microglial cell line, BV-2, as a model system. Microglial cells are the primary immune cells of the central nervous system and are key players in neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce an inflammatory response and subsequent transcription factor phosphorylation.
Mechanism of Action
This compound is an orally active and brain-penetrant small molecule that selectively binds to and inhibits LPA5.[5] By blocking the interaction of LPA with its receptor, this compound effectively attenuates the downstream signaling cascades initiated by LPA5 activation. In the context of inflammation, LPA5 signaling can contribute to the activation of various kinases that, in turn, phosphorylate and activate transcription factors such as STAT1, STAT3, p65, and c-Jun.[3] Inhibition of LPA5 by this compound leads to a reduction in the phosphorylation levels of these transcription factors, thereby modulating the expression of pro-inflammatory genes.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Species | Reference |
| IC50 (LPA5 antagonism) | 38 nM | CHO cells expressing human LPA5 | Human | [2] |
| Ki (LPA5 binding) | 9.1 nM | - | Human | [2] |
| Ki (LPA5 binding) | 16 nM | - | Rat | [2] |
| Ki (LPA5 binding) | 7.3 nM | - | Mouse | [2] |
Table 2: Effect of this compound on Cell Viability in BV-2 Microglia
| Concentration | Incubation Time | Effect on Cell Viability | Reference |
| 0.1 µM, 1 µM | 24 hours | No significant effect | [1][2] |
| 10 µM | 24 hours | ~50% reduction | [1][2] |
Table 3: Semi-Quantitative Analysis of this compound on Transcription Factor Phosphorylation in LPS-Stimulated BV-2 Microglia
| Transcription Factor | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Phospho-STAT1 | 0.1 µM, 1 µM | 2, 8, 24 hours | Inhibition of phosphorylation | [1][2] |
| Phospho-p65 (NF-κB) | 0.1 µM, 1 µM | 2, 8, 24 hours | Inhibition of phosphorylation | [1][2] |
| Phospho-c-Jun | 0.1 µM, 1 µM | 2, 8, 24 hours | Inhibition of phosphorylation | [1][2] |
| Phospho-STAT3 | 0.1 µM | 8 hours | Attenuation of phosphorylation | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing AS2717638 in CHO Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including pain and neuroinflammation.[1][2] Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying GPCRs due to their low endogenous receptor expression and amenability to genetic modification. This document provides detailed application notes and protocols for the use of this compound in CHO cell-based assays to characterize its antagonist activity at the LPA5 receptor. The primary assay described is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key second messenger in LPA5 signaling.
Mechanism of Action
Lysophosphatidic acid (LPA) is a bioactive lipid that activates at least six GPCRs (LPA1-6).[2] The LPA5 receptor, upon activation by an agonist, couples to G proteins to modulate the activity of adenylyl cyclase, leading to changes in intracellular cAMP levels.[2][3] this compound acts by competitively binding to the LPA5 receptor, thereby blocking the downstream signaling cascade initiated by LPA or other LPA5 agonists.[2][4] In CHO cells engineered to express the human LPA5 receptor, this compound has been shown to inhibit LPA-induced cAMP accumulation with high potency.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in a CHO cell-based cAMP assay.
| Parameter | Value | Cell System | Reference |
| IC50 | 38 nM | CHO cells expressing human LPA5 | [1][5] |
Experimental Protocols
CHO Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing and maintaining CHO-K1 cells, which can be used for transient or stable expression of the human LPA5 receptor.
Materials:
-
CHO-K1 cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[4][5]
-
0.25% Trypsin-EDTA solution[6]
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks (e.g., T75)
-
96-well cell culture plates
-
Humidified incubator at 37°C with 5% CO2[4]
Procedure:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of CHO-K1 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Transfer the cell suspension to a T75 flask and incubate at 37°C in a humidified 5% CO2 incubator.
-
Subculturing: When cells reach 80-90% confluency, remove the culture medium and wash the cell monolayer with PBS.[6]
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.[5][6]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium and gently pipette to create a single-cell suspension.[6]
-
Passage the cells at a 1:3 to 1:10 ratio into new flasks. Change the medium every 2-3 days.
LPA5 Receptor Expression in CHO Cells (Transient Transfection)
For researchers who do not have a stable LPA5-expressing CHO cell line, transient transfection is a viable option.
Materials:
-
CHO-K1 cells
-
Expression vector containing the human LPA5 receptor gene
-
Transfection reagent (e.g., Lipofectamine™)
-
Opti-MEM® or other serum-free medium
Procedure:
-
One day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours before proceeding with the assay.
cAMP Accumulation Assay (Antagonist Mode)
This protocol describes how to measure the inhibitory effect of this compound on LPA-induced cAMP production in CHO cells expressing the LPA5 receptor.
Materials:
-
CHO cells expressing human LPA5 receptor
-
This compound
-
LPA (or other LPA5 agonist)
-
Forskolin (optional, for Gαi-coupled receptor assays)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor[7]
-
Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA)[8]
-
cAMP detection kit (e.g., HTRF®, AlphaScreen®, ELISA, or luminescence-based)[1][8][9][10]
-
96-well or 384-well assay plates[1]
Procedure:
-
Cell Seeding: Seed the LPA5-expressing CHO cells into a 96-well or 384-well plate at a pre-optimized density (e.g., 5,000-20,000 cells/well) and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a stock solution of the LPA5 agonist (e.g., LPA) at a concentration that gives a submaximal response (e.g., EC80).
-
Assay: a. Remove the culture medium from the cells. b. Add stimulation buffer containing 0.5 mM IBMX and incubate for 15-30 minutes at 37°C.[7] c. Add the serially diluted this compound to the wells and incubate for a further 15-30 minutes. d. Add the LPA5 agonist to all wells except the negative control and incubate for 15-30 minutes at 37°C. e. Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist.
-
Data Normalization:
-
0% Inhibition (Positive Control): cAMP level in the presence of the LPA5 agonist alone.
-
100% Inhibition (Negative Control): cAMP level in the absence of the LPA5 agonist.
-
-
Curve Fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[11][12]
Visualizations
LPA5 Signaling Pathway
Caption: LPA5 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for cAMP Assay
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of AS2717638 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuroinflammation and pain signaling.[1][2] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro experimental settings. The provided information is intended to guide researchers in effectively employing this compound for their studies.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The optimal concentration of this compound for in vitro experiments is dependent on the cell type and the specific assay being performed. The following table summarizes key quantitative data for the murine microglial cell line, BV-2.
| Parameter | Cell Line | Concentration/IC50 | Incubation Time | Assay | Reference |
| LPA5 Antagonism (IC50) | CHO cells expressing human LPA5 | 38 nM | 20 min | cAMP Accumulation Assay | [1] |
| Inhibition of STAT1, p65, and c-Jun phosphorylation | BV-2 cells (LPS-stimulated) | 0.1 - 1 µM | 2 - 24 h | Western Blot | |
| Reduction of TNFα, IL-6, CXCL10, CXCL2, and CCL5 secretion | BV-2 cells (LPS-stimulated) | 0.1 - 1 µM | 2 - 24 h | ELISA | |
| Cell Viability (minimal to no effect) | BV-2 cells | 0.1 - 1 µM | 24 h | MTT Assay | [3] |
| Cell Viability (~50% reduction) | BV-2 cells | 10 µM | 24 h | MTT Assay | [3] |
Mandatory Visualizations
Signaling Pathway of this compound in Microglia
Caption: LPA5 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for identifying the optimal in vitro concentration of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LPA5 Receptor Antagonism via cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit LPA-induced changes in intracellular cAMP levels.
Materials:
-
Cells expressing LPA5 (e.g., CHO-hLPA5)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound
-
LPA (Lysophosphatidic acid)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Assay buffer
Procedure:
-
Cell Preparation: Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of a PDE inhibitor for 15-30 minutes at room temperature.
-
LPA Stimulation: Add LPA to the wells at a final concentration that elicits a submaximal response (e.g., EC80) to stimulate cAMP production.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Inhibition of Downstream Signaling Pathways via Western Blot
This protocol assesses the effect of this compound on the phosphorylation of key signaling proteins downstream of LPA5 activation.
Materials:
-
6-well or 12-well cell culture plates
-
This compound
-
LPA or another relevant stimulus (e.g., LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-phospho-p65, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with a non-toxic, effective concentration of this compound (e.g., 0.1 µM or 1 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPA or LPS for the appropriate duration (e.g., 15-60 minutes) to induce phosphorylation of target proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from this compound-treated and untreated samples.
Conclusion
The optimal in vitro concentration of this compound is highly dependent on the experimental context. For functional assays in BV-2 microglial cells, a concentration range of 0.1 µM to 1 µM is recommended as it is effective at inhibiting LPA5 downstream signaling without inducing significant cytotoxicity.[3] The IC50 for LPA5 antagonism is significantly lower at 38 nM , which may be a suitable starting point for highly sensitive, cell-free, or specific receptor-binding assays.[1] It is imperative for researchers to perform their own dose-response experiments and cytotoxicity assays in their specific cell system to determine the most appropriate concentration of this compound for their studies. The protocols provided herein offer a framework for these essential validation experiments.
References
AS2717638: A Potent and Selective LPA5 Antagonist for Investigating Lysophosphatidic Acid Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a highly selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain and neuroinflammation.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to dissect LPA5-mediated signaling pathways.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through at least six different GPCRs (LPA1-6), each coupled to various G proteins (Gαs, Gαi, Gαq, Gα12/13) that trigger diverse downstream signaling cascades.[4][5][6][7][8][9] LPA signaling is involved in numerous cellular processes such as proliferation, survival, migration, and cytoskeletal changes.[4] Dysregulation of LPA signaling has been linked to several diseases, including cancer, fibrosis, and neurological disorders.[4][5] this compound, with its high potency and selectivity for LPA5, serves as an invaluable pharmacological tool to specifically probe the role of this receptor subtype in cellular and disease models.[1][10]
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Parameter | Species | Cell Line | Assay | Value | Reference |
| IC50 | Human | CHO cells expressing hLPA5 | cAMP Accumulation | 38 nM | [1][10][11][12] |
| Selectivity | Human | Cells expressing hLPA1, hLPA2, hLPA3 | Not specified | No significant antagonistic activity | [1][10] |
Cellular Activity of this compound
| Cell Line | Species | Concentration | Duration | Effect | Reference |
| BV-2 (microglia) | Murine | 0.1 - 1 µM | 2 - 24 h | Inhibition of LPS-stimulated phosphorylation of STAT1, p65, and c-Jun. | [1] |
| BV-2 (microglia) | Murine | 0.1 - 1 µM | 2 - 24 h | Reduction of LPS-stimulated expression of TLR4 and COX2, and decreased NO production. | [1] |
| BV-2 (microglia) | Murine | 0.1 - 1 µM | 2 - 24 h | Reduced secretion of TNFα, IL-6, CXCL10, CXCL2, and CCL5. | [1] |
| BV-2 (microglia) | Murine | 10 µM | 24 h | ~50% reduction in cell viability. | [1] |
In Vivo Activity of this compound
| Animal Model | Species | Dose (Oral) | Effect | Reference |
| Neuropathic Pain (CCI) | Rat | 10 mg/kg | Amelioration of static mechanical allodynia and thermal hyperalgesia. | [1][2] |
| Inflammatory Pain (Adjuvant-induced) | Rat | 10 mg/kg | Improved hind paw weight-bearing ability. | [1] |
| LPA-induced Allodynia | Mouse | 3 - 30 mg/kg | Inhibition of allodynia. | [3] |
| GGPP-induced Allodynia | Mouse | 1 - 30 mg/kg | Inhibition of allodynia. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LPA5 signaling pathway and a general experimental workflow for studying the effects of this compound.
Figure 1: Simplified LPA5 signaling pathway and the antagonistic action of this compound.
Figure 2: General experimental workflow for studying LPA5 signaling using this compound.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of LPA-induced changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by this compound in cells expressing LPA5. LPA5 typically couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. To measure this decrease more effectively, adenylyl cyclase is often stimulated with forskolin (B1673556).
Materials:
-
CHO cells stably expressing human LPA5 (CHO-hLPA5)
-
This compound
-
LPA (18:1 or other relevant species)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed CHO-hLPA5 cells in a 96- or 384-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of LPA and forskolin in assay buffer.
-
Assay: a. Wash the cells once with assay buffer. b. Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 10-20 minutes at room temperature. c. Add the desired concentrations of this compound to the respective wells and incubate for 20 minutes at room temperature. d. Add forskolin (to stimulate cAMP production) and LPA (to activate LPA5 and inhibit forskolin-stimulated cAMP production) to the wells. A typical final concentration for forskolin is 1-10 µM. The LPA concentration should be at or near its EC80 for cAMP inhibition. e. Incubate for 15-30 minutes at room temperature.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phosphorylated Signaling Proteins
This protocol describes the detection of changes in the phosphorylation status of key downstream signaling molecules like STAT1 and p65 in response to LPA and the inhibitory effect of this compound.
Materials:
-
BV-2 microglial cells or other relevant cell type
-
This compound
-
LPA or LPS (as a stimulus for inflammatory signaling)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat cells with desired concentrations of this compound for 1-2 hours, followed by stimulation with LPA or LPS for the appropriate time (e.g., 15-60 minutes).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: a. Denature protein samples and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p65) or a housekeeping protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or the housekeeping protein.
ELISA for Cytokine and Chemokine Secretion
This protocol is for quantifying the secretion of pro-inflammatory cytokines (e.g., TNFα, IL-6) and chemokines (e.g., CXCL10) from cells treated with an inflammatory stimulus and the effect of this compound.
Materials:
-
BV-2 microglial cells or other relevant cell type
-
This compound
-
LPS or other appropriate stimulus
-
Cell culture medium
-
ELISA kit for the specific cytokine/chemokine of interest (e.g., TNFα, IL-6)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a 24- or 48-well plate. Pre-treat with this compound for 1-2 hours, then stimulate with LPS for a longer duration (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until the assay is performed.
-
ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate. b. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of the cytokine/chemokine in the experimental samples.
Conclusion
This compound is a powerful and specific pharmacological tool for elucidating the role of the LPA5 receptor in various signaling pathways. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound on cAMP accumulation, downstream signaling protein phosphorylation, and inflammatory mediator release. By utilizing these methods, scientists can further unravel the complexities of LPA5 signaling and its implications in health and disease, potentially leading to the development of novel therapeutic strategies.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. researchgate.net [researchgate.net]
Application Notes: AS2717638 in Neurodegenerative Disease Research
Introduction
AS2717638 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] With a half-maximal inhibitory concentration (IC50) of 38 nM for human LPA5, it demonstrates high selectivity over other LPA receptors like LPA1, LPA2, and LPA3.[1][4] Lysophosphatidic acid (LPA) is a signaling phospholipid that plays a crucial role in the central nervous system (CNS).[5][6] However, aberrant signaling through the LPA/LPA5 axis, particularly in microglia, is increasingly implicated in promoting a pro-inflammatory and potentially neurotoxic cellular phenotype.[7][8][9] As chronic neuroinflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease, this compound serves as a critical pharmacological tool for investigating the contribution of LPA5-mediated signaling to disease pathogenesis.[5][7] These notes provide researchers with the essential data and protocols for utilizing this compound in this context.
Mechanism of Action
This compound functions by binding to and blocking the LPA5, a G protein-coupled receptor (GPCR) highly expressed on microglia.[7][9][10] In pathological conditions, elevated levels of LPA can activate LPA5, initiating downstream signaling cascades that lead to the activation of key pro-inflammatory transcription factors such as STAT1, NF-κB (p65), and c-Jun.[1][8] These factors then drive the transcription and secretion of neurotoxic mediators, including pro-inflammatory cytokines (TNFα, IL-6), chemokines, and reactive oxygen species.[1][6][8] By antagonizing the LPA5 receptor, this compound effectively blunts this entire inflammatory cascade, reducing the neurotoxic output of microglia and providing a potential neuroprotective effect.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
optimizing AS2717638 concentration to avoid off-target effects
Disclaimer: The compound AS2717638 is used here as a hypothetical example of a selective PI3Kδ inhibitor to illustrate the principles of concentration optimization and off-target effect mitigation. The data and protocols are representative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ). It functions as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the downstream signaling cascade, primarily the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival in specific hematopoietic cells.
Q2: What is the recommended starting concentration for in vitro experiments?
For initial cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the cell type and the specific biological question. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system of interest.
Q3: What are the potential off-target effects of this compound?
While this compound is highly selective for PI3Kδ, cross-reactivity with other PI3K isoforms (α, β, γ) can occur at higher concentrations, typically above 1 µM. Off-target effects may also include inhibition of other related kinases, such as mTOR, or unforeseen interactions with other cellular proteins. Manifestations of off-target effects can include unexpected cytotoxicity, altered cell morphology, or paradoxical signaling outcomes.
Q4: How can I be sure the observed phenotype is due to PI3Kδ inhibition and not an off-target effect?
To confirm that the observed effects are due to on-target PI3Kδ inhibition, consider the following control experiments:
-
Rescue experiment: If possible, introduce a constitutively active form of a downstream effector (e.g., AKT) to see if it reverses the effect of this compound.
-
Use a control cell line: Compare the effects of this compound in a cell line that expresses PI3Kδ with one that has low or no expression.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity in cells. | The concentration of this compound is too high, leading to off-target kinase inhibition. | Perform a dose-response curve to identify the lowest effective concentration. Use a concentration at or slightly above the IC50 for your cell line. |
| Inconsistent results between experiments. | This compound may be unstable in your media over the course of the experiment. | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution. |
| No effect on downstream signaling (e.g., p-AKT levels). | The concentration of this compound is too low. The cells may have low PI3Kδ expression or pathway activity. | Confirm PI3Kδ expression in your cell line. Increase the concentration of this compound. Ensure the cells are stimulated to activate the PI3K pathway. |
| Unexpected increase in the activity of another pathway. | Compensatory signaling pathways may be activated upon PI3Kδ inhibition. | Broaden your analysis to include other relevant signaling pathways to understand the cellular response to PI3Kδ inhibition. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various kinases. Note the high potency against PI3Kδ compared to other PI3K isoforms and related kinases, indicating its selectivity.
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. PI3Kδ) |
| PI3Kδ | 5 | 1 |
| PI3Kα | 350 | 70 |
| PI3Kβ | 450 | 90 |
| PI3Kγ | 150 | 30 |
| mTOR | > 10,000 | > 2000 |
| DNA-PK | > 10,000 | > 2000 |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 1 nM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period relevant to your assay (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control. Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Treatment: Plate and treat cells with the desired concentrations of this compound (e.g., IC50, 10x IC50) for a shorter duration (e.g., 1-2 hours). Include a DMSO control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
addressing experimental variability with AS2717638
Welcome to the technical support center for AS2717638. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experimentation with this selective LPA5 receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues users might encounter, providing insights and solutions to mitigate experimental variability.
Q1: I am observing unexpected off-target effects in my experiment. What could be the cause?
A1: While this compound is a highly selective antagonist for the lysophosphatidic acid receptor 5 (LPA5), cross-reactivity with other receptors has been noted at higher concentrations.[1] Specifically, at a concentration of 10 µM, this compound has been shown to bind to adenosine (B11128) A1 and μ-opioid receptors.[1]
Troubleshooting Steps:
-
Concentration Optimization: If you suspect off-target effects, it is crucial to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or experimental model. The reported IC50 for LPA5 is 38 nM, and in many cell-based assays, a concentration of 0.1 µM has been used effectively without significant off-target effects.[2][3][4]
-
Include Controls: Always include appropriate controls, such as cells not treated with this compound and vehicle-only treated cells, to differentiate between the specific effects of LPA5 inhibition and potential off-target or vehicle-related effects.
Q2: My cell viability is decreasing after treatment with this compound. Is this expected?
A2: Yes, this compound can exhibit cytotoxicity at higher concentrations and with longer incubation times. In BV-2 microglia cells, a reduction in cell viability of 10-30% was observed after a 2-hour incubation with concentrations ≥0.5 μM.[2][4][5] After 24 hours, cell viability was significantly reduced at concentrations of 1 µM and 10 µM.[2][4]
Troubleshooting Steps:
-
Assess Cytotoxicity: It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay, such as the MTT assay, before proceeding with functional experiments.
-
Adjust Concentration and Incubation Time: Based on the cytotoxicity results, you may need to lower the concentration of this compound or reduce the incubation time to maintain cell health while still achieving effective LPA5 antagonism. For many applications, an effective and non-toxic concentration is around 0.1 µM.[2][4]
Q3: I am seeing inconsistent results in my in vivo pain models. What are some potential sources of variability?
A3: In vivo experiments, particularly those involving pain models, can be subject to significant variability. For this compound, which has shown analgesic effects in rodent models of neuropathic and inflammatory pain, several factors can contribute to inconsistent outcomes.[6][7]
Troubleshooting Steps:
-
Route of Administration and Formulation: this compound is orally active.[6][7] Ensure consistent administration and proper formulation. The compound is soluble in DMSO and can be prepared in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline, or in corn oil.[2] Inconsistent solubility or precipitation can lead to variable dosing.
-
Animal Model Variability: The response to pain-inducing agents and to analgesics can vary between different strains and even different litters of animals. Ensure that your experimental groups are properly randomized and that you are using a sufficient number of animals to achieve statistical power.
-
Behavioral Testing: The timing of behavioral testing relative to drug administration is critical. Establish a clear timeline for your experiments and adhere to it strictly. Ensure that all personnel conducting behavioral tests are blinded to the treatment groups to minimize bias.
Q4: The inhibitory effect of this compound on cytokine secretion is not as pronounced as expected. Why might this be?
A4: The effect of this compound on cytokine and chemokine secretion can be context-dependent, varying with the cell type, the stimulus used to induce inflammation (e.g., LPA or LPS), and the specific cytokine being measured.[4][8][9] For instance, in one study, while this compound significantly decreased the secretion of several pro-inflammatory mediators, its effect on CXCL2 was not statistically significant.[4]
Troubleshooting Steps:
-
Stimulus Concentration: The concentration of the inflammatory stimulus can influence the degree of inhibition observed. Consider titrating the concentration of LPA or LPS to find an optimal window where the inhibitory effects of this compound are most apparent.
-
Time Course: The kinetics of cytokine secretion can vary. Perform a time-course experiment to determine the peak of cytokine production in your system and assess the effect of this compound at multiple time points.
-
Assay Sensitivity: Ensure that your ELISA or other cytokine detection method is sensitive enough to detect subtle changes in cytokine levels. Always include a standard curve with each assay to ensure accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LPA5 Antagonism) | 38 nM | CHO cells expressing human LPA5 | [2][3] |
| Selectivity | >10 µM | LPA1, LPA2, LPA3 | [1] |
| Off-Target Binding | Binds to Adenosine A1 and μ-opioid receptors at 10 µM | Radioligand binding assays | [1] |
Table 2: Recommended Concentrations for In Vitro Experiments
| Application | Recommended Concentration | Cell Line | Incubation Time | Reference |
| Inhibition of cAMP accumulation | 0.038 µM (38 nM) | CHO cells expressing human LPA5 | 20 minutes | [2] |
| Inhibition of STAT1, p65, c-Jun phosphorylation | 0.1 - 1 µM | LPS-stimulated BV-2 cells | 2 - 24 hours | [2] |
| Inhibition of cytokine/chemokine secretion | 0.1 - 1 µM | LPS-stimulated BV-2 cells | 2 - 24 hours | [2] |
| MTT Assay (Non-toxic range) | < 0.5 µM | BV-2 cells | 2 hours | [2][4] |
| MTT Assay (Non-toxic range) | < 1 µM | BV-2 cells | 24 hours | [2][4] |
Table 3: In Vivo Efficacy in Rodent Models
| Model | Species | Dosing | Effect | Reference |
| LPA-induced allodynia | Mice | 3, 10, 30 mg/kg (oral) | Significant inhibition | [1] |
| GGPP-induced allodynia | Mice | 1, 3, 10, 30 mg/kg (oral) | Significant inhibition | [1] |
| CCI-induced neuropathic pain | Rats | 10 mg/kg (oral) | Ameliorated mechanical allodynia and thermal hyperalgesia | [6] |
| LPS-induced neuroinflammation | Mice | 10 mg/kg (i.p.) | Attenuated pro-inflammatory responses | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxicity of this compound.[5][10][11][12][13]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.01% DMSO). Incubate for the desired time (e.g., 2 or 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
cAMP Accumulation Assay
This protocol provides a general framework for measuring the antagonist effect of this compound on LPA5-mediated cAMP accumulation.[14][15][16][17]
-
Cell Culture: Use cells stably expressing the human LPA5 receptor (e.g., CHO cells).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 20 minutes.
-
Agonist Stimulation: Stimulate the cells with an LPA5 agonist (e.g., LPA) at a concentration that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of downstream signaling proteins like STAT1, p65, and c-Jun.[18][19][20][21][22]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time, followed by stimulation with an inflammatory agent (e.g., LPA or LPS).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT1, p65, or c-Jun, and total protein controls, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine and Chemokine ELISA
This protocol describes a sandwich ELISA for quantifying the levels of secreted cytokines and chemokines in cell culture supernatants.[23][24][25][26][27]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: LPA5 signaling pathway and the antagonistic action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Crucial Role of C-Jun Phosphorylation at Ser63/73 Mediated by PHLPP Protein Degradation in the Cheliensisin A (Chel A) Inhibition of Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bowdish.ca [bowdish.ca]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Cytokine Elisa [bdbiosciences.com]
interpreting negative or unexpected results with AS2717638
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AS2717638, a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5). The information is tailored for researchers, scientists, and drug development professionals to help interpret negative or unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound.
Question 1: Why am I observing no effect or a reduced effect of this compound at higher concentrations?
Possible Causes and Solutions:
-
Compound Solubility and Aggregation: At higher concentrations, this compound may come out of solution or form aggregates, reducing its effective concentration.
-
Recommendation: Visually inspect your stock and working solutions for any precipitation. Consider preparing fresh dilutions for each experiment. It is also advisable to determine the optimal solvent and concentration range for your specific experimental setup.
-
-
Cellular Toxicity: High concentrations of this compound have been shown to impact cell viability. For instance, in BV-2 microglia cells, a concentration of 10 μM was found to reduce cell viability by 50% after 24 hours of incubation.[1]
-
Recommendation: Perform a dose-response curve for cytotoxicity in your cell line using an appropriate assay (e.g., MTT, LDH) to identify the optimal non-toxic concentration range.
-
-
Receptor Downregulation or Desensitization: Prolonged exposure to an antagonist can sometimes lead to compensatory mechanisms, such as the downregulation of the target receptor.
-
Recommendation: Consider shorter incubation times or a pulsatile dosing regimen to minimize receptor desensitization.
-
-
Non-Linear Dose-Response: Some studies have reported that a lower concentration of this compound (0.1 μM) can have a more pronounced inhibitory effect on the phosphorylation of certain proteins compared to a higher concentration (1 μM).[2] The reasons for this are not yet fully understood but could be related to complex intracellular signaling feedback loops.
-
Recommendation: It is crucial to test a wide range of concentrations to fully characterize the dose-response relationship in your experimental system.
-
Question 2: I am seeing effects that are inconsistent with LPA5 antagonism. Could there be off-target effects?
Possible Causes and Solutions:
-
Known Off-Target Binding: While this compound is highly selective for LPA5 over other LPA receptors (LPA1, LPA2, and LPA3)[1], some studies have indicated potential off-target binding. For example, this compound has been shown to inhibit binding to adenosine (B11128) A1, non-selective opioid, and μ-opioid receptors by more than 50%.[3]
-
Recommendation: If your experimental system expresses these receptors, consider using appropriate antagonists for these off-targets as negative controls to dissect the specific contribution of LPA5 inhibition.
-
-
Phenotypic Observations: While not directly reported for this compound, another LPA5 antagonist, cpd3, was unexpectedly found to induce scratching behavior in mice.[4] This highlights the possibility of unanticipated physiological responses with compounds targeting the LPA5 pathway.
-
Recommendation: Carefully document all phenotypic changes observed in your in vivo or in vitro models. These unexpected findings could reveal novel functions of LPA5 or highlight previously unknown off-target effects of the compound.
-
Question 3: My in vitro results with this compound are not translating to my in vivo model. What could be the reason?
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: this compound is described as a brain-penetrant and orally active compound.[1][3] However, the specific pharmacokinetic profile can vary between species and even between different strains of the same species.
-
Recommendation: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in the target tissue at different time points after administration. This will help you correlate the observed in vivo effects with the actual drug exposure.
-
-
Metabolism: The compound may be metabolized in vivo into active or inactive metabolites, leading to a different pharmacological profile compared to the parent compound tested in vitro.
-
Recommendation: Review the literature for any available data on the metabolism of this compound.
-
-
Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro cell culture system. The presence of other signaling molecules, cell types, and physiological feedback mechanisms can influence the activity of this compound.
-
Recommendation: Consider using ex vivo models, such as tissue slices, as an intermediate step between in vitro and in vivo experiments to bridge this complexity gap.
-
Summary of Potential Unexpected Results with this compound
| Unexpected Result | Possible Interpretation / Cause | Suggested Action |
| Reduced efficacy at higher concentrations | Compound precipitation, cellular toxicity, receptor desensitization, non-linear dose-response. | Check solubility, perform cytotoxicity assays, optimize incubation time, test a wide concentration range. |
| Effects unrelated to LPA5 antagonism | Off-target binding to adenosine or opioid receptors. | Use specific antagonists for potential off-targets as controls. |
| Unanticipated physiological responses (in vivo) | Novel functions of LPA5, unexpected off-target effects. | Carefully document all phenotypic changes and consider further investigation into the underlying mechanisms. |
| Discrepancy between in vitro and in vivo results | Suboptimal pharmacokinetics, in vivo metabolism, complex biological interactions. | Conduct pharmacokinetic studies, investigate potential metabolites, utilize ex vivo models. |
Experimental Protocol: In Vitro LPA5 Activity Assay - cAMP Measurement
This protocol describes a general method for assessing the antagonist activity of this compound on LPA5 by measuring its ability to inhibit LPA-induced cyclic adenosine monophosphate (cAMP) accumulation in a cell line overexpressing human LPA5 (e.g., CHO-hLPA5).[1][3][5]
Materials:
-
CHO cells stably expressing human LPA5 (CHO-hLPA5)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Lysophosphatidic acid (LPA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white plates
-
Multimode plate reader
Procedure:
-
Cell Culture: Culture CHO-hLPA5 cells according to standard protocols.
-
Cell Seeding: Seed the cells into 384-well white plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer. Also, prepare a solution of LPA in assay buffer.
-
Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 20 minutes) at 37°C.[1] Include a vehicle control (DMSO).
-
Agonist Stimulation: Add the LPA solution to the wells to stimulate the LPA5 receptor. The final concentration of LPA should be one that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist inhibition.
-
cAMP Measurement: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting:
-
High background signal: Ensure complete removal of the culture medium before adding the assay buffer. Optimize cell seeding density.
-
Low signal-to-noise ratio: Optimize the concentration of LPA used for stimulation. Ensure the health and viability of the cells.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Prepare fresh compound dilutions for each experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA5 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: LPA5 signaling pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating AS2717638-Induced Cell Viability Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability challenges encountered when using the LPA5 receptor antagonist, AS2717638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPAR5).[1][2] It functions by binding to LPAR5 and inhibiting the downstream signaling pathways induced by lysophosphatidic acid (LPA).[3][4] With an IC50 value of 38 nM, it demonstrates high selectivity for LPAR5 over other LPA receptors like LPA1, LPA2, and LPA3.[1] This makes it a valuable tool for investigating the role of LPAR5 in various biological processes, particularly in the context of pain and neuroinflammation.[1][3]
Q2: At what concentrations does this compound typically affect cell viability?
The impact of this compound on cell viability is concentration and time-dependent. In BV-2 microglia cells, concentrations of 0.1 µM and 1 µM have been shown to have no significant effect on cell viability after 24 hours of incubation.[1] However, at a concentration of 10 µM, a 50% reduction in cell viability was observed after 24 hours.[1] Shorter incubation periods of 2 hours showed a 10% to 30% reduction in viability at concentrations greater than or equal to 0.5 µM.
Q3: What are the common causes of unexpected cytotoxicity when using this compound?
Unexpected cell death when using small molecule inhibitors like this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective IC50 can lead to off-target effects and general cytotoxicity.[5]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[5]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for the specific cell line, generally under 0.5%.[6]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the inhibitor, potentially generating toxic byproducts.[5]
Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?
The ideal concentration should be empirically determined for each cell line and experimental condition. A dose-response curve is the most effective method. This involves treating cells with a wide range of this compound concentrations, both below and above the reported IC50 value, and assessing cell viability at different time points. This will help identify the concentration that effectively inhibits LPAR5 signaling without causing significant cell death.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those significantly lower than the reported IC50.[5] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can determine the minimum duration required to achieve the desired biological effect.[5] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[5][6] |
| Cell line is particularly sensitive. | Consider using a more robust cell line if feasible. If not, extensive optimization of concentration and exposure time is necessary. |
| Inhibitor has degraded or is impure. | Purchase inhibitors from reputable suppliers. Ensure proper storage conditions as per the manufacturer's instructions, and prepare fresh dilutions for each experiment.[5] |
Issue 2: Inconsistent or unexpected results in cell viability assays.
| Potential Cause | Suggested Solution |
| Assay interference. | Some small molecules can interfere with the chemistry of viability assays (e.g., MTT reduction). Run a cell-free control (inhibitor in media without cells) to check for direct chemical reactions. Consider using an alternative viability assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo®, or a dye exclusion assay). |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating and use calibrated multichannel pipettes for seeding to minimize well-to-well variability. |
| Incomplete dissolution of this compound. | Ensure the inhibitor is fully dissolved in the stock solution and is not precipitating when diluted in the culture medium. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Effect of this compound on BV-2 Cell Viability
| Concentration | Incubation Time | % Viability Reduction |
| 0.1 µM | 24 hours | No significant effect |
| 0.5 µM | 2 hours | 10% - 30% |
| 1 µM | 24 hours | No significant effect |
| 10 µM | 24 hours | ~50% |
Data compiled from multiple sources.[1]
Table 2: this compound Potency
| Parameter | Value |
| IC50 | 38 nM |
This value represents the concentration of this compound required to inhibit 50% of LPAR5 activity in vitro.[1][2]
Experimental Protocols
Key Experiment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Prepare a cell suspension at the desired density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Troubleshooting workflow for this compound-induced cell viability issues.
Caption: Simplified LPA5 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
ensuring consistent results in AS2717638-based assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing AS2717638, a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), in their assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5).[1] LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), can couple to various G proteins (including Gq, G12/13, and potentially Gs) to initiate downstream signaling cascades.[2][3] this compound exerts its effects by binding to the LPA5 receptor, thereby blocking LPA-induced signaling. A primary mechanism of action is the inhibition of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][2]
Q2: In which types of assays is this compound typically used?
A2: this compound is primarily used in cell-based assays to investigate the role of the LPA/LPA5 signaling axis in various biological processes, particularly in the context of pain and neuroinflammation.[4] Common assays include:
-
cAMP Accumulation Assays: To measure the direct inhibitory effect of this compound on LPA5-mediated adenylyl cyclase activation.[1]
-
Transcription Factor Phosphorylation Assays: Typically measured by Western blot to assess the inhibition of downstream signaling pathways, such as the phosphorylation of STAT1, p65 (a subunit of NF-κB), and c-Jun.[5]
-
Cytokine and Chemokine Secretion Assays: Usually quantified by ELISA to determine the effect of this compound on the release of pro-inflammatory mediators like TNF-α, IL-6, CXCL10, CXCL2, and CCL5.[5]
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): To determine the optimal non-toxic concentration of this compound for use in experiments and to rule out confounding effects of cytotoxicity.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[5][6] The stock solution should be stored at -20°C. For experiments, the stock is further diluted in the appropriate assay buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (e.g., ≤0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.[5][6]
Q4: Does this compound exhibit off-target effects?
A4: this compound is reported to be highly selective for LPA5 over other LPA receptors like LPA1, LPA2, and LPA3.[7] However, at higher concentrations, it has been noted to inhibit binding to other receptors by more than 50%, including the adenosine A1 receptor, non-selective opioid receptor, and μ-opioid receptor in rats.[1] It is always advisable to use the lowest effective concentration and include appropriate controls to monitor for potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of LPA-Induced Signaling (e.g., cAMP accumulation, p-STAT1)
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Degraded or Inactive this compound | - Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Confirm the activity of a new batch of the compound against a previously validated batch if possible. |
| Suboptimal Cell Health or Passage Number | - Ensure cells are healthy, growing exponentially, and are within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling responses. - Visually inspect cells for normal morphology before and during the experiment. |
| Low LPA5 Receptor Expression | - Confirm LPA5 expression in your cell line using techniques like qPCR or Western blotting. - If expression is low, consider using a cell line known to have robust LPA5 expression or a stably transfected cell line. |
| Ineffective LPA Stimulation | - Verify the activity of your LPA stock. Prepare fresh LPA dilutions for each experiment. - Perform an LPA dose-response curve to ensure you are using a concentration that elicits a submaximal but robust response (e.g., EC80), which is ideal for measuring inhibition. |
| Issues with Assay Protocol (cAMP Assay) | - Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation and amplify the signal window.[8] - Optimize the cell stimulation time; the peak cAMP response can be transient.[8] |
| Issues with Assay Protocol (Western Blot) | - Always include phosphatase inhibitors in your cell lysis buffer to protect the phosphorylation state of your target proteins.[1][9] - Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (PBS), as phosphate (B84403) can interfere with the binding of some phospho-specific antibodies.[1][10] - Use 5% Bovine Serum Albumin (BSA) for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background.[4][9] |
Issue 2: High Background or Variability in ELISA Results for Cytokines
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Insufficient Plate Washing | - Increase the number of wash steps (e.g., from 3 to 5) and the soaking time between washes.[6] - Ensure complete aspiration of wash buffer from wells after the final wash by tapping the plate on absorbent paper.[11] |
| Non-specific Antibody Binding | - Increase the blocking time or try a different blocking buffer. - Ensure the capture and detection antibodies are a validated pair that recognize different epitopes on the target cytokine. |
| Cross-Contamination | - Use fresh pipette tips for each reagent and sample. - Be careful not to splash reagents between wells. Use plate sealers during incubations to prevent evaporation and cross-contamination.[6] |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper technique. - Prepare a master mix for reagents that are added to multiple wells to minimize pipetting variability. |
Issue 3: Unexpected Cytotoxicity or Altered Cell Morphology
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| This compound Concentration Too High | - Perform a dose-response experiment using a cell viability assay (e.g., MTT) to determine the concentration range where this compound is non-toxic for your specific cell line and incubation time.[5] - For example, in BV-2 microglia, viability was reduced at concentrations ≥0.5 μM after 2 hours and significantly reduced at 1 μM after 24 hours.[5] A working concentration of 0.1 μM was found to be non-toxic.[5] |
| High DMSO Concentration | - Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. - Maintain the same final DMSO concentration in all wells, including untreated and vehicle-only controls.[5][6] |
| Contamination | - Check cell cultures for signs of bacterial or fungal contamination. - Ensure all reagents and media are sterile. |
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 (Inhibition of LPA-induced cAMP accumulation) | 0.038 µM (38 nM) | CHO cells expressing human LPA5 | [1] |
| Non-toxic Concentration | 0.1 µM (for up to 24h) | BV-2 microglia (MTT Assay) | [5] |
| Concentration Showing Cytotoxicity (2h) | ≥0.5 µM | BV-2 microglia (MTT Assay) | [5] |
| Concentration Showing Cytotoxicity (24h) | 1 µM (55% reduction in viability) | BV-2 microglia (MTT Assay) | [5] |
| Effective in vitro Concentration (Inhibition of transcription factor phosphorylation and cytokine secretion) | 0.1 - 1 µM | LPS-stimulated BV-2 microglia | [11] |
| Effective in vivo Oral Doses (Analgesic effects) | 1 - 30 mg/kg | Mice and Rats | [1] |
Mandatory Visualizations
LPA5 Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound action on the LPA5 signaling pathway.
General Experimental Workflow
Caption: General workflow for assessing this compound inhibitory activity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent assay results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of this compound on BV-2 microglial cells.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and medium-only controls. Incubate for the desired time period (e.g., 2 hours or 24 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[14][15]
Protocol 2: Western Blot for Phosphorylated Transcription Factors (STAT1, p65, c-Jun)
-
Cell Treatment: Seed cells (e.g., BV-2) in 6-well plates. Once they reach ~80% confluency, serum-starve overnight. Pre-treat with this compound (e.g., 0.1 µM) for 30-60 minutes, followed by stimulation with an agonist (e.g., 1 µM LPA or 20 ng/mL LPS) for the optimal time (e.g., 5-60 minutes, determined by a time-course experiment).[5][11]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[1][9] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for the total protein (e.g., total STAT1) and a loading control (e.g., β-actin or GAPDH).
Protocol 3: ELISA for TNF-α and IL-6 Secretion
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and grow to confluency. Serum-starve overnight. Pre-treat with this compound or vehicle for 1 hour, then stimulate with an agonist (e.g., LPS) for a longer duration (e.g., 2, 8, or 24 hours) to allow for cytokine production and secretion.[6]
-
Sample Collection: After incubation, collect the cell culture supernatants. Centrifuge at 1,000 x g for 10 minutes to pellet any detached cells and debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific TNF-α or IL-6 kit. A general sandwich ELISA workflow is as follows:
-
Coat a 96-well plate with a capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards, controls, and collected cell supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[17]
-
-
Data Analysis: Calculate the concentration of the cytokines in your samples by interpolating from the standard curve generated with the recombinant cytokine standards.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Troubleshooting tips for working with ELISA | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. benchchem.com [benchchem.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
challenges in the oral administration of AS2717638
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral administration of AS2717638.
Frequently Asked Questions (FAQs)
Q1: Is there evidence for the oral activity of this compound?
A1: Yes, this compound is described as an orally active and selective lysophosphatidic acid receptor 5 (LPA5) antagonist.[1][2][3][4] Several preclinical studies in rodents have demonstrated its analgesic and anti-inflammatory effects following oral administration.[1][5][6] It has also been noted to be brain-penetrant.[4]
Q2: What are the reported effective oral doses of this compound in animal models?
A2: In mouse models of allodynia, oral doses of 3, 10, and 30 mg/kg have been shown to be effective.[1] In a rat model of inflammatory pain, a 10 mg/kg oral dose improved hind paw weight-bearing ability. In a mouse endotoxemia model, a 10 mg/kg oral dose attenuated the expression of inflammatory markers.[7]
Q3: What is the solubility of this compound?
A3: The solubility of this compound has been reported in dimethylformamide (DMF) at 2 mg/mL and in dimethyl sulfoxide (B87167) (DMSO) at 2 mg/mL. For in vivo studies in animals, co-solvents such as DMSO, PEG300/PEG400, and Tween-80 have been mentioned.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][3][4] It binds to the LPA-binding site on LPA5 and inhibits LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][5] LPA5 is a G protein-coupled receptor involved in pain signaling and inflammatory responses.[1][8]
Troubleshooting Guide for Oral Administration in Preclinical Models
Issue 1: High variability in experimental results after oral gavage.
-
Potential Cause: Inconsistent dosing volume, improper gavage technique, or stress induced in the animals.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability and animal stress.
-
Use a consistent and appropriate dosing volume for the size of the animal.
-
Acclimatize animals to handling and the gavage procedure before the start of the experiment to reduce stress-related physiological changes.
-
Prepare a fresh dosing solution for each experiment to avoid degradation of the compound.
-
Issue 2: Lack of efficacy or lower than expected in vivo response.
-
Potential Cause: Poor absorption from the gastrointestinal (GI) tract due to low solubility or rapid metabolism.
-
Troubleshooting Steps:
-
Optimize the vehicle/formulation: Since this compound has low aqueous solubility, consider using a formulation designed for poorly soluble compounds. This may include:
-
Co-solvent systems: A mixture of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and Tween 80 can improve solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
-
Nanosuspensions: Reducing the particle size of the compound can increase its surface area and dissolution rate.
-
-
Consider the impact of food: The presence of food can affect the absorption of a compound. It is advisable to standardize the fasting or fed state of the animals across all experimental groups.
-
Evaluate metabolic stability: If not already known, assess the metabolic stability of this compound in liver microsomes from the species being studied to understand the potential for first-pass metabolism.
-
Issue 3: Compound precipitation in the dosing formulation.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles to identify the most suitable one.
-
If a suspension is used, ensure it is homogenous and that the particle size is consistent. Use a suspending agent if necessary.
-
Prepare the dosing formulation as close to the time of administration as possible to minimize the chance of precipitation.
-
Data Presentation
Table 1: Summary of Effective Oral Doses of this compound in Rodent Models
| Animal Model | Species | Dosing Regimen | Observed Effect | Reference |
| LPA-induced allodynia | Mouse | 3, 10, 30 mg/kg | Significant inhibition of allodynia | [1] |
| GGPP-induced allodynia | Mouse | 1, 3, 10, 30 mg/kg | Significant inhibition of allodynia | [1] |
| PGE2-, PGF2α-, AMPA-induced allodynia | Mouse | Not specified | Significant improvement in allodynia | [1] |
| CCI-induced neuropathic pain | Rat | Not specified | Amelioration of mechanical allodynia and thermal hyperalgesia | [1] |
| Inflammatory pain | Rat | 10 mg/kg | Analgesic effects | [6] |
| Endotoxemia Model (LPS-induced) | Mouse | 10 mg/kg | Attenuation of neuroinflammation | [7] |
Experimental Protocols
Protocol 1: In Vivo Oral Efficacy Study in a Mouse Model of LPA-Induced Allodynia
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).
-
Drug Administration:
-
Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound or vehicle orally via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
-
Induction of Allodynia: One hour after drug administration, induce allodynia by intrathecal injection of lysophosphatidic acid (LPA).
-
Behavioral Testing: Measure the paw withdrawal threshold at multiple time points after LPA injection (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Mandatory Visualizations
Caption: LPA5 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Oral Efficacy Testing of this compound.
References
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA5 Is an Inhibitory Receptor That Suppresses CD8 T-Cell Cytotoxic Function via Disruption of Early TCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted deletion of LPA5 identifies novel roles for lysophosphatidic acid signaling in development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying the source of inconsistent AS2717638 efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AS2717638. The information provided is intended to help identify and resolve sources of inconsistent efficacy during experiments.
Troubleshooting Guide
This section addresses common challenges encountered during experiments with this compound, offering practical solutions in a user-friendly question-and-answer format.
Q1: I am observing significant cytotoxicity in my cell-based assays. Is this expected?
A1: Yes, cytotoxicity with this compound can occur, particularly at higher concentrations and with longer incubation times. In BV-2 microglia cells, a concentration of 10 μM was found to reduce cell viability by 50% after 24 hours of incubation. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.
-
Recommendation: Perform a dose-response curve to assess cytotoxicity in your cell line using an MTT or similar viability assay. It is advisable to test concentrations at and below 1 µM for extended incubation periods.
Q2: My experimental results are inconsistent between batches of the compound. What could be the cause?
A2: Inconsistent results between experimental batches can stem from several factors related to compound stability and handling.[1]
-
Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[1][2] It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1]
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution.[3][4] Poor solubility in aqueous buffers can lead to precipitation and an inaccurate final concentration. Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1][5]
-
Storage: Stock solutions of this compound should be stored at -20°C.[3][4]
Q3: I'm observing a stronger inhibitory effect at a lower concentration of this compound than at a higher concentration. Why is this happening?
A3: This non-linear dose-response relationship has been observed. In one study, a lower concentration (0.1 µM) of this compound showed a more pronounced inhibitory effect on the phosphorylation of certain proteins compared to a higher concentration (1 µM). While the exact reasons for this are not fully elucidated in the available literature, potential causes could include off-target effects or complex downstream signaling feedback loops that are engaged at higher concentrations.
-
Recommendation: If you observe this phenomenon, it is important to characterize the full dose-response curve and select a concentration on the linear portion of the curve for your experiments. Using a structurally unrelated LPA5 antagonist could also help to confirm that the observed phenotype is due to the inhibition of the intended target.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5).[6][7][8] It functions by binding to the LPA-binding site on LPA5 and inhibiting LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[7][9][10]
Q2: What is the IC50 of this compound?
A2: The IC50 value of this compound for inhibiting LPA-induced cAMP accumulation in CHO cells expressing human LPA5 is 38 nM.[6][8]
Q3: Is this compound selective for LPA5?
A3: Yes, this compound is highly selective for LPA5 and does not show significant antagonistic activity against other LPA receptors such as LPA1, LPA2, and LPA3.[6][8]
Q4: What are the common research applications for this compound?
A4: this compound is primarily used in research related to pain and neuroinflammation.[7] It has been shown to have analgesic effects in rodent models of neuropathic and inflammatory pain.[7][9][10] It also attenuates pro-inflammatory responses in microglia.[11]
Q5: How should I prepare and store this compound?
A5: this compound is typically prepared as a stock solution in DMSO (e.g., 10 mM) and stored at -20°C.[3][4] For experiments, fresh dilutions should be made in the appropriate aqueous buffer, ensuring the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).[1]
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Target | Assay | Cell Line | IC50 | Reference |
| LPA5 | cAMP Accumulation | CHO cells expressing human LPA5 | 38 nM | [6][8] |
Table 2: Effect of this compound on Cell Viability in BV-2 Microglia
| Concentration | Incubation Time | Effect on Cell Viability | Reference |
| 0.1 µM, 1 µM | 24 hours | No significant effect | |
| 10 µM | 24 hours | Reduced by 50% | [6] |
Experimental Protocols
1. cAMP Accumulation Assay
This protocol is a general guideline for measuring the effect of this compound on LPA-induced cAMP accumulation.
-
Cell Culture: Culture CHO cells stably expressing human LPA5 in appropriate media.
-
Cell Plating: Seed the cells in a multi-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of LPA for stimulation.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 20 minutes).[6]
-
Stimulation: Add LPA to the wells to stimulate cAMP production. Include a control group without LPA stimulation.
-
Lysis and Detection: After the desired incubation time, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
2. MTT Cell Viability Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Plating: Seed your cells of interest (e.g., BV-2 microglia) in a 96-well plate and allow them to adhere.
-
Compound Addition: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 2, 24 hours).[3] Include a vehicle control (DMSO).[4]
-
MTT Incubation: Add MTT solution (e.g., to a final concentration of 1.2 mM) to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling AS2717638
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of AS2717638, a potent and selective LPA5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly selective, orally active, and brain-penetrant antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] It has an IC50 value of 38 nM for human LPA5 and shows no significant activity against other LPA receptors (LPA1, LPA2, and LPA3).[1][2] this compound is a valuable research tool for studying the role of LPA5 in various physiological and pathological processes, particularly those related to pain and neuroinflammation.[1][2][4]
Q2: How should I store this compound?
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[3][5] Aliquot the stock solution and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] Avoid repeated freeze-thaw cycles.[6]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5] For example, it is soluble in DMSO at a concentration of 4.47 mg/mL (10 mM).
Q4: What is the mechanism of action of this compound?
This compound acts as a competitive antagonist at the LPA5 receptor. It binds to the LPA-binding site on LPA5, thereby preventing the binding of its natural ligand, lysophosphatidic acid (LPA).[4][7][8] This blockade inhibits downstream signaling cascades initiated by LPA5 activation, such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[4][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Improper storage of this compound stock solution leading to degradation. | Ensure stock solutions are aliquoted and stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) to avoid freeze-thaw cycles.[1][6] Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
| Cell viability issues at higher concentrations. | This compound can affect cell viability at higher concentrations. For instance, in BV-2 microglia cells, a reduction in viability has been observed at concentrations ≥0.5 μM after a 2-hour incubation and is more pronounced at 10 μM after 24 hours.[9][10] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. | |
| Poor solubility in aqueous solutions | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For final experimental concentrations, dilute the stock solution in your aqueous culture medium. Ensure the final concentration of the organic solvent is low and does not affect the cells. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments. |
| Unexpected off-target effects | Although highly selective for LPA5, at higher concentrations, off-target effects might be possible. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If off-target effects are suspected, consider using a structurally different LPA5 antagonist as a control or validating your findings with genetic approaches like siRNA-mediated knockdown of LPA5. |
Experimental Protocols
Inhibition of LPA-Induced Pro-inflammatory Response in BV-2 Microglia Cells
This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of this compound.[2][9][10]
1. Cell Culture and Plating:
- Culture BV-2 murine microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Plate the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 80-90% confluency at the time of the experiment.
2. Serum Starvation:
- Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for at least 4 hours to overnight. This step helps to reduce basal levels of signaling pathway activation.
3. Treatment with this compound and LPA:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1 µM).
- Pre-incubate the serum-starved cells with the this compound-containing medium for 1 hour.
- Following pre-incubation, add LPA to the medium to a final concentration of 1 µM to stimulate the cells.
- Incubate the cells for the desired time points (e.g., 2, 8, or 24 hours) to assess downstream effects.
4. Analysis of Pro-inflammatory Markers:
- Cytokine Secretion: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
- Protein Expression/Phosphorylation: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins in the LPA5 pathway, such as STAT1, STAT3, p65 (NF-κB), and c-Jun.[9][10]
Visualizations
Caption: LPA5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for studying this compound effects in BV-2 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
avoiding precipitation of AS2717638 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of AS2717638 in aqueous solutions during experiments.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Solutions
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my aqueous buffer (e.g., PBS, cell culture media), a precipitate forms instantly. What is happening, and how can I prevent this?
Answer: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is introduced into an aqueous environment.[1] This occurs because the compound's solubility drastically decreases as the solvent composition shifts from organic to aqueous.
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific aqueous medium.[1] |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of aqueous solution causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the pre-warmed (37°C) aqueous medium. Then, add this intermediate solution to the final volume. Always add the stock solution to the aqueous medium, not the other way around, and ensure gentle mixing during addition.[1] |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) aqueous solutions (e.g., cell culture media, buffers) when preparing your final working solution.[1][2] |
| High DMSO Concentration in Final Solution | While DMSO is an effective solvent, high final concentrations can be toxic to cells and may not be suitable for all experimental setups.[3][4] | Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.5%, with many protocols recommending 0.1% or lower.[2] |
Issue: Delayed Precipitation of this compound in Aqueous Solutions
Question: My this compound solution appears clear initially, but after some time (hours to days), I observe a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to various factors that affect the stability of the compound in the aqueous environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving solutions between different temperatures (e.g., incubator to room temperature) can affect the solubility of the compound.[2] | Minimize temperature cycling of your experimental solutions. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, which can impact the solubility of pH-sensitive compounds.[2] | Monitor the pH of your long-term experiments. If a significant pH shift is observed, consider using a more strongly buffered medium or replenishing the medium more frequently. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming less soluble complexes over time.[2] | If you suspect interactions with media components, you could try a different basal media formulation. For critical experiments, determining the stability of this compound in your specific medium over time is recommended. |
| Evaporation | Evaporation of the aqueous solvent from your experimental setup (e.g., 96-well plate) will increase the concentration of all components, potentially exceeding the solubility limit of this compound.[1] | Ensure proper humidification in your incubator and use appropriate lids or seals on your culture vessels to minimize evaporation, especially in long-term experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] DMSO is the most commonly used solvent for preparing high-concentration stock solutions for in vitro experiments.
Q2: What is the solubility of this compound in common solvents?
A2: The following table summarizes the known solubility of this compound:
| Solvent | Solubility |
| DMSO | ≥ 6 mg/mL (≥ 13.41 mM)[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 6 mg/mL (≥ 13.41 mM)[5] |
| 10% DMSO / 90% Corn Oil | ≥ 6 mg/mL (≥ 13.41 mM)[5] |
Q3: How should I store this compound stock solutions?
A3: It is recommended to store stock solutions of this compound at -20°C or -80°C. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5).[5] By binding to LPA5, it blocks the downstream signaling pathways initiated by lysophosphatidic acid (LPA).
Q5: Can you provide a diagram of the LPA5 signaling pathway that this compound inhibits?
A5: Yes, the diagram below illustrates the LPA5 signaling pathway. This compound blocks the initial binding of LPA to the LPA5 receptor.
Experimental Protocols
Protocol for Preparing this compound Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting a DMSO stock of this compound into an aqueous medium for cell-based assays.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Create an Intermediate Dilution (optional but recommended):
-
Pre-warm your sterile aqueous medium to 37°C.
-
To minimize precipitation, it is advisable to first make an intermediate dilution of your high-concentration DMSO stock in the pre-warmed aqueous medium. For example, dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the final volume of pre-warmed aqueous medium while gently vortexing.
-
For example, to achieve a 1 µM final concentration from a 1 mM intermediate stock, add 1 µL of the intermediate stock to 1 mL of the medium. This results in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
After dilution, visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals). If the solution is not clear, you may need to lower the final concentration.
-
Protocol for Determining the Maximum Soluble Concentration of this compound in Aqueous Media
This protocol helps determine the highest concentration of this compound that can be achieved in your specific aqueous medium without precipitation.
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Aqueous Media:
-
In a clear multi-well plate (e.g., 96-well plate), add a fixed volume of your complete aqueous medium to each well.
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of each DMSO dilution into 100 µL of medium).
-
Include a "DMSO only" control well.
-
-
Incubate and Observe:
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration under your experimental conditions. For a more quantitative assessment, the absorbance of the wells can be read at a wavelength of around 600 nm, where an increase in absorbance would indicate scattering due to precipitation.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting AS2717638 effects on non-LPA5 receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LPA5 receptor antagonist, AS2717638. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects on non-LPA5 receptors.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Q1: I'm observing a cellular response to this compound that is inconsistent with LPA5 receptor signaling. What could be the cause?
A1: While this compound is a potent and selective LPA5 antagonist, it has been reported to interact with other receptors at higher concentrations.[1] Unexpected cellular responses could be due to off-target effects, particularly on the adenosine (B11128) A1 receptor and the μ-opioid receptor, where binding has been observed at a concentration of 10 µM.[1] Additionally, the selectivity of this compound against LPA4 and LPA6 receptors has not been extensively characterized in publicly available literature.[2]
To troubleshoot this, consider the following steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment with this compound. Off-target effects are more likely to occur at higher concentrations. If the unexpected effect is only observed at concentrations significantly higher than the IC50 for LPA5 (38 nM), it is likely an off-target effect.[3]
-
Use of Selective Antagonists: To determine if the observed effect is mediated by adenosine A1 or μ-opioid receptors, pre-incubate your cells with a selective antagonist for these receptors before adding this compound. If the selective antagonist blocks the unexpected effect, it confirms off-target activity.
-
For Adenosine A1 Receptor: Use a selective antagonist like DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
For μ-Opioid Receptor: Use a selective antagonist like Naloxone or Naltrexone.[3]
-
-
Cell Line Validation: If possible, use a cell line that does not express the suspected off-target receptor as a negative control. If the effect of this compound persists, it may be acting on another unknown target.
Q2: My in-vitro assay results with this compound are not reproducible. What are some common causes?
A2: Reproducibility issues can arise from several factors related to compound handling and experimental setup.
-
Solubility: this compound is soluble in DMSO.[4] Ensure that the compound is fully dissolved in your stock solution. Precipitated compound will lead to inaccurate concentrations and inconsistent results. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
-
Storage: Store the this compound stock solution at -20°C as recommended.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution is highly recommended.
-
Cell Culture Conditions: Ensure that your cell culture conditions are consistent between experiments. Factors such as cell passage number, confluency, and serum concentration in the media can all influence receptor expression and signaling, leading to variability in results.
-
Agonist Concentration: When using this compound in an antagonist assay, the concentration of the LPA5 agonist used is critical. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for observing antagonism.
Q3: I am not observing the expected inhibitory effect of this compound on LPA-induced signaling. What should I check?
A3: If this compound is not inhibiting the LPA-induced signal as expected, consider the following:
-
LPA Receptor Subtype Expression: Confirm that your experimental system (cell line or tissue) expresses LPA5 at a sufficient level. The lack of LPA5 expression will result in no observable effect of a selective LPA5 antagonist. Also, consider the expression levels of other LPA receptors that might be activated by the LPA agonist you are using, which could mask the inhibition of LPA5.
-
Agonist Specificity: While you are using an LPA agonist, ensure it is not activating other signaling pathways that are independent of LPA5 in your system.
-
Assay Sensitivity: The sensitivity of your assay to detect inhibition is crucial. For example, in a cAMP assay with a Gαi-coupled receptor like LPA5, the basal cAMP level might be low. It is often necessary to stimulate adenylyl cyclase with forskolin (B1673556) to create a larger assay window to observe the inhibitory effect of the agonist and its reversal by the antagonist.
Frequently Asked Questions (FAQs)
Q: What is the reported IC50 of this compound for the LPA5 receptor? A: The IC50 of this compound for the human LPA5 receptor is 38 nM.[3]
Q: Is this compound selective for LPA5 over other LPA receptors? A: this compound is reported to be highly selective for LPA5 over LPA1, LPA2, and LPA3 receptors.[3] However, its selectivity against LPA4 and LPA6 has not been widely reported.[2]
Q: What are the known off-target receptors for this compound? A: this compound has been shown to bind to the adenosine A1 receptor and the μ-opioid receptor at a concentration of 10 µM.[1]
Q: What is the recommended solvent and storage condition for this compound? A: this compound is soluble in DMSO.[4] Stock solutions should be stored at -20°C.[4]
Q: Can this compound be used in in-vivo studies? A: Yes, this compound is orally bioavailable and brain-penetrant, and has been used in rodent models of pain.[4]
Data Presentation
Pharmacological Profile of this compound
| Receptor | Interaction | Potency (IC50/Ki) | Reference |
| LPA5 | Antagonist | 38 nM (IC50) | [3] |
| LPA1 | No significant antagonism | >10 µM | [1] |
| LPA2 | No significant antagonism | >10 µM | [1] |
| LPA3 | No significant antagonism | >10 µM | [1] |
| LPA4 | Not extensively reported | Not available | [2] |
| LPA6 | Not extensively reported | Not available | [2] |
| Adenosine A1 | Binding observed | Binding at 10 µM | [1] |
| μ-Opioid | Binding observed | Binding at 10 µM | [1] |
Experimental Protocols
cAMP Accumulation Assay for LPA5 Antagonism
This protocol is designed to measure the ability of this compound to antagonize the LPA-induced inhibition of cAMP production in cells expressing the Gαi-coupled LPA5 receptor.
Materials:
-
Cells expressing human LPA5 receptor (e.g., CHO-hLPA5)
-
Cell culture medium
-
This compound
-
LPA (or other LPA5 agonist)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the LPA5-expressing cells in 384-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of LPA agonist at a concentration that gives a submaximal (EC80) inhibition of forskolin-stimulated cAMP production.
-
Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production (to be determined empirically).
-
-
Antagonist Treatment:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the wells and incubate for 20-30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Add the LPA agonist and forskolin solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Calculate the IC50 value of this compound for the inhibition of the LPA agonist effect.
-
Calcium Mobilization Assay for Potential Off-Target Effects on Gαq-Coupled Receptors
This protocol can be used to assess if this compound has any agonist or antagonist activity on Gαq-coupled receptors, such as the adenosine A1 receptor (which can couple to Gq) or potentially LPA4.
Materials:
-
Cells expressing the receptor of interest (e.g., adenosine A1 receptor)
-
Cell culture medium
-
This compound
-
Agonist for the receptor of interest (e.g., Adenosine for A1 receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well black, clear-bottom plates and grow to 90-100% confluency.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 45-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
To test for agonist activity: Add the diluted this compound solutions to the wells and measure the fluorescence signal over time.
-
To test for antagonist activity: Pre-incubate the cells with this compound for 15-30 minutes, then add the reference agonist and measure the fluorescence signal.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity to determine if this compound elicits a calcium response (agonist) or inhibits the agonist-induced response (antagonist).
-
Mandatory Visualizations
Caption: LPA5 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected effects of this compound.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 4. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of LPAR5 Antagonists: AS2717638 versus Compound 3
In the landscape of pharmacological tools for neuroinflammation research, the selective antagonism of the lysophosphatidic acid receptor 5 (LPAR5) has emerged as a promising strategy. This guide provides a detailed comparison of two small-molecule LPAR5 antagonists, AS2717638 and compound 3, a diphenylpyrazole derivative, drawing upon experimental data to objectively assess their efficacy in regulating inflammatory signaling in microglia.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison of the two compounds.
| Compound | Target | IC50 Value | Reference |
| This compound | LPAR5 | 0.038 µM | [1][2] |
| Compound 3 | LPAR5 | 0.7 µM | [1][2] |
| Table 1: Potency of LPAR5 Antagonists. |
| Compound | Cell Line | Concentration for Experiments | Effect on Cell Viability | Reference |
| This compound | BV-2 microglia | 0.1 µM | Reduced by 10-30% at ≥0.5 µM after 2h; by 55-70% at 1-10 µM after 24h. | [1] |
| Compound 3 | BV-2 microglia | 1 µM | Reduced by 50-60% only at 10 µM after 2h and 24h. | [1] |
| Table 2: Experimental Concentrations and Cytotoxicity. |
Mechanism of Action and Signaling Pathway
Both this compound and compound 3 function as antagonists of LPAR5, a G protein-coupled receptor.[1][2] Activation of LPAR5 by its ligand, lysophosphatidic acid (LPA), in microglia initiates a pro-inflammatory signaling cascade.[1] This involves the phosphorylation of several transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[1][3] These activated transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[1]
Both this compound and compound 3 effectively blunt this LPA-induced phosphorylation of STAT1, STAT3, p65, and c-Jun.[1][2] This inhibition of upstream signaling leads to a downstream reduction in the secretion of pro-inflammatory mediators.
Comparative In Vitro Efficacy
Experimental data reveals that while both compounds effectively inhibit LPA-induced inflammatory responses in BV-2 microglia, this compound demonstrates a significantly higher potency.
Inhibition of Pro-inflammatory Transcription Factor Phosphorylation
Both this compound (at 0.1 µM) and compound 3 (at 1 µM) were shown to blunt the LPA-induced phosphorylation of STAT1, STAT3, p65, and c-Jun.[1] This indicates that despite the difference in potency, both compounds engage the same upstream mechanism of action.
Reduction of Pro-inflammatory Cytokine and Chemokine Secretion
Consistent with their effects on transcription factor activation, both antagonists significantly reduced the secretion of a panel of pro-inflammatory cytokines and chemokines, including IL-6, TNFα, IL-1β, CXCL10, and CCL5, to near-baseline levels.[1] For this compound, the decrease in CXCL2 concentrations was not statistically significant.[4]
Modulation of Microglial Polarization Markers
Further investigation into the effects on microglial polarization markers revealed that both compounds significantly reduced the LPA-dependent expression of the pro-inflammatory marker COX-2.[1][4] However, a key difference emerged in their effects on the anti-inflammatory M2 marker, Arginase-1 (Arg-1). Only this compound was able to increase the expression of Arg-1, suggesting a potential dual action of not only inhibiting the pro-inflammatory M1 phenotype but also promoting a shift towards an anti-inflammatory M2 phenotype.[1][4]
Neuroprotective Potential
A crucial differentiator between the two compounds was observed in their ability to mitigate the neurotoxic effects of activated microglia. Conditioned medium from LPA-stimulated BV-2 cells induced neuronal cell death in CATH.a neurons.[1] Treatment with this compound attenuated this neurotoxic potential, whereas compound 3 did not show a similar protective effect.[1]
Experimental Protocols
The following provides a summary of the key experimental methodologies used to generate the comparative data.
Cell Culture and Inhibitor Treatment
-
Cell Line: Murine BV-2 microglia cells were used for the in vitro experiments.[1]
-
Inhibitor Preparation: this compound and compound 3 were dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.[1][4]
-
Treatment: For experiments, this compound was used at a final concentration of 0.1 µM and compound 3 at 1 µM. The vehicle control contained 0.01% (v/v) DMSO.[1][4]
Cell Viability Assay (MTT Assay)
-
BV-2 cells were seeded in 24-well plates and grown to confluency.
-
Cells were incubated with various concentrations of this compound (0.1–10 µM) or compound 3 for 2 or 24 hours.[1]
-
MTT solution (1.2 mM in serum-free medium) was added to the cells, followed by a 1-hour incubation.
-
The resulting formazan (B1609692) crystals were dissolved, and absorbance was measured to determine cell viability.[1]
Western Blotting for Phosphorylated Transcription Factors and Polarization Markers
-
BV-2 cells were treated with LPA in the presence or absence of this compound or compound 3.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were incubated with primary antibodies against phosphorylated forms of STAT1, STAT3, p65, c-Jun, as well as COX-2 and Arg-1.
-
Following incubation with secondary antibodies, protein bands were visualized and quantified.
ELISA for Cytokine and Chemokine Secretion
-
Supernatants from treated BV-2 cell cultures were collected.
-
The concentrations of secreted IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5 were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1][4]
Neuronal Cell Death Assay
-
Conditioned medium was collected from BV-2 cells that were stimulated with LPA in the absence or presence of this compound or compound 3.[1]
-
CATH.a neurons were incubated with this conditioned medium.
-
Neuronal cell death was quantified by measuring lactate (B86563) dehydrogenase (LDH) activity released into the culture medium.[1]
Conclusion
Both this compound and compound 3 are effective antagonists of the LPAR5 receptor, capable of inhibiting pro-inflammatory signaling in microglia. However, this compound exhibits significantly greater potency, with an IC50 value approximately 18 times lower than that of compound 3.[1] Furthermore, this compound demonstrates a more favorable biological profile, not only by potentially promoting an anti-inflammatory microglial phenotype but also by conferring a neuroprotective effect against inflammation-induced neuronal death.[1] These findings suggest that while both compounds are valuable research tools, this compound may hold greater promise for therapeutic development in the context of neuroinflammatory diseases.
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of AS2717638 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysophosphatidic acid receptor 5 (LPA5) antagonist, AS2717638, with alternative compounds. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the selectivity of this compound in novel model systems. The guide includes comparative data on inhibitor potency and selectivity, detailed experimental protocols for key validation assays, and visualizations to clarify signaling pathways and experimental workflows.
Comparative Analysis of LPA5 Antagonists
This compound is a potent and selective antagonist of the human LPA5 receptor, a G protein-coupled receptor implicated in pain and inflammation.[1][2] To effectively validate its utility and selectivity in a new model system, a thorough comparison with other available LPA5 antagonists is crucial. The following table summarizes the reported inhibitory activities of this compound and several alternative compounds against LPA5 and other LPA receptors.
| Compound | Target | IC50 / Ki | Species | Assay Type | Notes on Selectivity | Reference |
| This compound | LPA5 | IC50: 38 nM | Human | cAMP accumulation | Highly selective over LPA1, LPA2, and LPA3 (IC50 > 10 µM). Also binds to adenosine (B11128) A1 and μ-opioid receptors at 10 µM. | [1][3][4] |
| LPA1 | IC50: >10 µM | Human | cAMP accumulation | [4] | ||
| LPA2 | IC50: >10 µM | Human | cAMP accumulation | [4] | ||
| LPA3 | IC50: >10 µM | Human | cAMP accumulation | [4] | ||
| Compound 3 | LPA5 | IC50: 700 nM | Murine | Cellular Assay | A diphenylpyrazole derivative. | [3] |
| TC LPA5 4 | LPA5 | IC50: 800 nM | Human | Platelet Aggregation | Reported to be selective against a panel of 80 other targets. | [5][6] |
| H2L 5765834 | LPA1 | IC50: 94 nM | Human | Not Specified | Also antagonizes LPA3 and LPA5. | [7] |
| LPA3 | IC50: 752 nM | Human | Not Specified | [7] | ||
| LPA5 | IC50: 463 nM | Human | Not Specified | [7] |
Signaling Pathway and Experimental Workflow
To validate the selectivity of this compound, it is essential to understand the signaling pathway it modulates and the experimental workflows used to assess its activity and off-target effects.
A typical workflow for validating the selectivity of a compound like this compound involves a tiered approach, starting with on-target potency determination and progressing to broader off-target screening.
The logical relationship for comparing this compound with its alternatives is based on a multi-faceted evaluation of their pharmacological properties.
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 3. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics-reports.org [biophysics-reports.org]
- 5. researchgate.net [researchgate.net]
- 6. TC LPA5 4 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. Unique Ligand Selectivity of the GPR92/LPA5 Lysophosphatidate Receptor Indicates Role in Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of LPA5: A Comparative Analysis of the Pharmacological Antagonist AS2717638 and Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise effects of a pharmacological agent and validating its mechanism of action are critical steps. This guide provides a comprehensive comparison of the effects of AS2717638, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), with findings from LPA5 genetic knockout studies. This cross-validation approach offers a robust evaluation of this compound's specificity and its potential as a therapeutic agent.
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6), influencing a variety of physiological and pathological processes.[1] Among these, LPA5 has emerged as a key player in pain signaling and neuroinflammation.[1][2] this compound is a highly selective, orally active, and brain-penetrant antagonist of LPA5 with an IC50 value of 38 nM.[3][4] This guide will delve into the comparative effects of pharmacologically inhibiting LPA5 with this compound and genetically ablating the Lpar5 gene, providing a clear picture of their concordant and potentially divergent outcomes.
Comparative Efficacy: this compound vs. LPA5 Knockout
The following tables summarize the key findings from studies utilizing this compound and LPA5 knockout (KO) mice, offering a side-by-side comparison of their effects on pain and inflammation.
Table 1: Effects on Pain Perception
| Pain Model | Effect of this compound (Oral Administration) | Phenotype in LPA5 Knockout Mice | References |
| LPA-induced allodynia | Significantly inhibited at 3, 10, and 30 mg/kg.[1] | Allodynia not induced by LPA.[5] | [1][5] |
| GGPP-induced allodynia (LPA5 agonist) | Significantly inhibited at 1, 3, 10, and 30 mg/kg.[1] | Allodynia not induced by GGPP.[5] | [1][5] |
| PGE2-, PGF2α-, and AMPA-induced allodynia | Significantly improved.[1] | Not explicitly reported in the provided results. | [1] |
| Neuropathic Pain (CCI model) | Ameliorated static mechanical allodynia and thermal hyperalgesia.[1] | Ameliorated mechanical allodynia and thermal hyperalgesia.[6] | [1][6] |
| Inflammatory Pain | Showed analgesic effects.[1] | Not explicitly reported in the provided results. | [1] |
Table 2: Effects on Neuroinflammation
| Inflammatory Stimulus | Effect of this compound | Phenotype in LPA5 Knockout Mice | References |
| LPS-induced cytokine/chemokine secretion in BV-2 microglia | Reduced secretion of TNFα, IL-6, CXCL10, CXCL2, and CCL5.[3] | Not directly applicable (in vitro study). | [3] |
| LPS-induced signaling in BV-2 microglia | Inhibited phosphorylation of STAT1, p65, and c-Jun.[3][7] | Not directly applicable (in vitro study). | [3][7] |
| LPS-induced neuroinflammation in vivo | Attenuated LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression in the brain.[7] | Reduced gene expression of IL-6 and CXCL2 in the brain.[6] | [6][7] |
| LPS-induced systemic inflammation | Attenuated LPS-mediated systemic TNFα and IL-6 synthesis.[7] | Lower circulating concentrations of TNFα and IL-1β.[6] | [6][7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are outlined below.
In Vivo Pain Models
-
Induction of Allodynia: Allodynia was induced in mice by intrathecal injection of LPA, the LPA5 agonist geranylgeranyl pyrophosphate (GGPP), prostaglandin (B15479496) E2 (PGE2), prostaglandin F2α (PGF2α), or (S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).[5]
-
Neuropathic Pain Model: The chronic constriction injury (CCI) model was used to induce neuropathic pain in rats.[1]
-
Drug Administration: this compound was administered orally at doses ranging from 1 to 30 mg/kg.[1]
-
Assessment of Pain: Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a plantar test.[1][8]
In Vitro and In Vivo Neuroinflammation Models
-
Cell Culture: Murine BV-2 microglial cells were used for in vitro experiments.[3]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) was used to stimulate an inflammatory response in BV-2 cells and in mice.[3][7]
-
Analysis of Inflammatory Mediators: Cytokine and chemokine levels in cell culture supernatants and brain tissue were measured using appropriate immunoassays or qPCR.[3][6][7]
-
Western Blotting: Phosphorylation of signaling proteins (STAT1, p65, c-Jun) was assessed by Western blotting.[3][7]
-
Generation of LPA5 Knockout Mice: LPA5 knockout mice were generated to study the effects of genetic deletion of the receptor.[5][6]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of LPA5 and the experimental workflow for comparing this compound and LPA5 knockout mice.
Caption: LPA5 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for comparing this compound effects to LPA5 knockout phenotype.
Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the LPA5 antagonist this compound and the phenotype observed in LPA5 knockout mice. Both approaches lead to a significant reduction in pain perception in various models and an attenuation of the neuroinflammatory response. This concordance provides compelling evidence that the observed effects of this compound are indeed mediated through its specific inhibition of the LPA5 receptor.
For researchers in drug development, this cross-validation is a crucial step in confirming the on-target activity of a compound. The consistent findings across both pharmacological and genetic interventions solidify the role of LPA5 as a valid therapeutic target for pain and neuroinflammatory disorders. Further investigation into the nuanced differences that may exist between acute pharmacological blockade and chronic genetic ablation could provide even deeper insights into the multifaceted roles of the LPA5 receptor.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Navigating the Landscape of LPA5 Inhibition: A Comparative Guide to Alternatives for AS2717638
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Lysophosphatidic Acid Receptor 5 (LPA5), a growing armamentarium of selective inhibitors offers alternatives to the well-characterized antagonist, AS2717638. This guide provides a comprehensive comparison of key LPA5 inhibitors, presenting their performance based on available experimental data to aid in the selection of the most suitable tool compounds for preclinical research.
This comparative analysis focuses on a selection of prominent LPA5 antagonists, including the non-selective but well-characterized H2L 5765834, the selective tool compound TCLPA5-4, and a promising series of isoquinolone derivatives. The objective is to furnish researchers with the necessary data to make informed decisions for their specific experimental needs, from in vitro functional assays to in vivo models of disease.
Comparative Analysis of LPA5 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of various LPA5 inhibitors against this compound. Potency is primarily reported as the half-maximal inhibitory concentration (IC50) from key functional assays such as cAMP accumulation and calcium mobilization, which are critical for assessing the direct inhibitory effect of these compounds on LPA5 signaling.
| Compound | Type | LPA5 IC50 (cAMP Assay) | LPA5 IC50 (Calcium Mobilization) | Selectivity Profile | Key Features |
| This compound | Selective LPA5 Antagonist | 38 nM (human)[1] | - | Highly selective over LPA1, LPA2, and LPA3.[1] | Orally active and brain-penetrant.[1] |
| H2L 5765834 | Multi-target LPA Antagonist | - | 463 nM (rat) | Also inhibits LPA1 (IC50 = 94 nM) and LPA3 (IC50 = 752 nM).[2] | Useful for studying pathways involving multiple LPA receptors. |
| TCLPA5-4 | Selective LPA5 Antagonist | - | 800 nM (human) | Selective for LPA5 over a panel of more than 80 other drug targets. | A valuable tool for in vitro and in vivo studies of LPA5 function. |
| Compound 65 (Isoquinolone) | Selective LPA5 Antagonist | 43 nM | 51 nM | Excellent selectivity against LPA1-LPA4 and over 50 other GPCRs. | Shows in vivo efficacy in inflammatory pain models. |
| Compound 66 (Isoquinolone) | Selective LPA5 Antagonist | 32 nM | 32 nM | Excellent selectivity against LPA1-LPA4 and over 50 other GPCRs. | Demonstrates in vivo efficacy in both inflammatory and neuropathic pain models. |
| Compound 7e (Isoquinolone) | Selective LPA5 Antagonist | - | 120 nM | - | Shows analgesic effects in a chronic constriction injury rat model. |
In Vivo Efficacy: A Look at Preclinical Models
The therapeutic potential of these LPA5 antagonists is being actively explored in various preclinical models, particularly in the context of pain and inflammation.
-
This compound has demonstrated analgesic effects in rodent models of neuropathic and inflammatory pain.[1]
-
The isoquinolone derivatives, compounds 65 and 66 , have shown significant attenuation of nociceptive hypersensitivity in inflammatory and neuropathic pain models at doses lower and with longer-lasting effects than this compound.[3][4] Specifically, compound 66 also dose-dependently reduced mechanical allodynia in the chronic constriction injury model and opioid-induced hyperalgesia.[3][4]
-
TCLPA5-4 has been shown to reduce neuroinflammation and neuronal cell death in a mouse model of ischemic stroke.[4] It has also demonstrated efficacy in a mouse model of psoriasis by reducing macrophage infiltration and improving symptoms.
Understanding LPA5 Signaling
The therapeutic rationale for targeting LPA5 stems from its involvement in key signaling pathways that contribute to various pathological processes. LPA5 is a G protein-coupled receptor (GPCR) that primarily couples to Gq, G12/13, and potentially Gi proteins.[2][3][5] This coupling initiates a cascade of downstream signaling events.
Caption: LPA5 receptor signaling pathways.
Experimental Methodologies: A Workflow for Inhibitor Characterization
The characterization of novel LPA5 inhibitors typically involves a series of in vitro functional assays to determine their potency and selectivity. A common workflow is outlined below.
Caption: A typical workflow for characterizing LPA5 inhibitors.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA5 agonist.
-
Cell Culture: HEK293 or CHO cells stably expressing the human LPA5 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of the test inhibitor or vehicle control for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. An LPA5 agonist (e.g., LPA) is added to the wells, and the fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium levels.
-
Data Analysis: The peak fluorescence response is determined, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
cAMP Accumulation Assay
This assay quantifies the ability of an inhibitor to block the agonist-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in LPA5 signaling.
-
Cell Culture and Plating: Similar to the calcium mobilization assay, cells expressing LPA5 are cultured and seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with different concentrations of the test inhibitor in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: An LPA5 agonist is added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The amount of cAMP produced is quantified, and IC50 values for the inhibitors are determined from the concentration-response curves.
The availability of a diverse range of LPA5 inhibitors with varying potencies, selectivities, and in vivo activities provides researchers with valuable tools to dissect the roles of LPA5 in health and disease. The data and protocols presented in this guide are intended to facilitate the rational selection of the most appropriate compound for specific research questions, ultimately accelerating the discovery and development of novel therapeutics targeting the LPA5 receptor.
References
- 1. Targeted deletion of LPA5 identifies novel roles for lysophosphatidic acid signaling in development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR92 as a new G12/13- and Gq-coupled lysophosphatidic acid receptor that increases cAMP, LPA5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. LPA5 Is an Inhibitory Receptor That Suppresses CD8 T-Cell Cytotoxic Function via Disruption of Early TCR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Current Small Molecule Inhibitors Targeting the LPA5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor, has emerged as a significant therapeutic target for a variety of pathologies, most notably neuropathic pain and inflammation.[1][2] The development of small molecule inhibitors against LPA5 is a rapidly advancing field. This guide provides a comprehensive comparison of current and notable small molecule inhibitors of LPA5, presenting their pharmacological data, experimental methodologies, and the signaling pathways they modulate. The information is intended to aid researchers in selecting appropriate tools for their studies and to inform the ongoing development of novel LPA5-targeted therapeutics.
Introduction to LPA5 and its Signaling Pathways
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2][3] LPA5, also known as GPR92, is a member of the non-endothelial differentiation gene (non-EDG) subfamily of LPA receptors.[4] Upon activation by LPA, LPA5 couples to multiple G proteins, including Gq/11, G12/13, and Gs, to initiate a cascade of downstream signaling events.[5] This signaling can lead to the mobilization of intracellular calcium, accumulation of cyclic AMP (cAMP), and activation of the Rho pathway, ultimately influencing cellular processes such as neurite retraction, cell migration, and inflammatory responses.[5][6] The diverse signaling capabilities of LPA5 underscore its importance in both physiological and pathological conditions.
LPA5 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by LPA5 upon binding of its ligand, lysophosphatidic acid (LPA).
Comparison of Small Molecule LPA5 Inhibitors
Several distinct chemical scaffolds have been identified as potent and selective inhibitors of the LPA5 receptor. The following table summarizes the quantitative data for some of the most well-characterized LPA5 antagonists.
| Compound Name | Chemical Scaffold | Potency (IC50) | Assay Type | Cell Line | Selectivity | Reference(s) |
| AS2717638 | 2H-isoquinoline-1-one | 38 nM | cAMP Accumulation | CHO-hLPA5 | Selective for LPA5 over LPA1, LPA2, and LPA3.[7][8] | [3][7][9] |
| 36 nM | Calcium Mobilization | RH7777-hLPA5 | [4] | |||
| Compound 3 | Diphenylpyrazole | 0.7 µM | Not Specified | BV-2 microglia | No effect on LPA1-3 at 10 µM.[10] | [2][3] |
| Cpd3/UA08025 | Diphenylpyrazole | Not specified | Calcium Mobilization | HMC-1 | No effect on LPA1-3 at 10 µM. | [10] |
| TCLPA5-4 | Diphenylpyrazole carboxylic acid | 0.8 µM | Calcium Mobilization | LPA5-RH7777 | Selective against 80 other targets.[11] | [10][11][12][13][14] |
| LPA5 antagonist 1 (Compound 66) | Isoquinolone | 32 nM | Calcium Mobilization | Not Specified | Selective for LPA5. | [15] |
| H2L5765834 | Not Specified | 463 nM | Not Specified | Not Specified | Also inhibits LPA1 (94 nM) and LPA3 (752 nM). | [8] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of LPA5 inhibitors. Below are methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the LPA-induced increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
-
Cell Culture and Plating:
-
Maintain cells stably expressing the human LPA5 receptor (e.g., RH7777-hLPA5 or CHO-hLPA5) in appropriate culture medium.
-
Seed cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.[16][17]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[18]
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the LPA5 antagonist in the assay buffer.
-
Add the antagonist dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a fixed concentration of an LPA agonist (e.g., LPA 18:1) that elicits a submaximal response (EC80).
-
Immediately measure the fluorescence intensity over time using a plate reader equipped with the appropriate filters for the chosen dye.[17][19]
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Generate a concentration-response curve and calculate the IC50 value for the antagonist.
-
2. cAMP Accumulation Assay
This assay is used to determine the effect of antagonists on LPA5-mediated changes in intracellular cAMP levels, which can be coupled to Gs or Gi signaling.
-
Cell Culture and Treatment:
-
Culture cells expressing the LPA5 receptor (e.g., CHO-hLPA5) in a suitable format (e.g., 96-well plates).
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Add serial dilutions of the LPA5 antagonist to the cells and incubate.
-
For Gi-coupled pathways, stimulate the cells with forskolin (B1673556) to induce cAMP production, followed by the addition of the LPA agonist. For Gs-coupled pathways, add the LPA agonist directly.
-
Incubate for a specified time to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the antagonist concentration against the inhibition of LPA-induced cAMP accumulation (or stimulation for Gi-coupled pathways) to determine the IC50 value.
-
In Vivo Assay
Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This model is frequently used to assess the analgesic efficacy of LPA5 inhibitors in a setting of nerve injury-induced pain.[23][24][25][26]
-
Surgical Procedure:
-
Anesthetize the rodent (e.g., rat or mouse) following approved institutional animal care and use committee protocols.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve at approximately 1 mm intervals.
-
Close the incision with sutures.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow the animals to recover for a period of days to weeks, during which neuropathic pain behaviors will develop.
-
Assess mechanical allodynia using von Frey filaments. Place the animal in a testing chamber with a mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.
-
The paw withdrawal threshold is determined as the filament force that elicits a response in 50% of applications.
-
-
Drug Administration and Efficacy Assessment:
-
Administer the LPA5 inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Measure the paw withdrawal threshold at different time points after drug administration.
-
Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group to determine the analgesic effect of the compound.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for a typical in vitro calcium mobilization assay and an in vivo neuropathic pain study.
Conclusion
The small molecule inhibitors of LPA5 represent a promising class of therapeutic agents with potential applications in treating neuropathic pain, inflammation, and other disorders. This guide provides a comparative overview of the current landscape of these inhibitors, highlighting their potencies and the experimental methods used for their characterization. The continued development and refinement of selective and potent LPA5 antagonists will be crucial for advancing our understanding of LPA5 biology and for the ultimate translation of these findings into clinical therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 4. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Ligand Selectivity of the GPR92/LPA5 Lysophosphatidate Receptor Indicates Role in Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Emerging roles of lysophosphatidic acid receptor subtype 5 (LPAR5) in inflammatory diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. caymanchem.com [caymanchem.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bu.edu [bu.edu]
- 21. cAMP-Glo™ Assay Protocol [promega.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted deletion of LPA5 identifies novel roles for lysophosphatidic acid signaling in development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
AS2717638: A New Benchmark in LPA5 Antagonism for Neuropathic Pain and Neuroinflammation Research
A comprehensive analysis of AS2717638 reveals significant advantages in potency, selectivity, and in vivo efficacy over previously developed lysophosphatidic acid receptor 5 (LPA5) antagonists, positioning it as a superior tool for investigating the therapeutic potential of LPA5 inhibition. This comparison guide provides researchers, scientists, and drug development professionals with a detailed evaluation of this compound against its predecessors, supported by quantitative data and experimental protocols.
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6). Among these, LPA5 has emerged as a key player in pain signaling and neuroinflammation.[1][2] The development of potent and selective LPA5 antagonists is crucial for elucidating its physiological roles and for the development of novel therapeutics.
Superior In Vitro Potency and Selectivity
This compound distinguishes itself from earlier LPA5 antagonists with its exceptional potency and selectivity. It exhibits a half-maximal inhibitory concentration (IC50) of 38 nM in cAMP accumulation assays using cells expressing human LPA5.[3] This represents a significant improvement in potency compared to previously reported LPA5 antagonists such as "compound 3" and TCLPA5.
A critical advantage of this compound is its high selectivity for LPA5 over other LPA receptor subtypes. Studies have shown that this compound has no significant antagonistic activity against LPA1, LPA2, and LPA3 receptors.[3][4] This high degree of selectivity is crucial for attributing its biological effects specifically to the inhibition of LPA5 signaling, thereby minimizing off-target effects and providing clearer insights into the receptor's function. In contrast, the selectivity profiles of earlier antagonists are not as well-defined.
| Compound | LPA5 IC50 | Selectivity Profile | Reference |
| This compound | 38 nM | Highly selective against LPA1, LPA2, LPA3 | [3][4] |
| Compound 3 | 0.7 µM (700 nM) | Not fully characterized | [5] |
| TCLPA5 | 0.8 µM (800 nM) | Selective against a panel of 80 other targets | |
| Compound 7e | 0.12 µM (120 nM) | Information not available | [1] |
| Isoquinolone 65 | cAMP: ~315 nM; Ca2+: ~54 nM | Selective against LPA1-4 and >50 other GPCRs | [4] |
| Isoquinolone 66 | cAMP: ~350 nM; Ca2+: ~32 nM | Selective against LPA1-4 and >50 other GPCRs | [4][6] |
Enhanced In Vivo Efficacy in Preclinical Models
The advantages of this compound extend to its in vivo performance. Described as orally active and brain-penetrant, this compound has demonstrated significant analgesic effects in rodent models of neuropathic and inflammatory pain.[3][7] Oral administration of this compound has been shown to inhibit allodynia in various mouse models and ameliorate both static mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.[3]
In a comparative context, while other isoquinolone derivatives like compounds 65 and 66 also show in vivo efficacy, this compound's well-documented oral activity and central nervous system penetration provide a strong foundation for its use in a wide range of preclinical studies.[4] The lack of comprehensive in vivo pharmacokinetic and pharmacodynamic data for many earlier LPA5 antagonists makes a direct and robust comparison challenging, further highlighting the value of the data available for this compound.
| Compound | Route of Administration | In Vivo Model | Key Findings | Reference |
| This compound | Oral | Mouse models of allodynia; Rat CCI model | Inhibits allodynia; Ameliorates mechanical allodynia and thermal hyperalgesia | [3] |
| Isoquinolone 66 | Intraperitoneal | Rat CFA and CCI models | Reduces mechanical allodynia | [4][6] |
| Compound 7e | Not specified | Rat CCI model | Effective analgesic effect | [1] |
Signaling Pathways and Experimental Workflows
dot
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Edg family LPA receptors: the cutting edge of LPA research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AS2717638: A Potent and Selective LPAR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of AS2717638, a novel and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPAR5). The content herein is designed to offer an objective comparison of its potency and selectivity against other relevant compounds, supported by experimental data. This document includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a potent and orally active antagonist of LPAR5, a G protein-coupled receptor implicated in various physiological and pathological processes, including neuropathic pain and inflammation.[1][2] Its high selectivity for LPAR5 over other LPA receptors makes it a valuable tool for dissecting the specific roles of this receptor in cellular signaling and disease.
Potency and Selectivity Profile
This compound exhibits high potency for the human LPAR5 receptor, with a reported half-maximal inhibitory concentration (IC50) of 38 nM.[3] Its selectivity has been demonstrated against other LPA receptors, where it shows significantly lower or no activity.
Table 1: Comparative Potency and Selectivity of LPAR5 Antagonists
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | LPAR5 | 0.038 | >263-fold selective over LPA1, LPA2, LPA3 (IC50 > 10 µM) | [1] |
| Compound 3 | LPAR5 | 0.7 | Information on selectivity against other LPA receptors is limited. | [4] |
In Vitro Efficacy
The antagonistic activity of this compound has been characterized in various in vitro assays, demonstrating its ability to inhibit LPAR5-mediated signaling pathways.
Inhibition of cAMP Accumulation
In Chinese Hamster Ovary (CHO) cells expressing human LPAR5, this compound effectively inhibits lysophosphatidic acid (LPA)-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
Modulation of Pro-inflammatory Responses in Microglia
This compound has been shown to suppress pro-inflammatory responses in murine BV-2 microglial cells.[4] Treatment with this compound reduces the LPA-induced phosphorylation of key transcription factors involved in the inflammatory cascade, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[4]
Furthermore, this compound significantly decreases the secretion of several pro-inflammatory cytokines and chemokines from BV-2 cells, as detailed in the table below.[4]
Table 2: Effect of this compound on Cytokine and Chemokine Secretion in BV-2 Microglia
| Cytokine/Chemokine | Effect of this compound |
| Interleukin-6 (IL-6) | Reduced secretion |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced secretion |
| Interleukin-1beta (IL-1β) | Reduced secretion |
| C-X-C Motif Chemokine 10 (CXCL10) | Reduced secretion |
| C-X-C Motif Chemokine 2 (CXCL2) | Reduced secretion |
| C-C Motif Chemokine 5 (CCL5) | Reduced secretion |
Experimental Protocols
cAMP Accumulation Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human LPAR5.
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to a suitable confluency.
-
The cells are then treated with varying concentrations of this compound or vehicle control for a specified pre-incubation period.
-
Following pre-incubation, cells are stimulated with a fixed concentration of LPA to induce cAMP production.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Western Blot Analysis of Phosphorylated Proteins
-
Cell Line: Murine BV-2 microglial cells.
-
Methodology:
-
BV-2 cells are seeded and grown to near confluency.
-
Cells are pre-treated with this compound or vehicle.
-
Cells are then stimulated with LPA for a defined period.
-
Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT1, STAT3, p65, and c-Jun.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is stripped and re-probed with antibodies for the total forms of the respective proteins to ensure equal loading.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine/Chemokine Quantification
-
Cell Line: Murine BV-2 microglial cells.
-
Methodology:
-
BV-2 cells are treated as described for the Western blot analysis.
-
After the incubation period, the cell culture supernatant is collected.
-
The concentrations of IL-6, TNF-α, IL-1β, CXCL10, CXCL2, and CCL5 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentrations are calculated based on a standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPAR5 Signaling Pathway in Microglia.
Caption: Western Blot Experimental Workflow.
Conclusion
This compound is a highly potent and selective LPAR5 antagonist that effectively modulates LPAR5-mediated signaling pathways in vitro. Its ability to suppress pro-inflammatory responses in microglia highlights its potential as a valuable research tool for investigating the role of LPAR5 in neuroinflammation and related disorders. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic and scientific applications of this compound.
References
AS2717638: A Superior Choice for Neuroinflammation Research
In the intricate landscape of neuroinflammation research, the pursuit of selective and potent therapeutic agents is paramount. Among the promising candidates, AS2717638, a selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5), has emerged as a compelling tool for investigating and modulating inflammatory cascades within the central nervous system. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their neuroinflammation studies.
Unraveling the Mechanism: Targeting the LPA/LPAR5 Axis
Neuroinflammation is a complex process involving the activation of resident immune cells in the brain, primarily microglia. Lysophosphatidic acid (LPA), a bioactive lipid, plays a crucial role in this process by signaling through a family of G protein-coupled receptors (LPARs).[1][2] Under pathological conditions, elevated LPA levels can trigger a pro-inflammatory cascade. This compound specifically targets LPAR5, a key receptor implicated in mediating the pro-inflammatory and neurotoxic phenotype of microglia.[1][2][3] By blocking the LPA/LPAR5 signaling axis, this compound effectively dampens the downstream inflammatory response.[1][3]
The engagement of LPAR5 by LPA initiates a signaling cascade that leads to the phosphorylation and activation of several pro-inflammatory transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun.[1][2] These transcription factors then drive the expression and secretion of a host of pro-inflammatory cytokines and chemokines, such as IL-6, TNFα, IL-1β, and CXCL10, which contribute to the neuroinflammatory milieu.[1][2]
Comparative Performance of this compound
Experimental data from in vitro and in vivo studies highlight the superior performance of this compound compared to other modulators of neuroinflammation.
In Vitro Efficacy in Microglia
A key study compared this compound with another LPAR5 antagonist, referred to as "Compound 3," in LPA-stimulated BV-2 microglia cells.[1][2]
Table 1: Comparison of this compound and Compound 3 in BV-2 Microglia
| Parameter | This compound | Compound 3 | Reference |
| Potency (IC50) | 0.038 µM | 0.7 µM | [1][2] |
| Effective Concentration | 0.1 µM | 1 µM | [1][2] |
| Inhibition of Pro-inflammatory Transcription Factor Phosphorylation (STAT1, STAT3, p65, c-Jun) | Significant | Significant | [1][2] |
| Reduction of Pro-inflammatory Cytokine/Chemokine Secretion (IL-6, TNFα, IL-1β, CXCL10, CCL5) | Significant | Significant | [1][2] |
| Reduction of LPA-dependent COX-2 Expression | Significant | Significant | [1][2] |
| Increase in Arg-1 Expression (M2 marker) | Significant | Not Significant | [1][2] |
| Attenuation of Neurotoxicity of Conditioned Medium | Significant | Not Significant | [1][2] |
As shown in Table 1, this compound exhibits significantly higher potency than Compound 3, with an IC50 value approximately 18 times lower.[1][2] While both compounds effectively reduced the phosphorylation of key pro-inflammatory transcription factors and the secretion of several cytokines and chemokines, this compound demonstrated a unique ability to increase the expression of Arginase-1 (Arg-1), a marker associated with the anti-inflammatory M2 microglial phenotype.[1][2] Crucially, only this compound was able to attenuate the neurotoxic potential of the conditioned medium from LPA-activated microglia, suggesting a more comprehensive neuroprotective effect.[1][2]
In Vivo Efficacy in a Mouse Model of Endotoxemia
Further studies have investigated the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation, which triggers a neuroinflammatory response. In this context, this compound was compared with PF8380, an inhibitor of autotaxin (ATX), the primary enzyme responsible for LPA synthesis.[3][4]
Table 2: In Vivo Effects of this compound and PF8380 in LPS-Treated Mice
| Parameter | This compound (10 mg/kg) | PF8380 (30 mg/kg) | Reference |
| Reduction of Brain iNOS, TNFα, IL-6, CXCL2 mRNA | Significant | Significant | [3][4] |
| Reduction of Brain IL-1β mRNA | Not Significant | Significant | [3][4] |
| Reduction of Brain TLR4, Iba1, GFAP, COX2 Protein | Significant | Significant | [3][4] |
| Reduction of Systemic TNFα and IL-6 | Significant | Significant | [3][4] |
| Reduction of Systemic IL-1β | Not Significant | Significant | [3][4] |
In the in vivo model, both this compound and PF8380 demonstrated significant anti-neuroinflammatory effects, reducing the expression of key inflammatory mediators and markers of glial activation in the brain.[3][4] While PF8380 showed a broader effect on systemic and central IL-1β levels, this compound was highly effective at a lower dose in mitigating the overall neuroinflammatory response, underscoring its potential as a targeted therapeutic agent.[3][4]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.
In Vitro Microglia Studies
-
Cell Culture: Murine BV-2 microglial cells were cultured in standard growth medium.[1]
-
Treatment: Cells were serum-starved overnight before treatment with lysophosphatidic acid (LPA) at a concentration of 1 µM to induce an inflammatory response. For inhibitor studies, cells were pre-incubated with this compound (0.1 µM) or Compound 3 (1 µM) for a specified time before LPA stimulation.[1]
-
Western Blotting: Cell lysates were collected at various time points (e.g., 2, 8, and 24 hours) post-treatment. Standard western blotting techniques were used to analyze the phosphorylation status of STAT1, STAT3, p65, and c-Jun, and the expression levels of COX-2 and Arg-1.[1]
-
ELISA: Supernatants from the cell cultures were collected to measure the concentrations of secreted cytokines and chemokines (IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5) using commercially available ELISA kits.[1]
-
Neurotoxicity Assay: Conditioned medium from treated BV-2 cells was collected and applied to a neuronal cell line (e.g., CATH.a neurons). Cell viability of the neurons was then assessed to determine the neurotoxic potential of the microglial secretions.[1]
In Vivo Endotoxemia Model
-
Animal Model: C57BL/6J mice were used for the in vivo experiments.[3]
-
Treatment: Neuroinflammation was induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (5 mg/kg). This compound (10 mg/kg) or PF8380 (30 mg/kg) was co-injected with LPS.[3][4]
-
Tissue Collection and Analysis: After 24 hours, animals were sacrificed, and brains and serum were collected.[5] Brain tissue was processed for RNA and protein extraction.
-
Quantitative PCR (qPCR): RNA was isolated from brain tissue to quantify the mRNA expression levels of pro-inflammatory genes, including iNOS, TNFα, IL-1β, IL-6, and CXCL2.[3][4]
-
Western Blotting: Protein lysates from brain tissue were analyzed by western blotting to determine the expression levels of TLR4, Iba1 (a microglia marker), GFAP (an astrocyte marker), and COX2.[3][4]
-
ELISA: Serum samples were analyzed using ELISA to measure the systemic levels of TNFα, IL-6, and IL-1β.[3]
Conclusion: Why this compound Stands Out
The collective evidence strongly supports the selection of this compound for neuroinflammation research. Its high potency and selectivity for LPAR5 provide a targeted approach to dissecting the role of this specific signaling pathway in neuroinflammatory processes. Compared to other LPAR5 antagonists, this compound not only effectively suppresses pro-inflammatory responses but also promotes an anti-inflammatory microglial phenotype and, most importantly, reduces neurotoxicity in vitro.[1][2] Its demonstrated in vivo efficacy in a relevant disease model further solidifies its position as a valuable pharmacological tool.[3][4] For researchers aiming to specifically investigate and modulate the LPA/LPAR5 axis in neuroinflammation, this compound offers a superior combination of potency, selectivity, and multifaceted efficacy, making it an indispensable asset for advancing our understanding and treatment of neurological disorders with an inflammatory component.
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AS2717638's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AS2717638, a selective lysophosphatidic acid receptor 5 (LPA5) antagonist, with an alternative LPAR5 antagonist and two established treatments for neuropathic pain. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: LPA5 Antagonism
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain signaling and neuroinflammation.[1][2][3][4] Its mechanism of action involves binding to the LPA-binding site on the LPA5 receptor, thereby inhibiting downstream signaling cascades initiated by lysophosphatidic acid (LPA).[2][5][6] This antagonistic activity has been demonstrated to be highly selective for LPA5 over other LPA receptors such as LPA1, LPA2, and LPA3.[1][3]
The binding of LPA to LPA5 typically leads to the activation of various signaling pathways, including the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of several transcription factors. These transcription factors, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun, play a crucial role in the expression of pro-inflammatory genes.[7][8] By blocking the initial step of LPA binding, this compound effectively curtails these downstream events.
Experimental evidence in BV-2 microglia cells, a commonly used model for studying neuroinflammation, shows that this compound inhibits LPA-induced phosphorylation of STAT1, p65, and c-Jun.[1][8] This, in turn, leads to a significant reduction in the secretion of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), CXCL10, CXCL2, and CCL5.[1][8]
The culmination of these molecular events is a dampening of the neuroinflammatory response, which is a key contributor to the pathogenesis of neuropathic and inflammatory pain. In vivo studies in rodent models have confirmed the analgesic effects of this compound in both neuropathic and inflammatory pain conditions.[2][4][6]
Comparative Performance Data
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and a comparator LPAR5 antagonist, "Compound 3".
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | LPA5 | cAMP Accumulation | CHO cells expressing human LPA5 | 38 nM | [1] |
| Compound 3 | LPAR5 | Calcium Response | BV-2 microglia cells | 0.7 µM | [8][9] |
This compound demonstrates significantly higher potency in inhibiting LPA5 signaling compared to Compound 3. It is also reported to be highly selective, showing no significant antagonistic activity against LPA1, LPA2, and LPA3 receptors.[1]
Inhibition of Pro-inflammatory Cytokine Secretion
This table quantifies the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines in LPS-stimulated BV-2 microglia.
| Cytokine | Treatment | Concentration | % Inhibition | Reference |
| TNF-α | This compound | 1 µM | ~50% | [3][10] |
| IL-6 | This compound | 1 µM | ~60% | [3][10] |
| CXCL10 | This compound | 1 µM | ~70% | [3] |
In Vivo Analgesic Efficacy in Neuropathic Pain Models
The following table compares the efficacy of this compound with standard-of-care drugs, pregabalin (B1679071) and duloxetine (B1670986), in rodent models of neuropathic pain. The data is presented as the paw withdrawal threshold (in grams) in the von Frey test, a measure of mechanical allodynia. A higher threshold indicates a greater analgesic effect.
| Compound | Animal Model | Dose | Paw Withdrawal Threshold (g) (Mean ± SEM) | Reference |
| Vehicle | Rat (CCI) | - | ~2.5 g | [11][12] |
| This compound | Rat (CCI) | 10 mg/kg (oral) | Significantly increased vs. vehicle (exact values not specified) | [6] |
| Pregabalin | Rat (CCI) | 30 mg/kg (i.p.) | ~10 g | [1] |
| Duloxetine | Rat (SNL) | 10 mg/kg (i.p.) | ~12 g | [4][13] |
Note: CCI = Chronic Constriction Injury; SNL = Spinal Nerve Ligation; i.p. = intraperitoneal. Direct comparison is challenging due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
LPA5 Signaling Pathway and Point of Intervention for this compound
Caption: LPA5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Experimental Protocols
cAMP Accumulation Assay in CHO cells expressing human LPA5
This protocol is designed to quantify the effect of this compound on LPA-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human LPA5 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
Lysophosphatidic acid (LPA).
-
cAMP assay kit (e.g., HTRF, Lance, or similar).
-
96-well white opaque cell culture plates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Seeding: Seed the CHO-hLPA5 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of LPA.
-
Pre-incubation with Antagonist: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound solutions to the respective wells and incubate for 20-30 minutes at room temperature.
-
LPA Stimulation: Add LPA to the wells to a final concentration known to elicit a submaximal response.
-
Lysis and Detection: Following the LPA stimulation for a specified time (e.g., 30 minutes), lyse the cells and proceed with the cAMP detection according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Measure the signal on a compatible plate reader. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Western Blot for Phosphorylated STAT1 and p65 in BV-2 Microglia
This protocol details the detection of changes in the phosphorylation status of key transcription factors in response to LPA and this compound.
Materials:
-
BV-2 microglial cells.
-
Cell culture medium (e.g., DMEM) with supplements.
-
This compound.
-
Lysophosphatidic acid (LPA).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-p65 (Ser536), anti-p65, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate BV-2 cells and grow to 80-90% confluency. Serum-starve the cells for a few hours before treatment. Treat the cells with this compound for a specified pre-incubation time, followed by stimulation with LPA.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
ELISA for TNF-α and IL-6 in BV-2 Cell Supernatants
This protocol is for the quantification of secreted pro-inflammatory cytokines from BV-2 cells.
Materials:
-
BV-2 microglial cells.
-
Cell culture medium.
-
This compound.
-
Lipopolysaccharide (LPS) or LPA to stimulate cytokine release.
-
ELISA kits for mouse TNF-α and IL-6.
-
96-well ELISA plates.
-
Plate washer (optional).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of this compound for a pre-determined time, followed by stimulation with a pro-inflammatory agent like LPS or LPA.
-
Supernatant Collection: After the stimulation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking the plate.
-
Adding the cell supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop the color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of TNF-α and IL-6 in the cell supernatants.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihyperalgesic effect of duloxetine and amitriptyline in rats after peripheral nerve injury: Influence of descending noradrenergic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Data for the LPA5 Receptor Antagonist AS2717638
For Researchers, Scientists, and Drug Development Professionals
AS2717638, a novel and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), has demonstrated significant potential in preclinical models of pain and neuroinflammation. Developed by Astellas Pharma Inc., this orally active and brain-penetrant small molecule offers a promising therapeutic avenue for conditions associated with LPA5-mediated signaling. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering valuable insights for researchers in the field.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| IC50 | 38 nM[1] | CHO cells expressing human LPA5 | Concentration required for 50% inhibition of LPA-induced cAMP accumulation. |
| Selectivity | Highly selective for LPA5 | - | No significant antagonistic activity against LPA1, LPA2, and LPA3 receptors.[1] |
| Signaling Inhibition | Inhibition of STAT1, p65, and c-Jun phosphorylation | LPS-stimulated BV-2 microglia | This compound (0.1-1 µM) effectively suppressed the phosphorylation of these key transcription factors involved in the inflammatory response.[1] |
| Cytokine/Chemokine Secretion | Reduction of TNFα, IL-6, CXCL10, CXCL2, and CCL5 | LPS-stimulated BV-2 microglia | Treatment with this compound (0.1-1 µM) led to a significant decrease in the secretion of these pro-inflammatory mediators.[1] |
| Cell Viability | No significant effect at ≤ 1 µM | BV-2 microglia | This compound did not impact cell viability at concentrations effective for inhibiting inflammatory signaling. At 10 µM, a 50% reduction in cell viability was observed after 24 hours.[1] |
In Vivo Efficacy of this compound
| Animal Model | Species | Dosing | Key Findings |
| LPS-Induced Endotoxemia | Mouse | 10 mg/kg (oral)[2] | Reduced LPS-induced expression of iNOS, TNFα, IL-6, and CXCL2 mRNA in the brain. Also decreased peripheral cytokine concentrations.[2] |
| LPA5 Agonist-Induced Allodynia | Mouse | 3, 10, and 30 mg/kg (oral) | Significantly inhibited allodynia induced by the LPA5 agonist GGPP. |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | 10 mg/kg (oral)[1] | Ameliorated static mechanical allodynia and thermal hyperalgesia.[1] |
| Inflammatory Pain (Adjuvant-Induced Arthritis) | Rat | 10 mg/kg (oral)[1] | Improved hind paw weight-bearing ability.[1] |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor were utilized. The cells were incubated with this compound for a specified pre-incubation time before the addition of lysophosphatidic acid (LPA). The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) were then measured using a commercially available assay kit. The IC50 value was determined by calculating the concentration of this compound that resulted in a 50% inhibition of the LPA-induced cAMP accumulation.
In Vitro: BV-2 Microglia Inflammatory Signaling Assay
The murine microglial cell line, BV-2, was stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells were co-treated with varying concentrations of this compound. Following treatment, cell lysates were collected for Western blot analysis to determine the phosphorylation status of STAT1, p65, and c-Jun. The cell culture supernatant was collected to measure the concentrations of secreted cytokines and chemokines (TNFα, IL-6, CXCL10, CXCL2, and CCL5) using enzyme-linked immunosorbent assays (ELISAs).
In Vivo: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
In this rat model, the sciatic nerve is loosely ligated to induce a peripheral nerve injury that mimics chronic neuropathic pain. Following a recovery period, the animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). This compound was administered orally, and its analgesic effects were assessed by measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) and the latency to withdraw from a heat source.
In Vivo: Adjuvant-Induced Arthritis (AIA) Model of Inflammatory Pain
This rat model involves the injection of a complete Freund's adjuvant into the paw, leading to a localized inflammatory response and subsequent systemic arthritis. This model is used to evaluate the efficacy of anti-inflammatory and analgesic compounds. The effect of orally administered this compound was determined by assessing the animal's ability to bear weight on the inflamed paw, a measure of pain and inflammation.
In Vivo: Lipopolysaccharide (LPS)-Induced Endotoxemia Model
In this mouse model, a systemic inflammatory response is induced by the intraperitoneal injection of LPS. This model is used to study the mechanisms of systemic inflammation and to evaluate the anti-inflammatory properties of test compounds. Following oral administration of this compound, the expression of pro-inflammatory genes in the brain and the levels of cytokines in the periphery were measured to assess the compound's anti-inflammatory effects.
Mandatory Visualization
Caption: LPA5 signaling pathway and the inhibitory action of this compound.
Discussion
The in vitro data for this compound clearly demonstrate its potent and selective antagonism of the LPA5 receptor. The IC50 value of 38 nM in a functional cell-based assay indicates high potency.[1] Furthermore, its ability to inhibit the downstream signaling cascade, including the phosphorylation of key transcription factors and the subsequent release of pro-inflammatory mediators in microglia, provides a strong mechanistic basis for its observed in vivo effects. The lack of significant cytotoxicity at effective concentrations underscores its potential as a specific pharmacological tool.
The in vivo studies corroborate the in vitro findings, showcasing the efficacy of this compound in relevant animal models of human diseases. Its oral activity and ability to produce analgesic and anti-inflammatory effects at doses as low as 10 mg/kg in rats and mice highlight its potential for clinical development.[1][2] The consistent efficacy across different models of pain (neuropathic and inflammatory) and neuroinflammation suggests a broad therapeutic potential for LPA5 antagonism.
A notable aspect of this compound is its brain-penetrant nature, which is crucial for targeting neuroinflammatory conditions. While specific pharmacokinetic parameters such as half-life, Cmax, and bioavailability in rodents are not publicly available, its demonstrated central nervous system effects in vivo confirm its ability to cross the blood-brain barrier and engage its target in the brain.
As of the latest available information, there are no registered clinical trials for this compound, and it is not listed in the current public pipeline of Astellas Pharma. This may suggest that the compound is in the early stages of preclinical development, has been discontinued, or is being developed under a different designation.
Conclusion
This compound is a potent and selective LPA5 receptor antagonist with a well-defined in vitro mechanism of action that translates to significant efficacy in in vivo models of pain and neuroinflammation. The presented data provides a strong rationale for the further investigation of LPA5 antagonism as a therapeutic strategy. Future disclosure of pharmacokinetic data and any potential clinical development plans will be critical for fully assessing the therapeutic potential of this compound.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
AS2717638: A Comparative Analysis Against Other Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel pain therapeutic AS2717638 with other established analgesics, supported by preclinical experimental data. This compound is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in the transmission of pain signals.[1][2] This document summarizes the current head-to-head preclinical evidence, focusing on data presentation in easily comparable formats, detailed experimental methodologies, and visualization of relevant biological pathways.
Executive Summary
Preclinical studies demonstrate that this compound exhibits a broad analgesic profile in rodent models of both neuropathic and inflammatory pain. A key head-to-head study by Murai et al. (2017) in Neuropharmacology provides compelling evidence of the superior efficacy of this compound compared to pregabalin (B1679071) and duloxetine (B1670986) in specific pain models. Notably, this compound demonstrated efficacy in models of prostaglandin (B15479496) E2 (PGE2)-, prostaglandin F2α (PGF2α)-, and AMPA-induced allodynia, whereas pregabalin and duloxetine were only effective against PGE2-induced allodynia.[1][2] Furthermore, this compound significantly attenuated mechanical allodynia and thermal hyperalgesia in a chronic constriction injury (CCI) model of neuropathic pain.[1]
Mechanism of Action: LPA5 Receptor Antagonism
This compound exerts its analgesic effects by selectively blocking the LPA5 receptor.[1] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to its receptors, can modulate various cellular processes, including those involved in pain and inflammation. The LPA5 receptor is expressed in key areas of the pain pathway, including the spinal cord and dorsal root ganglion neurons.[3] Its activation is linked to the initiation and maintenance of pain states. By antagonizing the LPA5 receptor, this compound inhibits downstream signaling cascades that contribute to nociceptive sensitization.[1][4]
Data Presentation: Head-to-Head Efficacy Studies
The following tables summarize the quantitative data from preclinical studies comparing this compound with other pain therapeutics.
Table 1: Efficacy of this compound, Pregabalin, and Duloxetine in Models of Chemically-Induced Allodynia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | PGE2-Induced Allodynia (% Inhibition) | PGF2α-Induced Allodynia (% Inhibition) | AMPA-Induced Allodynia (% Inhibition) |
| This compound | 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| Pregabalin | 30 | Significant Inhibition | No Significant Effect | No Significant Effect |
| Duloxetine | 10 | Significant Inhibition | No Significant Effect | No Significant Effect |
Data synthesized from Murai et al., 2017.[1]
Table 2: Efficacy of this compound and Pregabalin in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, p.o.) | Mechanical Allodynia (Paw Withdrawal Threshold, g) | Thermal Hyperalgesia (Paw Withdrawal Latency, s) |
| Sham | Vehicle | Baseline | Baseline |
| CCI + Vehicle | Vehicle | Significantly Reduced | Significantly Reduced |
| CCI + this compound | 10 | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |
| CCI + Pregabalin | 30 | Significantly Increased vs. Vehicle | Not Reported in Comparative Context |
Data synthesized from Murai et al., 2017.[1]
Experimental Protocols
1. Chronic Constriction Injury (CCI) Model in Rats
-
Objective: To induce a neuropathic pain state mimicking chronic nerve compression.
-
Procedure: Under anesthesia, the sciatic nerve of adult male Sprague-Dawley rats is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals. The muscle and skin are then closed in layers. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Drug Administration: this compound (10 mg/kg), pregabalin (30 mg/kg), or vehicle were administered orally once daily starting from day 7 post-surgery.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A cut-off time is used to prevent tissue damage.
-
2. Chemically-Induced Allodynia in Mice
-
Objective: To induce a state of acute pain hypersensitivity.
-
Procedure: Male ddY mice receive an intrathecal injection of either Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).
-
Drug Administration: this compound (10 mg/kg), pregabalin (30 mg/kg), duloxetine (10 mg/kg), or vehicle were administered orally 1 hour before the intrathecal injection.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold at various time points after the intrathecal injection.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: LPA5 Receptor Signaling Pathway in Nociception.
Caption: Experimental Workflow for the CCI Model.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AS2717638: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of novel compounds like AS2717638, a selective lysophosphatidic acid receptor 5 (LPA5) antagonist, is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this research chemical, ensuring the protection of personnel and the environment.
The primary source of safety and disposal information for any chemical is its Safety Data Sheet (SDS).[3][4] Vendors of this compound, such as Cayman Chemical and MedchemExpress, provide access to the compound's SDS, which should be consulted before handling or disposal.[1][2] In the absence of a specific SDS, a thorough risk assessment based on the chemical's properties and general principles of hazardous waste management is imperative.[3]
Key Information for this compound
A summary of essential data for this compound is provided in the table below. This information is critical for risk assessment and proper handling.
| Property | Value | Reference |
| CAS Number | 2148339-28-8 | [1] |
| Molecular Formula | C₂₅H₂₅N₃O₅ | [1] |
| Formula Weight | 447.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | DMF: 2 mg/ml, DMSO: 2 mg/ml | [1] |
| Biological Activity | Potent LPA5 receptor antagonist (IC₅₀ = 38 nM) | [2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic process of identification, segregation, containment, and removal, in adherence to institutional and regulatory guidelines.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its biological activity and novelty, this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weigh boats, should be collected in a designated, leak-proof container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or DMF) must be collected in a separate, compatible, and leak-proof container for liquid hazardous waste. Do not mix with other incompatible waste streams.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[6]
-
Step 2: Proper Containment and Labeling
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3][5][6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] The date of waste accumulation should also be clearly marked.
Step 3: Storage and Accumulation
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.[5]
-
Storage Limits: Adhere to your institution's limits on the volume of waste and the duration it can be stored in the SAA.[3]
Step 4: Waste Pickup and Disposal
-
Request Pickup: Once a waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3]
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound in a research setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Standard Operating Procedure: Safe Handling of Investigational Compound AS2717638
Disclaimer: No public safety data was found for a compound with the identifier AS2717638. This document provides generalized safety and handling procedures for a potent, investigational, and potentially hazardous chemical compound based on established guidelines for handling hazardous drugs.[1][2] These are recommendations and must be supplemented by a compound-specific risk assessment.
This guide provides essential safety and logistical information for the operational handling and disposal of compound this compound, intended for researchers, scientists, and drug development professionals.
Pre-Handling Preparations
Before handling this compound, a comprehensive risk assessment and a detailed experimental plan should be in place. All personnel must be trained on the potential hazards and the specific procedures outlined in this document.
Key Preparatory Steps:
-
Designated Area: All manipulations of this compound should occur in a designated and clearly marked area, such as a certified chemical fume hood or a biological safety cabinet, depending on the nature of the experiment.[2]
-
Safety Data Sheet (SDS): If an SDS is available, it must be reviewed by all personnel before work commences. If one is not available, the compound should be handled as if it is highly potent and hazardous.
-
Emergency Plan: An emergency plan specific to this compound should be established, including procedures for spills, accidental exposure, and waste disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Double gloving is required for all handling activities involving potential for leaking or splashing.[1]
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves (Chemotherapy-rated)[1] | Safety Goggles with Side Shields | Disposable, cuffed gown resistant to permeability[1] | Certified N95 or higher respirator |
| Solution Preparation | Double Nitrile Gloves (Chemotherapy-rated)[1] | Face Shield and Safety Goggles[1] | Disposable, cuffed gown resistant to permeability[1] | Not required if in a certified fume hood |
| In-vitro/In-vivo Dosing | Double Nitrile Gloves (Chemotherapy-rated)[1] | Safety Glasses | Standard Lab Coat | Not generally required |
Handling and Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the laboratory supervisor and Environmental Health & Safety (EHS) department.
-
Cleanup: Only trained personnel with appropriate PPE should perform cleanup. All materials used for cleanup should be disposed of as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and personnel exposure.
| Waste Type | Container | Disposal Procedure |
| Unused Solid/Stock Solution | Labeled, sealed hazardous waste container | Collection by certified hazardous waste management service. |
| Trace Contaminated PPE (gloves, gowns) | Yellow chemotherapy waste bin or biohazard box[1] | Dispose of as trace contaminated material.[2] |
| Contaminated Sharps (needles, syringes) | Puncture-proof sharps container[1] | Place directly in the container without recapping or clipping.[1] Managed as biohazardous waste.[2] |
| Contaminated Labware (pipette tips, tubes) | Yellow chemotherapy waste bin or biohazard box | Dispose of as trace contaminated material.[2] |
All waste containers must be clearly labeled with "Hazardous Waste" and the name of the compound (this compound).
Accidental Exposure
In case of accidental exposure, follow these immediate first aid measures and seek medical attention.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and lukewarm water for at least 15 minutes.[1] Do not use hot water or germicidal cleaners.[1] |
| Eye Contact | Flush the affected eye with water or an isotonic eyewash solution for at least 15 minutes.[1] |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Following any exposure, an incident report must be filed with the laboratory supervisor and the EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
